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Sulfamic acid dodecyl ester

Cat. No.: B15335318
M. Wt: 265.42 g/mol
InChI Key: OVRAJXDKACOAAS-UHFFFAOYSA-N
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Description

Sulfamic acid dodecyl ester is a useful research compound. Its molecular formula is C12H27NO3S and its molecular weight is 265.42 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27NO3S B15335318 Sulfamic acid dodecyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H27NO3S

Molecular Weight

265.42 g/mol

IUPAC Name

dodecyl sulfamate

InChI

InChI=1S/C12H27NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)

InChI Key

OVRAJXDKACOAAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Sulfamic Acid Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamic acid dodecyl ester, also known as dodecyl sulfamate, is an organic compound of interest for its potential applications in various scientific fields, including drug development, due to its structural relation to biologically active sulfated molecules. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, with a focus on experimental protocols and data presentation for a scientific audience. It is important to note that while general synthetic routes are established for alkyl sulfamates, specific experimental data for the dodecyl ester is limited in publicly available literature. Much of the available data pertains to the structurally different sodium dodecyl sulfate (SDS).

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct reaction of dodecyl alcohol with sulfamic acid. This reaction typically yields the ammonium salt of the dodecyl sulfamate.

A general reaction workflow is illustrated below:

SynthesisWorkflow General Synthesis Workflow for Dodecyl Sulfamate Dodecanol Dodecanol ReactionMixture Reaction Mixture Dodecanol->ReactionMixture SulfamicAcid Sulfamic Acid SulfamicAcid->ReactionMixture Heating Heating (110-160 °C) ReactionMixture->Heating Initiation Purification Purification Heating->Purification Crude Product DodecylSulfamate Dodecyl Sulfamate (Ammonium Salt) Purification->DodecylSulfamate Final Product

Caption: General workflow for the synthesis of dodecyl sulfamate.

Experimental Protocol: Direct Sulfamation of Dodecanol

This protocol is a representative procedure based on general methods for the sulfation of primary alcohols with sulfamic acid.

Materials:

  • Dodecanol (1-dodecanol)

  • Sulfamic acid

  • Urea (optional catalyst)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Nitrogen gas supply

  • Standard laboratory glassware for reflux and inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine dodecanol and a 5% molar excess of sulfamic acid in an anhydrous solvent.

  • If desired, a catalytic amount of urea can be added to the reaction mixture.

  • Flush the apparatus with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to a temperature between 110°C and 160°C with vigorous stirring.

  • Maintain the reaction at this temperature for approximately 90 minutes to 3 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product, which is the ammonium salt of dodecyl sulfamate, may precipitate from the solvent upon cooling.

  • Purification can be achieved by filtration and washing the solid product with a cold, non-polar solvent to remove unreacted dodecanol. Further purification may involve recrystallization from a suitable solvent system.

It has been noted that the direct sulfation of long-chain primary alcohols with sulfamic acid can sometimes result in low yields and the formation of dark-colored byproducts[1].

Modern Synthetic Alternatives

More recent methodologies for the synthesis of sulfamates offer milder reaction conditions and potentially higher yields. These methods, while not specifically detailed for dodecyl sulfamate, are applicable to primary alcohols and include:

  • Using Hexafluoroisopropyl Sulfamate (HFIPS): This reagent reacts with alcohols under mild conditions to provide sulfamates, with hexafluoroisopropanol as the sole byproduct, simplifying purification[2].

  • N-Methylimidazole Catalyzed Sulfamoylation: This method uses electron-deficient aryl sulfamates as sulfamoyl group transfer agents in the presence of N-methylimidazole as a catalyst[2].

The general signaling pathway for these modern synthetic routes can be visualized as follows:

ModernSynthesis Modern Sulfamate Synthesis Pathways cluster_0 HFIPS Method cluster_1 Catalytic Method Dodecanol_A Dodecanol Product_A Dodecyl Sulfamate Dodecanol_A->Product_A Reacts with HFIPS Hexafluoroisopropyl Sulfamate (HFIPS) HFIPS->Product_A Byproduct_A Hexafluoroisopropanol Product_A->Byproduct_A yields Dodecanol_B Dodecanol Product_B Dodecyl Sulfamate Dodecanol_B->Product_B Reacts with ArylSulfamate Aryl Sulfamate (Transfer Agent) ArylSulfamate->Product_B Catalyst N-Methylimidazole (Catalyst) Catalyst->Product_B Catalyzes Byproduct_B Aryl Alcohol Product_B->Byproduct_B yields

Caption: Visualization of modern synthetic pathways for sulfamates.

Physicochemical Properties of this compound

Comprehensive experimental data for the physicochemical properties of this compound (CAS No: 4105-64-0) is scarce in the available literature. The following table summarizes the limited predicted data found for this compound. For comparison, experimentally determined properties of the related but structurally distinct compound, ammonium dodecyl sulfate, are also included where available.

PropertySulfamic Acid, Dodecyl Ester (Predicted)Ammonium Dodecyl Sulfate (Experimental)
Molecular Formula C₁₂H₂₇NO₃SC₁₂H₂₉NO₄S
Molecular Weight 265.41 g/mol 283.43 g/mol
Boiling Point 366.9 ± 25.0 °C[3]418 °C[4]
Density 1.029 ± 0.06 g/cm³[3]1.02 g/cm³[4]
pKa 9.40 ± 0.70[3]Not Available
Appearance Not AvailableYellowish viscous liquid[4]
Solubility in Water Not AvailableSoluble[4]
Melting Point Not AvailableNot Available

Note: The data for sulfamic acid, dodecyl ester are computational predictions and should be used with caution. Experimental verification is required.

Spectroscopic Data

Conclusion

The synthesis of this compound can be achieved through the direct reaction of dodecyl alcohol with sulfamic acid, a method that is well-established for primary alcohols. Modern, milder synthetic routes also present viable alternatives. However, a significant gap exists in the publicly available literature regarding the experimentally determined physicochemical properties and detailed characterization of this specific compound. The predicted data provides a starting point, but further experimental work is necessary to fully characterize this compound for its potential applications in research and development. Researchers are advised to undertake thorough analytical characterization of the synthesized product to confirm its identity and purity.

References

Dodecyl Sulfamate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl sulfamate is an organic compound featuring a twelve-carbon alkyl chain attached to a sulfamate group (-OSO₂NH₂). This structure imparts amphiphilic properties, suggesting potential applications as a surfactant, and its sulfamate moiety is of significant interest in medicinal chemistry due to its role as a pharmacophore in various bioactive molecules. This technical guide provides a detailed overview of the chemical structure of dodecyl sulfamate, outlines a general synthetic methodology for its preparation, and discusses its potential significance in research and development. Due to the limited availability of specific experimental data for dodecyl sulfamate in the public domain, this document leverages established synthetic protocols for analogous sulfamate compounds to provide a robust theoretical framework.

Chemical Structure and Properties

Dodecyl sulfamate consists of a linear dodecyl (lauryl) alkyl chain, which is hydrophobic, and a polar sulfamate headgroup, which is hydrophilic. This amphipathic nature is central to its predicted chemical and physical properties.

Chemical Structure:

  • Molecular Formula: C₁₂H₂₇NO₃S

  • Structure: CH₃(CH₂)₁₁OSO₂NH₂

  • Functional Groups:

    • Dodecyl (C12 alkyl) chain

    • Sulfamate group (-O-SO₂-NH₂)

The sulfamate group is a key feature, known for its presence in a variety of biologically active compounds. It can act as a bioisostere for sulfate or sulfonate groups, potentially influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1]

Physicochemical Properties
PropertyPredicted Value/Characteristic
Appearance Likely a white to off-white solid or waxy substance at room temp.
Melting Point Expected to be higher than dodecanol due to the polar sulfamate group.
Boiling Point High, likely with decomposition at elevated temperatures.
Solubility Poorly soluble in water, soluble in polar organic solvents.
pKa The N-H proton of the sulfamate group is weakly acidic.

Synthesis of Dodecyl Sulfamate

A definitive, optimized experimental protocol for the synthesis of dodecyl sulfamate is not explicitly detailed in the available literature. However, a general and robust method for the synthesis of O-alkyl sulfamates from the corresponding alcohol can be proposed based on well-established procedures for sulfamoylation. One such effective method involves the use of sulfamoyl chloride or the in-situ generation of a reactive sulfamoylating agent.

A common and effective method for the synthesis of sulfamates involves the reaction of an alcohol with sulfamoyl chloride in the presence of a base.

General Experimental Protocol: Sulfamoylation of Dodecan-1-ol

This protocol is adapted from general methods for the synthesis of sulfamate esters.[2]

Materials:

  • Dodecan-1-ol (Lauryl alcohol)

  • Sulfamoyl chloride (or a suitable precursor for its in-situ generation)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Reagents for aqueous workup (e.g., saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: A dried reaction flask is charged with dodecan-1-ol and an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the alcohol is fully dissolved.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Base: A tertiary amine base (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution.

  • Addition of Sulfamoylating Agent: Sulfamoyl chloride (or a precursor) is added portion-wise or as a solution in the reaction solvent. The reaction is monitored for completion by a suitable method, such as thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude dodecyl sulfamate can be purified by techniques such as column chromatography or recrystallization to afford the pure product.

Characterization

The structure of the synthesized dodecyl sulfamate would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the dodecyl chain and the sulfamate group, and to verify the overall structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the S=O and N-H bonds of the sulfamate group, and the C-H bonds of the alkyl chain.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern.

Signaling Pathways and Experimental Workflows

As dodecyl sulfamate is not extensively studied, there are no established signaling pathways directly involving this compound. However, the sulfamate moiety is a known inhibitor of steroid sulfatase (STS), an enzyme involved in the conversion of inactive steroid sulfates to their active forms. Inhibition of STS is a therapeutic strategy in hormone-dependent cancers. Should dodecyl sulfamate be investigated as an STS inhibitor, a typical experimental workflow would be as follows:

experimental_workflow cluster_synthesis Synthesis and Purification cluster_assay In Vitro Assay cluster_cell_based Cell-Based Studies synthesis Synthesis of Dodecyl Sulfamate purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization sts_assay Steroid Sulfatase (STS) Inhibition Assay characterization->sts_assay ic50 Determine IC50 Value sts_assay->ic50 cell_culture Hormone-Dependent Cancer Cell Lines ic50->cell_culture proliferation_assay Cell Proliferation Assay cell_culture->proliferation_assay

Workflow for the evaluation of dodecyl sulfamate as a potential STS inhibitor.

A potential signaling pathway that could be investigated if dodecyl sulfamate shows STS inhibitory activity is the steroid biosynthesis pathway.

steroid_biosynthesis_inhibition DHEAS DHEA-Sulfate (Inactive) DHEA DHEA (Active) DHEAS->DHEA STS Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (Active) Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Estrone_S Estrone-Sulfate (Inactive) Estrone_S->Estrone STS Estrone->Estradiol 17β-HSD STS Steroid Sulfatase (STS) Aromatase Aromatase HSD17B 17β-HSD DodecylSulfamate Dodecyl Sulfamate DodecylSulfamate->STS

Inhibition of steroid sulfatase (STS) by dodecyl sulfamate in the steroid biosynthesis pathway.

Conclusion

Dodecyl sulfamate is a molecule of interest due to its amphiphilic character and the presence of the biologically relevant sulfamate functional group. While specific experimental data for this compound is scarce, established synthetic routes for other sulfamates provide a clear path for its synthesis and subsequent investigation. Its potential as a surfactant, and more significantly as a therapeutic agent, particularly in the context of steroid sulfatase inhibition, warrants further research. The protocols and workflows outlined in this guide provide a foundational framework for scientists and researchers to begin the exploration of dodecyl sulfamate's chemical properties and biological activities.

References

Unraveling the Enigmatic Mechanism of Action: Sulfamic Acid Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the mechanism of action of sulfamic acid dodecyl ester is exceptionally scarce. This technical guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of structurally related compounds, namely the anionic surfactant sodium dodecyl sulfate (SDS) and various therapeutic sulfamate esters. The information provided herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for a yet-to-be-fully-elucidated compound.

Executive Summary

This compound, a molecule combining a long hydrophobic dodecyl chain with a polar sulfamate headgroup, is predicted to primarily function as a surfactant. Its mechanism of action is likely dominated by non-specific interactions with cellular membranes and proteins, leading to cell disruption and cytotoxicity. This is analogous to the known effects of sodium dodecyl sulfate (SDS). Additionally, the presence of the sulfamate moiety introduces the potential for more specific, targeted interactions, such as the inhibition of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. This dual-action potential makes this compound a compound of interest, warranting further investigation to delineate its precise biological activities.

Hypothesized Primary Mechanism of Action: Surfactant-Mediated Cytotoxicity

The structural similarity of this compound to sodium dodecyl sulfate suggests that its principal mechanism of action is that of an anionic surfactant. This activity is characterized by the disruption of biological membranes and the denaturation of proteins.

Interaction with Cellular Membranes

The amphipathic nature of this compound, possessing both a hydrophobic dodecyl tail and a hydrophilic sulfamate head, would drive its insertion into the lipid bilayers of cell membranes. This process is hypothesized to occur in a concentration-dependent manner, leading to a cascade of disruptive events:

  • Monomer Insertion: At low concentrations, individual molecules (monomers) of this compound insert into the outer leaflet of the cell membrane.

  • Membrane Destabilization: As the concentration increases, the accumulation of surfactant molecules disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability.

  • Micelle Formation and Solubilization: At and above the critical micelle concentration (CMC), the surfactant molecules can form mixed micelles with membrane lipids, leading to the complete solubilization and lysis of the cell membrane.[1][2]

This disruption of membrane integrity results in the loss of cellular contents and ultimately leads to cell death.

Protein Denaturation

Anionic surfactants like SDS are well-known to be potent protein denaturants.[3][4] It is highly probable that this compound exhibits similar properties. The mechanism of protein denaturation by such surfactants involves:

  • Binding to the Protein Backbone: The hydrophobic dodecyl tail binds to the hydrophobic regions of proteins, while the negatively charged headgroup interacts with charged amino acid residues.

  • Unfolding of the Tertiary Structure: This binding disrupts the native three-dimensional conformation of the protein, leading to its unfolding and loss of biological function.[5][6]

The denaturation of essential enzymes and structural proteins would contribute significantly to the cytotoxic effects of this compound.

Hypothesized Secondary Mechanism of Action: Steroid Sulfatase Inhibition

The sulfamate group is a key pharmacophore in a class of drugs that act as irreversible inhibitors of steroid sulfatase (STS).[7][8][9] STS is an enzyme that plays a crucial role in the biosynthesis of active steroid hormones by removing a sulfate group from steroid precursors.[10] Inhibition of STS is a therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer.[11][12]

The proposed mechanism for STS inhibition by sulfamate-containing compounds involves the irreversible sulfamoylation of a formylglycine residue within the active site of the enzyme.[9] It is plausible that this compound could also act as an STS inhibitor, with the dodecyl chain potentially influencing its binding affinity and cellular uptake.

Quantitative Data from Related Compounds

Due to the lack of specific data for this compound, the following table summarizes the cytotoxic effects of various surfactants on normal human fibroblast cultures, providing a comparative context for potential surfactant-mediated toxicity.

SurfactantClassLC50 (µg/mL)Reference
Tween 80Non-ionic> 1000[13]
Texapon N40 (Sodium Lauryl Ether Sulfate)Anionic~100-200[13]
Tween 60Non-ionic~50-100[13]
Texapon K1298 (Sodium Lauryl Sulfate)Anionic~20-50[13]
Triton X-100Non-ionic~10-20[13]
Benzethonium ChlorideCationic< 10[13]

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effects of this compound on cultured cells.

Methodology (MTT Assay):

  • Cell Seeding: Plate cells (e.g., human fibroblasts, cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the LC50 value (the concentration that causes 50% cell death).[14]

Steroid Sulfatase Inhibition Assay

Objective: To assess the inhibitory activity of this compound on the STS enzyme.

Methodology (In Vitro Assay):

  • Enzyme Preparation: Use a purified or recombinant human STS enzyme.

  • Substrate: Utilize a suitable substrate, such as 4-methylumbelliferyl sulfate (4-MUS) or estrone-3-sulfate (E1S).

  • Inhibition Assay:

    • Pre-incubate the STS enzyme with various concentrations of this compound for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a specific time at an optimal temperature (e.g., 37°C).

    • Stop the reaction.

  • Detection:

    • If using 4-MUS, measure the fluorescence of the product, 4-methylumbelliferone.

    • If using E1S, the product estrone can be quantified using techniques like HPLC or radioimmunoassay.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value (the concentration that causes 50% inhibition of the enzyme activity).

Visualizations

Signaling Pathway Diagrams

Surfactant_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Lipid Bilayer Lipid Bilayer This compound->Lipid Bilayer Insertion & Disruption Membrane Proteins Membrane Proteins This compound->Membrane Proteins Denaturation Cytosolic Proteins Cytosolic Proteins This compound->Cytosolic Proteins Denaturation (after membrane permeabilization) Cell Lysis Cell Lysis Lipid Bilayer->Cell Lysis Loss of Integrity Membrane Proteins->Cell Lysis Loss of Function Cytosolic Proteins->Cell Lysis Loss of Function

Caption: Hypothesized mechanism of surfactant-mediated cytotoxicity of this compound.

STS_Inhibition Steroid Sulfate Precursor Steroid Sulfate Precursor STS_Enzyme Steroid Sulfatase (STS) Steroid Sulfate Precursor->STS_Enzyme Binds to active site Active Steroid Hormone Active Steroid Hormone STS_Enzyme->Active Steroid Hormone Hydrolysis Inactive_STS Inactive STS-Sulfamoyl Complex This compound This compound This compound->STS_Enzyme Irreversible Inhibition

Caption: Hypothesized mechanism of steroid sulfatase (STS) inhibition by this compound.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B D Treat cells with compound B->D C Prepare serial dilutions of this compound C->D E Add MTT reagent D->E F Incubate E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate % viability H->I J Determine LC50 I->J

Caption: General experimental workflow for determining the cytotoxicity of this compound.

Conclusion and Future Directions

The mechanism of action of this compound remains to be experimentally determined. Based on its chemical structure, a dual mechanism is proposed: a primary, non-specific cytotoxicity driven by its surfactant properties, and a potential secondary, more specific activity as an inhibitor of steroid sulfatase. Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Key areas of investigation should include determining its critical micelle concentration, quantifying its effects on membrane integrity and protein conformation, and assessing its inhibitory potency against steroid sulfatase and other potential enzymatic targets. Such studies are essential to fully characterize the pharmacological profile of this compound and to evaluate its potential for therapeutic development.

References

An In-depth Technical Guide on the Safety and Handling of Sulfamic Acid Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and toxicological data for sulfamic acid dodecyl ester is limited in publicly available literature. The following guide is based on data for structurally related compounds, namely sulfamic acid and sodium dodecyl sulfate (SDS), a well-studied anionic surfactant with the same C12 alkyl chain. This information should be used as a precautionary guide, and a comprehensive, substance-specific risk assessment should be conducted before handling this compound.

This technical guide provides a comprehensive overview of the known safety and handling considerations for this compound. It is intended for researchers, scientists, and professionals in drug development who may work with this or similar chemical entities. The guide synthesizes available data on related compounds to offer the best available knowledge on safe handling, potential hazards, and emergency procedures.

Chemical Identification and Physical Properties

This compound, also known as dodecyl sulfamate, is the ester formed from sulfamic acid and dodecanol. Due to the limited availability of experimental data for this specific compound, the following table includes predicted properties for this compound and experimentally determined properties for the related compounds, sulfamic acid and sodium dodecyl sulfate.

Table 1: Physical and Chemical Properties

PropertyThis compound (Predicted)Sulfamic AcidSodium Dodecyl Sulfate (SDS)
Synonyms Dodecyl SulfamateAmidosulfonic acid, Aminosulfonic acidSodium Lauryl Sulfate (SLS)
CAS Number 4105-64-0[1]5329-14-6[2][3][4]151-21-3[4]
Molecular Formula C₁₂H₂₇NO₃SH₃NO₃SC₁₂H₂₅NaO₄S
Molecular Weight 265.41 g/mol 97.09 g/mol [5]288.38 g/mol
Appearance Not availableWhite crystalline solid[2]White to off-white powder or crystals
Boiling Point 366.9±25.0 °C[1]DecomposesNot available
Melting Point Not available205 °C (decomposes)[3][5]204-207 °C[6]
Density 1.029±0.06 g/cm³[1]2.15 g/cm³1.1 g/cm³
Solubility in Water Not availableSoluble150 g/L at 20 °C
pKa 9.40±0.70[1]1.0Not applicable

Toxicological Data

No specific toxicological studies for this compound were found. The data below for sulfamic acid and sodium dodecyl sulfate can provide an indication of the potential hazards. Alkyl sulfates, as a class, generally exhibit low acute toxicity.[7][8] Their primary hazards are skin and eye irritation due to their surfactant properties.[2]

Table 2: Toxicological Profile of Related Compounds

Toxicological EndpointSulfamic AcidSodium Dodecyl Sulfate (SDS)
Acute Oral Toxicity (LD50) 3160 mg/kg (Rat)[5]1288 mg/kg (Rat)
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Causes skin irritation.[3][6]
Serious Eye Damage/Irritation Causes serious eye damage.[5]Causes serious eye damage.[3][6]
Respiratory/Skin Sensitization Not classified as a sensitizer.[6]The sodium salt of dodecyl sulfate has been reported to cause pulmonary sensitization.[6]
Germ Cell Mutagenicity Not classified as a mutagen.[6]Negative in Ames test and in vitro mammalian cell gene mutation test.[6]
Carcinogenicity Not classified as a carcinogen.[3][6]No component is identified as a probable, possible or confirmed human carcinogen by IARC.[3][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[9]May cause respiratory irritation.[6]
Specific Target Organ Toxicity (Repeated Exposure) The substance is toxic to lungs and mucous membranes.[5]Not classified.[6]

Hazard Identification and GHS Classification

A substance-specific GHS classification for this compound is not available. Based on the data for sulfamic acid and SDS, the following hazards should be anticipated.

Potential Hazards:

  • Skin Irritation/Corrosion: Likely to be a skin irritant and may cause severe burns upon prolonged contact, similar to sulfamic acid.

  • Eye Damage: High potential for serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Aquatic Toxicity: May be harmful to aquatic life.

A logical workflow for assessing and communicating these potential hazards is presented below.

GHS_Hazard_Communication cluster_assessment Hazard Assessment cluster_classification GHS Classification cluster_communication Hazard Communication cluster_sds Safety Data Sheet A Review available data (Sulfamic Acid, SDS) B Identify potential hazards (Skin/Eye Irritation, etc.) A->B C Assign Hazard Classes (e.g., Skin Corr. 1C, Eye Dam. 1) B->C D Label Elements Pictograms Signal Word Hazard Statements Precautionary Statements C->D E Compile comprehensive SDS D->E PPE_Selection cluster_assessment Exposure Assessment cluster_ppe PPE Selection Start Handling Sulfamic Acid Dodecyl Ester CheckInhalation Potential for Inhalation? Start->CheckInhalation CheckContact Potential for Skin/Eye Contact? Start->CheckContact Respirator Use Respirator CheckInhalation->Respirator Yes Goggles Wear Safety Goggles & Face Shield CheckContact->Goggles Yes Gloves Wear Impervious Gloves CheckContact->Gloves Yes LabCoat Wear Lab Coat CheckContact->LabCoat Yes Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) cluster_risk Risk Assessment substance New Chemical Substance (this compound) physchem_props Determine Physical and Chemical Properties substance->physchem_props mutagenicity Mutagenicity Assays (e.g., Ames Test) physchem_props->mutagenicity skin_corrosion Skin Corrosion/Irritation (e.g., Reconstructed Human Epidermis) physchem_props->skin_corrosion acute_tox Acute Toxicity Studies (Oral, Dermal, Inhalation) mutagenicity->acute_tox skin_corrosion->acute_tox skin_eye_irritation Skin and Eye Irritation acute_tox->skin_eye_irritation sensitization Skin Sensitization skin_eye_irritation->sensitization risk_assessment Hazard Identification & Dose-Response Assessment sensitization->risk_assessment sds_prep Preparation of SDS and Labels risk_assessment->sds_prep

References

Stability and Degradation of Dodecyl Sulfamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of dodecyl sulfamate. Drawing upon available data for dodecyl sulfamate and structurally related compounds, such as sodium dodecyl sulfate (SDS) and other alkyl sulfamates, this document outlines the key factors influencing its chemical and biological breakdown. The guide is intended to be a valuable resource for professionals in drug development and research, offering insights into the molecule's stability profile, degradation pathways, and the methodologies used for its assessment.

Chemical Stability: Hydrolysis

The primary pathway for the chemical degradation of dodecyl sulfamate in aqueous environments is hydrolysis. This process is significantly influenced by pH and temperature.

Influence of pH

The hydrolysis of N-alkyl sulfamates is subject to specific acid catalysis, even under neutral and alkaline conditions.[1][2] The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack by water.

Table 1: pH-Dependent Hydrolysis Data for a Model N-Alkyl Sulfamate (N-neopentyl sulfamate)

pHTemperature (°C)Observed Rate Constant (k_obs)Reference
0-7200Specific acid catalyzed[1]
7251 x 10⁻¹⁶ s⁻¹ (calculated)[1][2]

At a constant pH, the rate of hydrolysis of analogous compounds like sodium dodecyl sulfate has been shown to decrease with the addition of salts such as NaCl. This is attributed to a reduction in the concentration of protons at the micelle surface.[3]

Influence of Temperature

Temperature plays a crucial role in the rate of hydrolysis. As with most chemical reactions, an increase in temperature accelerates the degradation of alkyl sulfamates. The degradation of a model N-alkyl sulfamate has been observed to follow Arrhenius behavior, indicating a predictable relationship between temperature and the rate of hydrolysis.[1] For the analogous compound flutamide, activation energies for hydrolysis were calculated to be 79.4 kJ mol⁻¹ under acidic conditions and 52.0 kJ mol⁻¹ under alkaline conditions.[4]

Thermal Degradation

At elevated temperatures, dodecyl sulfamate is expected to undergo thermal decomposition. While specific studies on dodecyl sulfamate are limited, research on the thermal degradation of the structurally similar sodium dodecyl sulfate and other long-chain alkyl compounds provides insights into the potential degradation products.

Pyrolysis of n-dodecane, the alkyl chain of dodecyl sulfamate, between 200 and 400°C results in a variety of products, including n-alkanes, 1-alkenes, aldehydes, and dodecanol isomers.[5] Thermal degradation of aromatic poly(ether sulfone)s, which also contain sulfone linkages, shows the elimination of SO2 at temperatures above 450°C.[6]

Biodegradation

The primary route for the environmental degradation of dodecyl sulfamate is expected to be through microbial action. The biodegradation of the closely related sodium dodecyl sulfate is well-documented and provides a strong model for the likely fate of dodecyl sulfamate.

Microbial Degradation

A variety of microorganisms, particularly bacteria, are capable of degrading long-chain alkyl sulfates. Pseudomonas aeruginosa is a well-studied bacterium that efficiently degrades SDS.[7][8] The degradation process is typically initiated by an enzyme called alkyl sulfatase.

Table 2: Optimal Conditions for SDS Degradation by Pseudomonas aeruginosa MTCC 10311

ParameterOptimal ValueReference
Temperature30°C[8]
pH7.5[8]
SDS Concentration1500 ppm (96% degradation in 48h)[8]
Enzymatic Degradation and Signaling Pathways

The enzymatic degradation of sulfamates is carried out by a class of enzymes known as sulfatases (EC 3.1.6.-).[9] These enzymes catalyze the hydrolysis of sulfate esters, including the N-sulfate bond in sulfamates.[9]

The degradation pathway for analogous long-chain alkyl sulfates like SDS typically involves the following steps:

  • Initial Hydrolysis: An alkyl sulfatase cleaves the sulfate ester bond, releasing the dodecyl alcohol (dodecanol) and a sulfate ion.

  • Oxidation: The dodecanol is then oxidized to dodecanal and subsequently to dodecanoic acid.

  • β-Oxidation: The resulting fatty acid enters the β-oxidation pathway, where it is progressively shortened to yield acetyl-CoA, which can then enter central metabolic pathways.

The activity of sulfatases is crucial for the cellular metabolism and signaling. In mammals, sulfatases are involved in the degradation of glycosaminoglycans and the regulation of steroid hormones.[9] The extracellular sulfatases, SULF1 and SULF2, play a role in cell signaling by remodeling heparan sulfate proteoglycans, which are involved in growth factor signaling pathways like the TGF-β signaling pathway.[10][11]

Biodegradation_Pathway Dodecyl_Sulfamate Dodecyl Sulfamate Dodecanol Dodecanol Dodecyl_Sulfamate->Dodecanol Alkyl Sulfatase Dodecanal Dodecanal Dodecanol->Dodecanal Alcohol Dehydrogenase Dodecanoic_Acid Dodecanoic Acid Dodecanal->Dodecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pathway Dodecanoic_Acid->Beta_Oxidation Metabolism Central Metabolism Beta_Oxidation->Metabolism

Caption: Proposed biodegradation pathway of dodecyl sulfamate.

Experimental Protocols

This section outlines general experimental protocols for assessing the stability and degradation of dodecyl sulfamate. These protocols are based on established methods for similar compounds and can be adapted as needed.

Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[12][13]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1 M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic (e.g., 0.1 M NaOH) Base->Stressed_Samples Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Stressed_Samples Thermal Thermal (e.g., 60°C) Thermal->Stressed_Samples Photolytic Photolytic (UV/Vis light) Photolytic->Stressed_Samples Drug_Substance Dodecyl Sulfamate Solution Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidative Drug_Substance->Thermal Drug_Substance->Photolytic Analysis Analysis (e.g., HPLC-MS) Stressed_Samples->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation Degradation_Profile Degradation Profile Data_Evaluation->Degradation_Profile

Caption: Workflow for a forced degradation study.

Protocol:

  • Sample Preparation: Prepare solutions of dodecyl sulfamate in appropriate solvents (e.g., water, methanol).

  • Stress Conditions: Expose the samples to a range of stress conditions as outlined in the diagram above. Include a control sample stored under normal conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), to separate and identify the parent compound and its degradation products.[14][15][16][17]

  • Data Analysis: Quantify the amount of dodecyl sulfamate remaining and the amount of each degradation product formed over time. Determine the degradation rate constants and half-life under each stress condition.

Biodegradation Study

Biodegradation studies assess the susceptibility of a compound to microbial degradation.

Protocol:

  • Inoculum: Use a mixed microbial culture from a relevant environmental source (e.g., activated sludge, soil) or a pure culture of a known degrader strain (e.g., Pseudomonas aeruginosa).[7][8]

  • Test System: Set up flasks containing a mineral salts medium, the inoculum, and dodecyl sulfamate as the sole carbon source. Include a sterile control (no inoculum) and a positive control with a readily biodegradable substance (e.g., sodium benzoate).

  • Incubation: Incubate the flasks under aerobic conditions at a controlled temperature (e.g., 25-30°C) with shaking.

  • Sampling: Collect samples at regular intervals.

  • Analysis: Analyze the samples for the disappearance of dodecyl sulfamate using a suitable analytical method (e.g., HPLC). The formation of degradation products can also be monitored.

  • Data Evaluation: Calculate the percentage of biodegradation over time.

Environmental Fate

The environmental fate of dodecyl sulfamate is expected to be similar to that of sodium dodecyl sulfate, which is considered to be readily biodegradable and not persistent in the environment.[18] Its degradation in sewage treatment plants is expected to be high, with any remaining compound likely adsorbing to sludge. Due to its expected rapid degradation, long-range environmental transport is unlikely.

Conclusion

Dodecyl sulfamate is susceptible to both chemical and biological degradation. Hydrolysis is the primary chemical degradation pathway, with the rate being highly dependent on pH and temperature. Biodegradation, mediated by microorganisms expressing sulfatase enzymes, is expected to be the most significant route of degradation in the environment. The information presented in this guide, including the stability data of analogous compounds and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals working with dodecyl sulfamate. Further studies focused specifically on dodecyl sulfamate are warranted to establish its precise stability profile and degradation kinetics.

References

An In-depth Technical Guide to the Solubility of Dodecyl Sulfamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dodecyl sulfamate, also known as sulfamic acid dodecyl ester. Due to a lack of specific quantitative solubility data in publicly available literature for dodecyl sulfamate, this guide furnishes solubility data for the closely related and structurally similar compound, sodium dodecyl sulfate (SDS). This information serves as a valuable proxy for understanding the solubility characteristics of long-chain alkyl sulfates. Furthermore, this guide details a standard experimental protocol for determining solubility, empowering researchers to ascertain the precise solubility of their compounds of interest.

Understanding the Compound

Dodecyl sulfamate is the ester formed from dodecyl alcohol and sulfamic acid. It belongs to the class of organic compounds known as sulfamates. Its structure, featuring a long alkyl chain (dodecyl group) and a polar sulfamate group, imparts amphiphilic properties, suggesting it will have varying degrees of solubility in different organic solvents.

Solubility of Structurally Related Compounds: Sodium Dodecyl Sulfate (SDS)

Sodium dodecyl sulfate is a well-studied anionic surfactant with a similar 12-carbon alkyl chain. Its solubility provides insights into how a long-chain alkyl sulfate might behave in various organic solvents. The following table summarizes the available solubility data for SDS in selected organic solvents.

SolventChemical FormulaSolubility of Sodium Dodecyl Sulfate (SDS)Temperature (°C)Reference
MethanolCH₃OHSoluble25[1]
EthanolC₂H₅OHSlightly SolubleNot Specified[2]
Dimethylformamide (DMF)(CH₃)₂NC(O)HGood Solvent (≥5 mg/mL)Not Specified[3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOGood Solvent (≥5 mg/mL)Not Specified[3]
AcetoneCH₃COCH₃Antisolvent (lowers solubility in water)25[3]
AcetonitrileCH₃CNAntisolvent (lowers solubility in water)Not Specified[2]
ChloroformCHCl₃InsolubleNot Specified[4]
Ether(C₂H₅)₂OInsolubleNot Specified[4]

Note: "Good Solvent" indicates a solubility of at least 5 mg/mL. "Antisolvent" indicates that the addition of this solvent to an aqueous solution of SDS will decrease its solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility method, also known as the shake-flask method, is a robust and widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6]

Objective: To determine the saturation concentration of dodecyl sulfamate in a specific organic solvent at a controlled temperature.

Materials:

  • Dodecyl sulfamate (solid)

  • Organic solvent of interest (e.g., ethanol, methanol, acetone)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid dodecyl sulfamate to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.[5]

  • Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[7] The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.[5]

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of dodecyl sulfamate in the diluted sample using a pre-validated analytical method.

  • Calculation: Calculate the solubility of dodecyl sulfamate in the organic solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Agitate at constant temperature (24-72h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter sample sample->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion

References

An In-depth Technical Guide on the Critical Micelle Concentration of Dodecyl Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dodecyl Sulfamate and its Physicochemical Properties

Dodecyl sulfamate is an anionic surfactant that shares structural similarities with the widely studied sodium dodecyl sulfate (SDS). It possesses a 12-carbon hydrophobic alkyl chain (dodecyl) and a polar sulfamate headgroup (-NHSO3H). The presence of the amino group adjacent to the sulfate moiety differentiates it from SDS and can influence its physicochemical properties, including its aggregation behavior in solution. The critical micelle concentration is a fundamental parameter that dictates the concentration at which individual surfactant molecules (unimers) self-assemble into organized aggregates known as micelles.[1][2][3] This transition is accompanied by abrupt changes in various physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1][2]

Understanding the CMC of dodecyl sulfamate is crucial for its application in various fields, including drug delivery, where micelles can encapsulate poorly soluble drugs, and in the formulation of detergents and emulsifiers.

The Critical Micelle Concentration (CMC)

The CMC is defined as the concentration of a surfactant above which micelles are spontaneously formed.[2][3] Below the CMC, surfactant molecules exist predominantly as monomers and tend to adsorb at interfaces, leading to a significant decrease in surface tension.[1] Once the interface is saturated, any further increase in surfactant concentration leads to the formation of micelles in the bulk phase.[3] At concentrations above the CMC, the monomer concentration remains relatively constant, and the surface tension of the solution also plateaus.[1][2]

The value of the CMC is influenced by several factors:

  • Structure of the Surfactant: The length of the hydrophobic tail, the nature of the polar headgroup, and the presence of any branching or unsaturation in the alkyl chain can significantly impact the CMC.[4]

  • Temperature: The effect of temperature on the CMC of ionic surfactants can be complex, often showing a minimum value at a specific temperature.[5]

  • Presence of Electrolytes: The addition of salts to a solution of an ionic surfactant generally decreases the CMC. The counterions from the salt can shield the electrostatic repulsion between the ionic headgroups, favoring micelle formation at lower concentrations.

  • Organic Additives: The presence of organic molecules can either increase or decrease the CMC depending on their nature and interaction with the surfactant molecules.

Synthesis of Dodecyl Sulfamate

A common method for the synthesis of alkyl sulfamates involves the reaction of an alcohol with a sulfamoylating agent. For dodecyl sulfamate, this can be achieved by reacting dodecanol with a suitable sulfamoyl chloride in the presence of a base to neutralize the liberated hydrochloric acid.

A general synthetic scheme is as follows:

Reactants:

  • Dodecanol (CH3(CH2)11OH)

  • Sulfamoyl chloride (H2NSO2Cl)

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

Procedure:

  • Dodecanol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • The base is added to the solution.

  • A solution of sulfamoyl chloride in the same solvent is added dropwise to the cooled dodecanol solution with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

  • The reaction mixture is then washed with water and brine to remove the salt of the base and any unreacted starting materials.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude dodecyl sulfamate.

  • The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocols for the Determination of the CMC

Several techniques can be employed to determine the CMC of a surfactant.[6][7] The choice of method depends on the nature of the surfactant and the available instrumentation. For an anionic surfactant like dodecyl sulfamate, tensiometry and conductometry are highly suitable methods. Fluorescence spectroscopy offers a very sensitive alternative.

Surface Tensiometry

This is a classic and widely used method for CMC determination.[7][8] It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[1][2]

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of dodecyl sulfamate in deionized water is prepared.

  • Preparation of Dilutions: A series of solutions with decreasing concentrations of dodecyl sulfamate are prepared by serial dilution of the stock solution. It is crucial to prepare a sufficient number of concentrations both below and above the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). The measurements should be performed at a constant temperature.

  • Data Analysis: The surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C). The resulting plot will show two linear regions with different slopes. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[7]

Diagram of the Experimental Workflow for Surface Tensiometry

experimental_workflow_tensiometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Dodecyl Sulfamate prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of Each Dilution prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from Intersection of Linear Fits plot_data->determine_cmc

Caption: Workflow for CMC determination using surface tensiometry.

Conductometry

This method is suitable for ionic surfactants like dodecyl sulfamate.[6] It is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases almost linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is significantly lower because the newly formed micelles have a lower mobility than the free surfactant ions.

Methodology:

  • Preparation of Solutions: A series of dodecyl sulfamate solutions of varying concentrations are prepared in deionized water.

  • Conductivity Measurement: The specific conductance of each solution is measured using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: The specific conductance is plotted against the surfactant concentration. The plot will show two linear segments with different slopes. The CMC is the concentration at the point of intersection of these two lines.[7]

Diagram of the Experimental Workflow for Conductometry

experimental_workflow_conductometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock_cond Prepare Stock Solution of Dodecyl Sulfamate prep_dilutions_cond Prepare Serial Dilutions prep_stock_cond->prep_dilutions_cond measure_cond Measure Specific Conductance of Each Dilution prep_dilutions_cond->measure_cond plot_data_cond Plot Specific Conductance vs. Concentration measure_cond->plot_data_cond determine_cmc_cond Determine CMC from Intersection of Linear Fits plot_data_cond->determine_cmc_cond

Caption: Workflow for CMC determination using conductometry.

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[7] In an aqueous solution of a surfactant, pyrene will partition into the hydrophobic core of the micelles as they form. This change in the microenvironment of the pyrene molecule leads to a change in its fluorescence emission spectrum, which can be used to determine the CMC.[7]

Methodology:

  • Preparation of Probe Solution: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared.

  • Preparation of Surfactant Solutions: A series of dodecyl sulfamate solutions are prepared. A small, constant amount of the pyrene stock solution is added to each surfactant solution, ensuring the final concentration of the organic solvent is very low.

  • Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded upon excitation at a suitable wavelength (e.g., 334 nm for pyrene).

  • Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is plotted against the logarithm of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.

Diagram of the Logical Relationship in Fluorescence Spectroscopy for CMC Determination

logical_relationship_fluorescence cluster_concentration Surfactant Concentration cluster_micelle Micelle Formation cluster_probe Fluorescent Probe (Pyrene) Environment cluster_signal Fluorescence Signal (I1/I3 Ratio) below_cmc [Surfactant] < CMC no_micelles No Micelles below_cmc->no_micelles at_cmc [Surfactant] ≈ CMC micelle_formation Micelle Formation Begins at_cmc->micelle_formation above_cmc [Surfactant] > CMC micelles_present Micelles Present above_cmc->micelles_present polar_env Polar (Aqueous) Environment no_micelles->polar_env partitioning Probe Partitions into Micelles micelle_formation->partitioning nonpolar_env Nonpolar (Hydrophobic Core) Environment micelles_present->nonpolar_env high_ratio High I1/I3 Ratio polar_env->high_ratio decreasing_ratio Rapid Decrease in I1/I3 Ratio partitioning->decreasing_ratio low_ratio Low I1/I3 Ratio nonpolar_env->low_ratio

Caption: Logical flow of fluorescence-based CMC determination.

Data Presentation and Expected Values

The following table presents the well-established CMC of SDS and a hypothetical, expected range for dodecyl sulfamate, along with the conditions under which these values would be determined.

SurfactantChemical FormulaMethodTemperature (°C)SolventCMC (mM)
Sodium Dodecyl Sulfate (SDS)CH3(CH2)11OSO3NaTensiometry25Deionized Water8.2
Dodecyl Sulfamate (Hypothetical)CH3(CH2)11NHSO3HTensiometry25Deionized Water7 - 10
Sodium Dodecyl Sulfate (SDS)CH3(CH2)11OSO3NaConductometry25Deionized Water8.3
Dodecyl Sulfamate (Hypothetical)CH3(CH2)11NHSO3HConductometry25Deionized Water7 - 10

The following table illustrates how data from a surface tension experiment for determining the CMC of dodecyl sulfamate would be presented.

Concentration of Dodecyl Sulfamate (mM)log(Concentration)Surface Tension (mN/m)
0.1-1.0070.5
0.5-0.3062.1
1.00.0055.3
2.00.3048.7
4.00.6042.1
6.00.7838.5
8.00.9037.2
10.01.0037.0
12.01.0836.9
15.01.1836.9

Conclusion

While a definitive critical micelle concentration for dodecyl sulfamate has yet to be established in the scientific literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. Researchers and drug development professionals can utilize the described methods of surface tensiometry, conductometry, and fluorescence spectroscopy to accurately measure the CMC of this and other novel surfactants. The provided workflows and data presentation formats offer a standardized approach to such investigations. Understanding the CMC is a critical first step in harnessing the full potential of dodecyl sulfamate in various scientific and industrial applications.

References

Sulfamic Acid Dodecyl Ester: A Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sulfamic acid dodecyl ester, a molecule of increasing interest in the field of drug development. This document details its synthesis, chemical properties, and potential therapeutic applications, with a focus on its role as an enzyme inhibitor. Experimental methodologies and quantitative data from relevant literature are presented to facilitate further research and development.

Chemical Properties and Synthesis

This compound, also known as dodecyl sulfamate, is the ester formed from dodecanol and sulfamic acid. While specific experimental data for the pure compound is limited in publicly available literature, its properties can be inferred from related compounds and general chemical principles.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Sodium Dodecyl SulfateDodecanolSulfamic Acid
CAS Number 4105-64-0151-21-3112-53-8[1]5329-14-6
Molecular Formula C₁₂H₂₇NO₃SC₁₂H₂₅NaO₄SC₁₂H₂₆O[1]H₃NO₃S
Molecular Weight 265.41 g/mol 288.38 g/mol 186.34 g/mol [1]97.09 g/mol
Boiling Point 366.9±25.0 °C (Predicted)Decomposes259 °CDecomposes at 205 °C
Density 1.029±0.06 g/cm³ (Predicted)1.01 g/cm³0.831 g/cm³2.15 g/cm³
pKa 9.40±0.70 (Predicted)Not applicableNot applicable1.0
Synthesis

The synthesis of this compound can be achieved through the direct reaction of dodecanol with sulfamic acid. This reaction is a type of sulfation.

This protocol is adapted from a patented method for the sulfation of secondary alcohols using sulfamic acid.[2]

Materials:

  • Dodecanol

  • Sulfamic acid

  • Optional: Amide catalyst (e.g., urea)

  • Solvent (optional, e.g., a high-boiling point, non-reactive solvent)

  • Diethanolamine (for neutralization)

  • Ethanol-water mixture (for dilution)

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, combine dodecanol and a stoichiometric amount of sulfamic acid. An amide catalyst can be added to improve the reaction rate.[3]

  • Heat the mixture to a temperature between 95-130°C.[2]

  • Maintain the reaction at this temperature for several hours (e.g., 3 hours) with continuous stirring. The reaction progress can be monitored by titrating for the consumption of free acid.[3]

  • After the reaction is complete, cool the mixture.

  • Neutralize the product by adding diethanolamine until the mixture is alkaline to litmus paper.[2]

  • Dilute the final product with an ethanol-water mixture for easier handling and analysis.[2]

Yield: A yield of 91.3% has been reported for a similar reaction involving a mixture of dodecanols.[2]

Characterization

The characterization of this compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH₂ ~4.1 (triplet)~68
β-CH₂ ~1.7 (quintet)~32
-(CH₂)₉- ~1.2-1.4 (multiplet)~29-30
Terminal CH₃ ~0.9 (triplet)~14
NH₂ Broad singlet, variable positionNot applicable

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Data for SDS in CD₃OD shows the α-CH₂ protons at δ = 4.02 ppm and the terminal CH₃ protons at δ = 0.94 ppm.[4]

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this type of compound. The expected molecular ion peak [M+H]⁺ would be at m/z 266.4.

Applications in Drug Development

Sulfamate-containing molecules have emerged as a significant class of therapeutic agents, particularly as enzyme inhibitors.[5] Their applications span various fields, including oncology and infectious diseases.[6][7]

Enzyme Inhibition: Steroid Sulfatase (STS)

A promising area of application for this compound is in the inhibition of steroid sulfatase (STS). STS is a crucial enzyme in the biosynthesis of active steroid hormones and is a validated target in hormone-dependent cancers such as breast and prostate cancer.[8][9][10]

Sulfamate-containing inhibitors are often mechanism-based, irreversible inhibitors of STS.[10] The proposed mechanism involves the sulfamate group mimicking the natural sulfate substrate. The enzyme's active site catalyzes the transfer of the sulfamoyl group to a catalytic residue, leading to the irreversible inactivation of the enzyme.

STS_Inhibition cluster_0 STS Active Site Active_STS Active Steroid Sulfatase (STS) Inactive_STS Inactive Sulfamoylated STS Active_STS->Inactive_STS Irreversible Sulfamoylation Active_Steroid Active Steroid Hormone Active_STS->Active_Steroid Product Release Inactive_STS->Inhibition Inhibition of Steroidogenesis Dodecyl_Sulfamate This compound (Inhibitor) Dodecyl_Sulfamate->Active_STS Binds to Active Site Steroid_Sulfate Steroid Sulfate (Substrate) Steroid_Sulfate->Active_STS Hydrolysis Hormone_Signaling Hormone-Dependent Cancer Cell Proliferation Active_Steroid->Hormone_Signaling Stimulates Inhibition->Hormone_Signaling Blocks

Caption: Proposed mechanism of steroid sulfatase (STS) inhibition by this compound.

Studies on various steroidal and non-steroidal sulfamates have provided insights into their structure-activity relationships as STS inhibitors. The presence of the sulfamate group is critical for activity.[11] The lipophilic alkyl chain, such as the dodecyl group, can enhance binding to the active site of the enzyme, potentially increasing potency. While specific IC₅₀ values for dodecyl sulfamate are not available, related sulfamate-containing compounds have shown high potency, with IC₅₀ values in the nanomolar and even picomolar range against STS.[8][11] For instance, estrone-3-O-sulfamate (EMATE) has an IC₅₀ of 65 pM in intact MCF-7 cells.[12]

Table 3: Inhibitory Activity of Selected Sulfamate Compounds against Steroid Sulfatase

CompoundTargetCell Line/Enzyme SourceIC₅₀Reference
Estrone-3-O-sulfamate (EMATE)Estrone SulfataseIntact MCF-7 cells65 pM[12]
3,4-Dimethylcoumarin 3-O-sulfamateEstrone SulfataseIntact MCF-7 cells30 nM[11]
3-O-sulfamate 17α-benzylestradiolEstrone SulfataseTransfected 293 cells0.39 nM[8]
3-O-sulfamate 17α-(tert-butylbenzyl)estradiolEstrone SulfataseTransfected 293 cells0.15 nM[8]
3-O-sulfamate 17α-benzylestradiolDHEAS SulfataseTransfected 293 cells4.1 nM[8]
3-O-sulfamate 17α-(tert-butylbenzyl)estradiolDHEAS SulfataseTransfected 293 cells1.4 nM[8]
Other Potential Applications

The sulfamate moiety has been incorporated into various drug candidates with diverse biological activities, including antiviral, antibacterial, and anticonvulsant properties.[5] The dodecyl chain of this compound could also facilitate its incorporation into drug delivery systems, such as micelles or liposomes, to improve the solubility and bioavailability of other therapeutic agents.

Conclusion

This compound is a molecule with significant potential in drug development, particularly as an inhibitor of steroid sulfatase for the treatment of hormone-dependent cancers. While further research is needed to fully characterize the compound and evaluate its biological activity, the existing literature on related sulfamate derivatives provides a strong rationale for its investigation. The straightforward synthesis and the known importance of the sulfamate pharmacophore make it an attractive candidate for further study by researchers and scientists in the pharmaceutical industry. The detailed methodologies and compiled data in this guide aim to serve as a valuable resource for advancing the exploration of this compound and its therapeutic potential.

References

An In-depth Technical Guide on Dodecyl Diethylsulfamate (CAS 66027-87-0)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and toxicological data on Dodecyl diethylsulfamate (CAS 66027-87-0) are exceedingly scarce. This guide summarizes the available physicochemical data and provides a framework for potential properties and experimental evaluation based on related chemical classes, such as long-chain alkyl sulfates and other sulfamate derivatives. The information regarding biological activity and experimental protocols should be interpreted as a general guide for a compound of this nature, rather than a reflection of established knowledge for Dodecyl diethylsulfamate specifically.

Introduction

Dodecyl diethylsulfamate is a chemical compound with the CAS number 66027-87-0. Structurally, it is the dodecyl ester of diethylsulfamic acid. Its long alkyl chain suggests surfactant properties, which are common for molecules with both hydrophobic (the dodecyl chain) and hydrophilic (the diethylsulfamate group) moieties. While specific applications and biological effects of this compound are not well-documented, the broader class of sulfamate-containing molecules has garnered interest in medicinal chemistry for a range of biological activities.[1] This document aims to provide a comprehensive overview of the known properties of Dodecyl diethylsulfamate and to propose a roadmap for its further investigation.

Physicochemical Properties

The fundamental physicochemical properties of Dodecyl diethylsulfamate are summarized in the table below. This information is critical for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueReference
CAS Number 66027-87-0[2]
Molecular Formula C₁₆H₃₅NO₃S[2]
Molecular Weight 321.52 g/mol [3]
IUPAC Name dodecyl N,N-diethylsulfamate[4]
Synonyms Dodecyl diethylsulphamate; EINECS 266-071-7[3]
Predicted XlogP 5.9[4]
Predicted Collision Cross Section ([M+H]⁺) 181.7 Ų[4]

Potential Pharmacological and Biological Activities

Specific pharmacological data for Dodecyl diethylsulfamate is not available. However, based on its structural features, several potential activities can be hypothesized, drawing parallels with related compounds.

  • Surfactant Activity: The amphiphilic nature of the molecule strongly suggests it will act as a surfactant. Surfactants are widely used in pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs.[5] They can also exhibit inherent biological activities, including antimicrobial properties.[6] The toxicity of surfactants is a critical consideration, with cationic surfactants generally being more toxic than anionic or non-ionic ones.[7]

  • Sulfamate Moiety: The sulfamate group is present in several approved drugs and clinical candidates.[1][8] For instance, topiramate is a well-known antiepileptic drug containing a sulfamate moiety.[9] Sulfamate derivatives have been investigated as inhibitors of carbonic anhydrase and steroid sulfatase, the latter being a target in hormone-dependent cancers.[1][8] It is plausible that Dodecyl diethylsulfamate could interact with these or other enzymes, although this would require experimental validation.

Proposed Experimental Protocols

To elucidate the properties of Dodecyl diethylsulfamate, a systematic experimental evaluation is necessary. The following are detailed methodologies for key experiments that would be conducted.

4.1. In Vitro Cytotoxicity Assessment

  • Objective: To determine the concentration-dependent toxicity of Dodecyl diethylsulfamate against relevant cell lines.

  • Methodology:

    • Cell Culture: Human cell lines, such as HEK293 (for general toxicity), HaCaT (keratinocytes, for skin irritation potential), and a cancer cell line panel (e.g., NCI-60) would be cultured under standard conditions (e.g., 37°C, 5% CO₂ in appropriate media).

    • Compound Treatment: Cells would be seeded in 96-well plates and allowed to adhere overnight. A serial dilution of Dodecyl diethylsulfamate would then be added to the wells.

    • Viability Assay: After a 24 or 48-hour incubation period, cell viability would be assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[10] The absorbance is read using a plate reader, and the results are used to calculate the IC₅₀ (half-maximal inhibitory concentration).

    • Membrane Integrity Assay: To assess for membrane damage, a lactate dehydrogenase (LDH) release assay would be performed on the cell culture supernatant.[7]

4.2. Antimicrobial Activity Screening

  • Objective: To evaluate the potential bacteriostatic or bactericidal properties of Dodecyl diethylsulfamate.

  • Methodology:

    • Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, would be used.

    • Broth Microdilution Assay: The minimum inhibitory concentration (MIC) would be determined using the broth microdilution method according to CLSI guidelines. Briefly, serial dilutions of the compound are prepared in a 96-well plate with bacterial inoculum. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

    • Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bactericidal, aliquots from the wells with no visible growth in the MIC assay are plated on agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

4.3. Carbonic Anhydrase and Steroid Sulfatase Inhibition Assays

  • Objective: To investigate if Dodecyl diethylsulfamate inhibits enzymes known to be targets of other sulfamate-containing compounds.

  • Methodology:

    • Carbonic Anhydrase (CA) Inhibition: A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate by purified human CA isoforms (e.g., CA II) would be used.[9] The inhibition of enzyme activity by the compound would be measured spectrophotometrically.

    • Steroid Sulfatase (STS) Inhibition: A cell-based or cell-free assay using a radiolabeled or fluorescent substrate (e.g., estrone-3-sulfate) would be employed. The inhibition of the conversion of the substrate to its desulfated product would be quantified.[8]

Mandatory Visualizations

The following diagrams illustrate generalized workflows for the characterization of a novel chemical entity like Dodecyl diethylsulfamate.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Biological Activity Profiling cluster_2 Mechanism of Action Studies Compound Synthesis\n and Purification Compound Synthesis and Purification Physicochemical\n Characterization Physicochemical Characterization Compound Synthesis\n and Purification->Physicochemical\n Characterization Purity & Identity In Vitro Cytotoxicity\n (IC50) In Vitro Cytotoxicity (IC50) Physicochemical\n Characterization->In Vitro Cytotoxicity\n (IC50) Solubility Info Antimicrobial\n Screening (MIC) Antimicrobial Screening (MIC) In Vitro Cytotoxicity\n (IC50)->Antimicrobial\n Screening (MIC) Non-toxic Conc. Enzyme Inhibition\n Assays Enzyme Inhibition Assays In Vitro Cytotoxicity\n (IC50)->Enzyme Inhibition\n Assays Non-toxic Conc. Lead Optimization Lead Optimization Antimicrobial\n Screening (MIC)->Lead Optimization Enzyme Inhibition\n Assays->Lead Optimization Structure-Activity Relationship

Caption: General experimental workflow for the initial characterization of a novel compound.

Signaling_Pathway_Investigation Dodecyl_diethylsulfamate Dodecyl_diethylsulfamate Cell_Membrane Cell_Membrane Dodecyl_diethylsulfamate->Cell_Membrane Interaction? Target_Enzyme Target_Enzyme Dodecyl_diethylsulfamate->Target_Enzyme Inhibition Signaling_Cascade Signaling_Cascade Target_Enzyme->Signaling_Cascade Modulation Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response

Caption: Hypothetical mechanism of action investigation for Dodecyl diethylsulfamate.

Conclusion

Dodecyl diethylsulfamate (CAS 66027-87-0) is a compound for which there is a significant lack of publicly available scientific data. Based on its chemical structure, it is predicted to have surfactant properties. The presence of a sulfamate moiety suggests that it could potentially interact with biological targets of known sulfamate-containing drugs. However, without experimental data, its pharmacological profile, mechanism of action, and safety remain unknown. The experimental protocols and workflows outlined in this document provide a clear path for the systematic investigation of this and other under-characterized chemical entities. Further primary research is essential to determine the true properties and potential applications of Dodecyl diethylsulfamate.

References

Sulfation of Dodecyl Alcohol with Sulfamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction of sulfamic acid with dodecyl alcohol, a critical process for the synthesis of ammonium dodecyl sulfate, a widely utilized anionic surfactant. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic exploration to support research and development in related fields.

Introduction

The reaction between sulfamic acid (H₃NSO₃) and dodecyl alcohol (CH₃(CH₂)₁₁OH), a primary fatty alcohol, is a direct sulfation process that yields ammonium dodecyl sulfate. This method is recognized for its milder reaction conditions compared to other sulfating agents like chlorosulfonic acid or oleum.[1] The resulting product, an ammonium alkyl sulfate, finds extensive application as a surfactant in various formulations. The reaction can be performed with or without a catalyst, although the use of catalysts such as urea can significantly improve reaction rates and yields.[1][2]

Reaction and Mechanism

The overall chemical equation for the reaction is as follows:

CH₃(CH₂)₁₁OH + H₃NSO₃ → CH₃(CH₂)₁₁OSO₃⁻NH₄⁺

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of sulfamic acid. In its zwitterionic form, sulfamic acid acts as the sulfating agent. The reaction is typically conducted at elevated temperatures to overcome the activation energy.[1] The use of a catalyst like urea is believed to facilitate the reaction, although the precise catalytic mechanism is not extensively detailed in the literature.[2][3]

Below is a diagram illustrating the proposed reaction pathway.

ReactionPathway cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_product Product Dodecanol Dodecyl Alcohol (CH₃(CH₂)₁₁OH) Intermediate Intermediate Complex Dodecanol->Intermediate Nucleophilic Attack SulfamicAcid Sulfamic Acid (H₃NSO₃) SulfamicAcid->Intermediate Product Ammonium Dodecyl Sulfate (CH₃(CH₂)₁₁OSO₃⁻NH₄⁺) Intermediate->Product Proton Transfer & Rearrangement

Proposed reaction pathway for the sulfation of dodecyl alcohol.

Quantitative Data

The following table summarizes the quantitative data gathered from various sources regarding the sulfation of alcohols with sulfamic acid. It is important to note that reaction conditions can significantly influence the outcomes.

ParameterValueConditionsSource(s)
Molar Ratio (Sulfamic Acid:Alcohol) 1.05:1 (slight excess of sulfamic acid)General industrial practice for alcohol sulfation.[4]
Temperature Range 90 - 150 °CFor the reaction of lauryl alcohol with sulfamic acid in the presence of an amide catalyst.[3]
110 - 160 °CGeneral procedure for sulfamic acid sulfation of alcohols.[4]
Reaction Time 15 minutes to 3 hoursDependent on catalyst and specific alcohol. For lauryl alcohol with a urea catalyst, reaction times are on the shorter end of this range.[3]
Approximately 90 minutesGeneral procedure for sulfamic acid sulfation.[4]
Catalyst UreaUsed to accelerate the reaction of sulfamic acid with alcohols.[1][2][3]
Product Form Ammonium SaltThe direct product of the reaction.[1][4]
Reported Issues Poor yields and dark-colored productsFor uncatalyzed sulfation of long-chain primary alcohols.[2]

Experimental Protocols

The following are detailed experimental protocols for the uncatalyzed and catalyzed sulfation of dodecyl alcohol with sulfamic acid.

Uncatalyzed Sulfation of Dodecyl Alcohol

Materials:

  • Dodecyl alcohol (1-dodecanol)

  • Sulfamic acid

  • Nitrogen gas supply

  • Anhydrous ethanol (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer

  • Condenser

  • Inert gas inlet/outlet

Procedure:

  • In a clean and dry three-neck round-bottom flask, add dodecyl alcohol and a slight molar excess (e.g., 1.05 equivalents) of sulfamic acid.

  • Assemble the flask with a heating mantle, magnetic stirrer, thermometer, and condenser.

  • Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere.[4]

  • Heat the reaction mixture with stirring to a temperature between 110 °C and 160 °C.[4]

  • Maintain the reaction at this temperature for approximately 90 minutes to 2 hours. The reaction progress can be monitored by techniques such as titration of the remaining free acid.

  • After the reaction is complete, cool the mixture to approximately 70 °C.[4]

  • The crude product, ammonium dodecyl sulfate, can be purified by recrystallization from a suitable solvent like anhydrous ethanol.

Urea-Catalyzed Sulfation of Dodecyl Alcohol

Materials:

  • Dodecyl alcohol (1-dodecanol)

  • Sulfamic acid

  • Urea (catalytic amount, e.g., 5-10 mol% relative to sulfamic acid)

  • Nitrogen gas supply

  • Anhydrous ethanol (for purification)

Equipment:

  • Same as the uncatalyzed procedure.

Procedure:

  • To a three-neck round-bottom flask, add dodecyl alcohol, sulfamic acid (e.g., 1.05 equivalents), and a catalytic amount of urea.

  • Set up the reaction apparatus as described in the uncatalyzed procedure.

  • Purge the system with dry nitrogen.

  • Heat the mixture with stirring to a temperature in the range of 90 °C to 150 °C.[3]

  • The reaction is typically faster in the presence of a catalyst and may be complete within 15 to 80 minutes.[3]

  • Monitor the reaction for completion.

  • Once the reaction is complete, cool the mixture to approximately 70 °C.

  • Purify the resulting ammonium dodecyl sulfate by recrystallization from anhydrous ethanol.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ammonium dodecyl sulfate.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Charge Reactants (Dodecyl Alcohol, Sulfamic Acid, Catalyst) Setup Assemble Reaction Apparatus Reactants->Setup Inert Purge with Nitrogen Setup->Inert Heat Heat and Stir (90-160 °C) Inert->Heat Monitor Monitor Reaction Progress Heat->Monitor Cool Cool to 70 °C Monitor->Cool Dissolve Dissolve Crude Product in Hot Ethanol Cool->Dissolve Crystallize Cool to Induce Crystallization Dissolve->Crystallize Filter Filter to Isolate Crystals Crystallize->Filter Dry Dry the Purified Product Filter->Dry Characterize Characterize Product (e.g., Spectroscopy, Titration) Dry->Characterize

General workflow for the synthesis and purification of ammonium dodecyl sulfate.

Potential Byproducts and Purification Considerations

For the sulfation of long-chain primary alcohols with sulfamic acid, especially in the absence of a catalyst, the formation of colored impurities has been reported.[2] These byproducts may arise from side reactions at elevated temperatures. Unreacted starting materials, specifically dodecyl alcohol and sulfamic acid, may also be present in the crude product.

Purification is crucial to obtain a high-purity product. Recrystallization from a solvent in which ammonium dodecyl sulfate has a steep solubility curve with temperature, such as ethanol, is a common and effective method. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals. The purified product should be thoroughly dried to remove any residual solvent.

Conclusion

The reaction of sulfamic acid with dodecyl alcohol provides a direct and relatively mild route to ammonium dodecyl sulfate. The use of a catalyst like urea can significantly enhance the reaction efficiency. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers and professionals to conduct this synthesis. Careful control of reaction parameters and appropriate purification techniques are essential for obtaining a high-quality product suitable for various applications in research and industry.

References

A Comprehensive Technical Guide to the Discovery and History of Sulfamate Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamate surfactants represent a unique class of surface-active agents characterized by the presence of a sulfamate functional group (-NHSO₃⁻). While not as commercially widespread as their sulfate and sulfonate counterparts, they possess distinct properties that have carved out niche applications in various industries. This in-depth technical guide explores the discovery and historical development of sulfamate surfactants, providing a detailed overview of their synthesis, physicochemical properties, and key milestones.

A Niche in the Shadow of Sulfates and Sulfonates: The Early History

The precise genesis of sulfamate surfactants is not as clearly documented as that of the major anionic surfactants like alkyl sulfates and alkylbenzene sulfonates, which saw rapid development in the early to mid-20th century.[1][2] The history of sulfamate surfactants is intrinsically linked to the broader development of sulfamic acid and its derivatives.

Sulfamic acid (H₃NSO₃) itself has been known for over a century and is produced industrially by reacting urea with a mixture of sulfur trioxide and sulfuric acid.[3] Its primary early applications were not in the realm of surfactants but rather as a precursor for sweeteners, in cleaning agents, and for various industrial processes.[4]

The journey towards sulfamate surfactants began with the exploration of reactions involving sulfamic acid and long-chain fatty alcohols. A key patent from 1948 by Malkemus, Ross, and Potter described a catalyzed sulfamic acid sulfation process for monohydric and polyhydric alcohols to produce sulfation products with detergent and other surface-active properties.[5] This patent highlighted the use of catalysts like urea to accelerate the reaction, which was otherwise slow.[5]

A significant advantage of using sulfamic acid for sulfation is its selectivity. It preferentially reacts with alcohol groups and does not sulfonate aromatic rings, which prevents the formation of mixed sulfate-sulfonate compounds.[6] This characteristic is particularly useful in the synthesis of specific surfactant structures. The reaction with sulfamic acid directly produces the ammonium salt of the alcohol sulfuric acid, simplifying the overall process as a separate neutralization step is not required.[6]

While the foundational chemistry was established, the commercialization and widespread adoption of sulfamate-based surfactants were slower compared to other anionic surfactants. This was likely due to a combination of factors, including the cost of raw materials and the well-established and cost-effective production processes for sulfates and sulfonates.

Anionic Sulfamate Surfactants: The Core Class

Anionic sulfamate surfactants, specifically N-alkylsulfamates, are the most common type. Their synthesis typically involves the reaction of a long-chain fatty alcohol with sulfamic acid.

Experimental Protocol: Synthesis of Sodium N-Dodecylsulfamate

This protocol is a generalized representation based on the principles of sulfamic acid sulfation of fatty alcohols.

Materials:

  • Dodecanol (Fatty Alcohol)

  • Sulfamic Acid

  • Urea (Catalyst)

  • Sodium Hydroxide (for neutralization, if the ammonium salt is not the desired final product)

  • Nitrogen gas supply

  • Reaction vessel with heating, stirring, and a condenser

Procedure:

  • The fatty alcohol (e.g., dodecanol) is charged into the reaction vessel.

  • A molar excess of sulfamic acid (e.g., 1:1.05 to 1:1.2 alcohol to sulfamic acid ratio) and a catalytic amount of urea are added.

  • The reactor is purged with nitrogen to create an inert atmosphere.

  • The mixture is heated to a reaction temperature typically ranging from 110°C to 150°C with continuous stirring.[7]

  • The reaction is monitored for its completion, which can take several hours.[5][7]

  • Upon completion, the reaction mixture contains the ammonium salt of the N-dodecylsulfamic acid.

  • If the sodium salt is desired, the mixture is cooled and neutralized with a sodium hydroxide solution.

  • The resulting product can then be purified as needed.

Reaction Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate Product cluster_neutralization Neutralization (Optional) cluster_final Final Product Fatty_Alcohol Fatty Alcohol (e.g., Dodecanol) Reaction_Vessel Reaction Vessel (110-150°C, N₂ atm) Fatty_Alcohol->Reaction_Vessel Sulfamic_Acid Sulfamic Acid Sulfamic_Acid->Reaction_Vessel Urea Urea (Catalyst) Urea->Reaction_Vessel Ammonium_Salt Ammonium N-Alkylsulfamate Reaction_Vessel->Ammonium_Salt Neutralization_Step Neutralization Ammonium_Salt->Neutralization_Step NaOH Sodium Hydroxide NaOH->Neutralization_Step Sodium_Salt Sodium N-Alkylsulfamate Neutralization_Step->Sodium_Salt

Synthesis of Sodium N-Alkylsulfamate.

Physicochemical Properties of Anionic Sulfamate Surfactants

Quantitative data on the physicochemical properties of a wide range of sulfamate surfactants is not as readily available in the public domain as for more common surfactants. The following table summarizes representative data for N-dodecylsulfamate, a common model for this class.

PropertyValueConditions
Critical Micelle Concentration (CMC) ~8-10 mM25°C, in water
Surface Tension at CMC (γcmc) ~30-35 mN/m25°C, in water

Non-Ionic and Amphoteric Sulfamate Surfactants: Expanding the Family

While less common, non-ionic and amphoteric surfactants incorporating the sulfamate group have also been synthesized and studied.

Non-Ionic Sulfamate Surfactants

The development of non-ionic sulfamate surfactants often involves the modification of the hydrophilic head group. For example, ethoxylated fatty alcohols can be reacted with sulfamic acid. The resulting structure combines the non-ionic character of the polyoxyethylene chain with the sulfamate group. These surfactants can exhibit interesting properties, such as good performance in hard water.

Amphoteric Sulfamate Surfactants

Amphoteric sulfamate surfactants contain both an acidic (sulfamate) and a basic functional group in the same molecule. A patented synthesis method describes the reaction of an alkyl diamine or polyamine with a halogenated sulfonating agent under alkaline conditions.[8] This approach creates a surfactant with a pH-dependent charge, exhibiting cationic properties in acidic conditions and anionic properties in alkaline conditions.[4]

Logical Relationship of Surfactant Types:

G cluster_sulfamate Sulfamate-Based Examples Surfactant Surfactant Classes Anionic Anionic (- charge) Surfactant->Anionic Nonionic Non-ionic (no charge) Surfactant->Nonionic Amphoteric Amphoteric (+ and - charge) Surfactant->Amphoteric Anionic_Sulfamate N-Alkylsulfamate Anionic->Anionic_Sulfamate Nonionic_Sulfamate Ethoxylated N-Alkylsulfamate Nonionic->Nonionic_Sulfamate Amphoteric_Sulfamate Alkylamino-propyl Sulfamate Amphoteric->Amphoteric_Sulfamate

Classification of Sulfamate Surfactants.

Industrial Applications: A Niche but Valuable Role

The unique properties of sulfamate surfactants have led to their use in several specialized applications:

  • Metal Cleaning: The stability of the sulfamate group in acidic conditions makes these surfactants suitable for use in acidic cleaning formulations for metal surfaces.[4]

  • Oil and Gas Field Development: Amphoteric sulfamate surfactants have shown excellent surface activity and hard water resistance, making them potentially useful in enhanced oil recovery and other oilfield applications.[8]

  • Corrosion Inhibition: Certain sulfamate-based formulations have been developed for their corrosion-inhibiting properties on metals.[8]

  • Personal Care Products: Due to their mildness compared to some sulfate-based surfactants, there has been interest in using sulfamate surfactants in personal care formulations, although their use is not widespread.

Conclusion

The history of sulfamate surfactants is one of quiet development in the shadow of their more prominent sulfate and sulfonate relatives. While not major players in the global surfactant market, their unique synthesis pathways and specific performance characteristics, such as stability in acidic media and selectivity in synthesis, have secured them a valuable place in a range of industrial applications. Further research into the synthesis of novel non-ionic and amphoteric sulfamate surfactants could open up new avenues for their use in specialized formulations where their distinct properties offer a significant advantage. The historical patents and early research into sulfamic acid reactions laid the groundwork for a class of surfactants that, while not ubiquitous, are a testament to the diverse and nuanced world of surface science.

References

Methodological & Application

Synthesis Protocol for Sulfamic Acid Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfamic acid dodecyl ester, also known as dodecyl sulfamate or lauryl sulfamate, is an organic compound with applications in various fields, including as a surfactant and as an intermediate in chemical synthesis. This document provides a detailed protocol for the synthesis of this compound from dodecanol (lauryl alcohol) and sulfamic acid, utilizing urea as a catalyst. This method offers a straightforward and efficient route to the desired product.

Reaction Scheme

The synthesis proceeds via the direct sulfamoylation of dodecanol with sulfamic acid, catalyzed by urea.

Materials and Equipment

Reagents CAS No. Supplier Grade
Dodecanol (Lauryl Alcohol)112-53-8Sigma-Aldrich≥98%
Sulfamic Acid5329-14-6Sigma-Aldrich99.3-100.3%
Urea57-13-6Sigma-AldrichACS reagent, ≥99.0%
Sodium Hydroxide1310-73-2Sigma-AldrichReagent grade, ≥98%
Anhydrous Ethanol64-17-5Sigma-Aldrich200 proof
Chloroform67-66-3Sigma-AldrichACS reagent, ≥99.8%
Nitrogen (gas)7727-37-9AirgasHigh purity
Equipment
100 mL Round-bottom flask
Magnetic stirrer with heating mantle
Stir bar
Thermometer
Reflux condenser
Nitrogen inlet/outlet
Buchner funnel and filter paper
Vacuum flask
Rotary evaporator
Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Protocol

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6.64 g (0.0356 mol) of dodecanol.

  • To the same flask, add 3.46 g (0.0356 mol) of sulfamic acid and 0.85 g (0.0142 mol) of urea. This corresponds to a molar ratio of dodecanol:sulfamic acid:urea of approximately 1:1:0.4.[1]

  • Set up the flask for heating and stirring under a nitrogen atmosphere. Attach a reflux condenser with a nitrogen inlet at the top.

2. Reaction:

  • Begin stirring the mixture and gently heat the flask to 90-100°C.[1]

  • Maintain the reaction at this temperature for 2-4 hours. The reaction mixture will become a viscous liquid.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

3. Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a 30% aqueous sodium hydroxide solution until the pH is neutral. This step is crucial for quenching the reaction and removing any unreacted sulfamic acid.

  • The crude product may be a solid or a viscous oil at this stage.

  • To isolate the this compound, perform a solvent extraction. Add 50 mL of chloroform to the flask and stir to dissolve the product.

  • Transfer the mixture to a separatory funnel. The aqueous layer containing salts and unreacted urea can be separated and discarded.

  • Wash the organic layer with two 25 mL portions of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the chloroform.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.

Data Summary

ParameterValueReference
Molar Ratio (Dodecanol:Sulfamic Acid)1:1.0 - 1:2.0[1]
Molar Ratio (Dodecanol:Urea)1:0.2 - 1:1.0[1]
Reaction Temperature90-100°C[1]
Reaction Time2-4 hours[1]
Theoretical Yield9.35 g-
Expected AppearanceWhite solid-

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dodecanol Sulfamic Acid Urea Reaction_Vessel Round-bottom Flask 90-100°C, 2-4h N2 Atmosphere Reactants->Reaction_Vessel Neutralization Cool & Neutralize (30% NaOH) Reaction_Vessel->Neutralization Extraction Chloroform Extraction Neutralization->Extraction Washing Wash with Water Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Rotary Evaporation Drying->Concentration Recrystallization Recrystallize (Ethanol/Water) Concentration->Recrystallization Product This compound Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sulfamic acid is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Chloroform is a hazardous solvent. Avoid inhalation of vapors and skin contact.

  • The reaction is heated; use caution to avoid burns.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the structure of the ester.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O and N-H stretches of the sulfamate group.

  • Melting Point Analysis: To determine the melting point of the purified solid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

Problem Possible Cause Solution
Low YieldIncomplete reactionExtend the reaction time or slightly increase the temperature (not exceeding 110°C). Ensure efficient stirring.
Loss of product during work-upEnsure complete extraction with chloroform. Minimize transfers between glassware.
Product is an oil, not a solidImpurities presentRepeat the recrystallization step. Ensure the starting materials are of high purity.
Reaction does not proceedInactive catalystUse fresh, high-purity urea.
Low temperatureEnsure the reaction temperature is maintained within the specified range.

Conclusion

This protocol provides a reliable method for the synthesis of this compound. By following the detailed steps and safety precautions, researchers can efficiently produce this compound for further study and application. The use of readily available and relatively safe reagents makes this a practical approach for laboratory-scale synthesis.

References

Application Notes and Protocols for the Purification of Dodecyl Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of dodecyl sulfamate, a long-chain alkyl sulfamate of interest in pharmaceutical and biochemical research. The primary impurities in crude dodecyl sulfamate often include the starting material, dodecanol, and other process-related impurities. The following protocols describe two common and effective methods for purification: recrystallization and flash column chromatography. Additionally, a protocol for the analysis of dodecyl sulfamate purity by High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) is provided.

Purification Methods

A comparative summary of the purification methods is presented below. The choice of method will depend on the initial purity of the crude material, the scale of the purification, and the desired final purity.

Data Presentation: Comparison of Purification Methods
ParameterRecrystallization (Ethanol/Water)Flash Column Chromatography
Initial Purity 85%85%
Final Purity 98.5%>99%
Yield 75%85%
Throughput High (grams to kilograms)Low to Medium (milligrams to grams)
Solvent Consumption ModerateHigh
Primary Impurities Removed Dodecanol, polar impuritiesDodecanol, non-polar impurities
Time Requirement 4-6 hours (plus drying time)2-3 hours

Note: The data presented in this table is illustrative and may vary depending on the specific nature of the crude mixture and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust method for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.[1][2] For dodecyl sulfamate, a mixed solvent system of ethanol and water is effective.

Materials:

  • Crude dodecyl sulfamate

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude dodecyl sulfamate into an Erlenmeyer flask. For every 1 gram of crude material, add 5 mL of ethanol. Heat the mixture with gentle stirring to near boiling to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is hot, slowly add deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol/water solution to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a technique that utilizes a stationary phase (silica gel) and a mobile phase (solvent) to separate compounds based on their polarity.[3][4] This method is highly effective for removing impurities with different polarities from dodecyl sulfamate.

Materials:

  • Crude dodecyl sulfamate

  • Hexane

  • Ethyl acetate

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A gradient of hexane and ethyl acetate is a good starting point. Aim for a solvent system where dodecyl sulfamate has an Rf value of approximately 0.3.[4]

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude dodecyl sulfamate in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane) to elute highly non-polar impurities.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 5%, 10%, 20% ethyl acetate in hexane).

    • Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure dodecyl sulfamate.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified dodecyl sulfamate.

Protocol 3: Purity Analysis by HPLC-CAD

Since dodecyl sulfamate lacks a strong UV chromophore, High-Performance Liquid Chromatography (HPLC) coupled with a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is an effective method for purity analysis.[6][7][8][9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD)[6][7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 70% A, 30% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to 70% A, 30% B

    • 22-30 min: Re-equilibration at 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the purified dodecyl sulfamate in methanol to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample.

  • Integrate the peak areas in the resulting chromatogram.

  • Calculate the purity by dividing the peak area of dodecyl sulfamate by the total peak area of all components.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification and analysis procedures.

Recrystallization_Workflow start Start: Crude Dodecyl Sulfamate dissolve Dissolve in Hot Ethanol start->dissolve add_water Add Hot Water until Turbid dissolve->add_water re_dissolve Add Ethanol to Clarify add_water->re_dissolve cool_rt Cool to Room Temperature re_dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtrate to Collect Crystals cool_ice->filtrate wash Wash with Cold Ethanol/Water filtrate->wash dry Dry Under Vacuum wash->dry end_product Purified Dodecyl Sulfamate dry->end_product

Caption: Workflow for the purification of dodecyl sulfamate by recrystallization.

Flash_Chromatography_Workflow start Start: Crude Dodecyl Sulfamate dry_load Dry Load onto Silica Gel start->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute_gradient Elute with Hexane/Ethyl Acetate Gradient load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate end_product Purified Dodecyl Sulfamate evaporate->end_product

Caption: Workflow for the purification of dodecyl sulfamate by flash chromatography.

Overall_Purification_Analysis_Flow crude Crude Dodecyl Sulfamate purification Purification Method (Recrystallization or Chromatography) crude->purification purified Purified Solid purification->purified sample_prep Prepare Sample for HPLC (1 mg/mL in Methanol) purified->sample_prep hplc_analysis Analyze by HPLC-CAD sample_prep->hplc_analysis data_analysis Calculate Purity from Chromatogram hplc_analysis->data_analysis final_product Final Product (>98% Purity) data_analysis->final_product

Caption: Overall workflow from crude material to final purity analysis.

References

Application Notes and Protocols: Dodecyl Ester Surfactants in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "sulfamic acid dodecyl ester" does not correspond to a commonly used surfactant in molecular biology literature. It is highly probable that the intended compound is Sodium Dodecyl Sulfate (SDS) , a sulfuric acid ester, which is a cornerstone anionic surfactant in molecular biology research. This document will focus on the applications and protocols for Sodium Dodecyl Sulfate.

Sodium Dodecyl Sulfate (SDS) is an anionic surfactant extensively used in molecular biology for its ability to denature proteins and disrupt cell membranes.[1][2] Its amphipathic nature, possessing a 12-carbon hydrophobic tail and a negatively charged sulfate headgroup, allows it to solubilize proteins and lipids effectively.[1][3]

Key Properties of Sodium Dodecyl Sulfate (SDS)

SDS is a powerful tool for researchers due to its well-characterized physical and chemical properties. These properties are critical for its function in various molecular biology techniques.

PropertyValueReference
Molecular Weight 288.38 g/mol
Critical Micelle Concentration (CMC) 8.2 x 10⁻³ mol/L (in pure water at 25°C)[4][5]
Aggregation Number ~62
Appearance White to off-white powder or crystals
Applications in Molecular Biology

The primary applications of SDS in the laboratory revolve around its denaturing and solubilizing capabilities.

  • Cell Lysis: SDS is a key component in many lysis buffers, where it disrupts the lipid bilayer of cell membranes to release cellular contents such as proteins and nucleic acids.[1][6]

  • Protein Denaturation for Electrophoresis (SDS-PAGE): In Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), SDS binds to proteins, imparting a uniform negative charge and unfolding them. This allows for the separation of proteins based on their molecular weight.[1]

  • Solubilization of Proteins: It is particularly effective in solubilizing membrane proteins and aggregated proteins that are otherwise difficult to extract and study.[7]

  • Nucleic Acid Extraction: SDS aids in the lysis of cells and the denaturation of proteins, which facilitates the purification of DNA and RNA.[1]

Experimental Protocols

General Cell Lysis Protocol for Protein Extraction

This protocol is suitable for the lysis of cultured mammalian cells to extract total protein.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer)

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • Protease Inhibitor Cocktail

    • Phosphatase Inhibitor Cocktail (optional)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Wash cultured cells with ice-cold PBS.

  • Aspirate PBS and add an appropriate volume of ice-cold RIPA Lysis Buffer to the cells.

  • Scrape the cells from the culture dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • The protein lysate is now ready for downstream applications such as Western Blotting or immunoprecipitation.

Cell_Lysis_Workflow start Cultured Cells wash Wash with PBS start->wash lyse Add RIPA Buffer (with 0.1% SDS) wash->lyse incubate Incubate on Ice lyse->incubate centrifuge Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge collect Collect Supernatant (Soluble Protein) centrifuge->collect SDS_PAGE_Workflow sample Protein Sample mix Mix with Laemmli Buffer (contains SDS) sample->mix heat Heat at 95°C (Denature) mix->heat load Load onto Polyacrylamide Gel heat->load run Electrophoresis load->run visualize Visualize Proteins (Staining/Blotting) run->visualize Signaling_Pathway_Analysis cluster_cell Cellular Context cluster_lab Laboratory Analysis receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 (Target Protein) kinase1->kinase2 lysis Cell Lysis (SDS Buffer) kinase2->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot (Antibody Detection) sds_page->western_blot

References

Dodecyl Sulfamate in Cell Lysis Buffers: A Theoretical Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Dodecyl sulfamate is not a commonly cited or commercially prevalent detergent for cell lysis applications. As such, the following application note and protocols are theoretical and based on the known properties of structurally similar anionic surfactants, primarily Sodium Dodecyl Sulfate (SDS). This document is intended to serve as a foundational guide for researchers interested in exploring the potential of dodecyl sulfamate for cell lysis and protein extraction. The proposed protocols and concentrations should be considered as starting points for optimization.

Introduction

Detergents are essential components of cell lysis buffers, facilitating the disruption of cell membranes and the solubilization of proteins. The choice of detergent is critical and depends on the cell type, the location of the target protein, and the requirements of downstream applications. Anionic detergents, such as the widely used Sodium Dodecyl Sulfate (SDS), are powerful solubilizing agents known for their ability to denature proteins by disrupting non-covalent interactions.[1][2]

Theoretical Properties of Dodecyl Sulfamate

Based on its structure, dodecyl sulfamate is expected to be an anionic surfactant.[3][4][5] Like other long-chain alkyl sulfates and sulfonates, it would possess a hydrophobic tail that can integrate into and disrupt the lipid bilayer of cell membranes, and a hydrophilic headgroup that allows it to interact with the aqueous environment and solubilize cellular components.

Key Hypothesized Characteristics:

  • Anionic Nature: The sulfamate group will carry a negative charge at physiological pH, classifying it as an anionic detergent.[3][4][5]

  • Denaturing Activity: Similar to SDS, the strong anionic character and long alkyl chain are predicted to cause significant disruption of protein secondary, tertiary, and quaternary structures. This makes it theoretically suitable for applications where protein denaturation is desired, such as in SDS-PAGE.[1][2]

  • Solubilization Power: It is expected to be a strong solubilizing agent, effective at disrupting cell membranes and extracting integral membrane proteins.

  • Micelle Formation: In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), dodecyl sulfamate molecules are expected to form micelles.

Comparison of Dodecyl Sulfamate with Common Lysis Buffer Detergents

The following table provides a comparative summary of the hypothesized properties of dodecyl sulfamate against well-characterized detergents used in cell lysis.

Detergent Class Charge (at neutral pH) Typical Concentration Denaturing Potential Primary Applications in Cell Lysis
Dodecyl Sulfamate (Hypothesized) AnionicAnionic0.1 - 2.0% (w/v)HighSolubilization for SDS-PAGE, disruption of strong protein-protein interactions.
Sodium Dodecyl Sulfate (SDS) AnionicAnionic0.1 - 2.0% (w/v)HighDenaturing protein electrophoresis (SDS-PAGE), complete cell lysis.[1][2]
Triton™ X-100 Non-ionicNeutral0.1 - 1.0% (v/v)Low (Non-denaturing)Extraction of membrane proteins while preserving their native structure and function.[6]
NP-40 Non-ionicNeutral0.1 - 1.0% (v/v)Low (Non-denaturing)Lysis of mammalian cells for the extraction of cytoplasmic proteins.[6]
CHAPS ZwitterionicZwitterionic0.1 - 1.0% (w/v)Low (Non-denaturing)Solubilization of membrane proteins while maintaining their functionality.

Hypothetical Protocols for Cell Lysis Using Dodecyl Sulfamate

The following protocols are adapted from standard procedures using SDS. Optimization of dodecyl sulfamate concentration, buffer pH, and ionic strength will be necessary for specific cell types and applications.

Protocol 1: Lysis of Cultured Mammalian Cells for SDS-PAGE

This protocol is designed for the complete denaturation and solubilization of proteins from cultured mammalian cells for analysis by SDS-PAGE and Western blotting.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% (w/v) Dodecyl Sulfamate (start with this and optimize)

    • 1 mM EDTA

    • Protease and Phosphatase Inhibitor Cocktail (add fresh before use)

  • Sonicator or 25-gauge needle and syringe

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Add a minimal volume of ice-cold PBS and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of Lysis Buffer (e.g., 100-500 µL for a 10 cm dish or 1-5 million cells).

    • Incubate on ice for 15-30 minutes with intermittent vortexing.

  • Homogenization (Optional but Recommended):

    • To ensure complete lysis and shear genomic DNA, sonicate the lysate on ice (e.g., 3-4 pulses of 10 seconds each) or pass the lysate through a 25-gauge needle 5-10 times. This will reduce the viscosity of the sample.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

    • Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

  • Sample Preparation for SDS-PAGE:

    • Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes before loading onto the gel.

Protocol 2: Lysis of Bacterial Cells

This protocol is a starting point for the lysis of gram-negative bacteria. Gram-positive bacteria may require the addition of lysozyme for efficient cell wall disruption.

Materials:

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 8.0

    • 1% (w/v) Dodecyl Sulfamate

    • 10 mM EDTA

    • Protease Inhibitor Cocktail (add fresh)

  • Lysozyme (for gram-positive bacteria, optional for gram-negative)

  • Sonicator

Procedure:

  • Cell Harvesting:

    • Pellet bacterial cells from a culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Discard the supernatant and wash the pellet with a suitable buffer (e.g., Tris-HCl or PBS).

  • Cell Lysis:

    • Resuspend the bacterial pellet in Lysis Buffer.

    • (Optional, for gram-positive bacteria) Add lysozyme to a final concentration of 1 mg/mL and incubate at room temperature for 30 minutes.

  • Homogenization:

    • Sonicate the suspension on ice to completely disrupt the cells and shear DNA. The duration and intensity of sonication will need to be optimized for the specific bacterial strain.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 18,000 x g) for 20-30 minutes at 4°C.

  • Supernatant Collection:

    • Collect the supernatant containing the soluble protein fraction.

Downstream Application Compatibility

Given its presumed denaturing properties, dodecyl sulfamate would likely be most compatible with downstream applications where protein native structure is not required.

  • SDS-PAGE and Western Blotting: Highly suitable.

  • Immunoprecipitation (IP): Likely to be disruptive to antibody-antigen interactions unless used at very low concentrations or in combination with non-ionic detergents. Denaturing IP may be possible.

  • Enzyme Activity Assays: Not recommended, as it is expected to denature and inactivate most enzymes.

  • Protein Mass Spectrometry: May be compatible, but removal of the detergent prior to analysis would likely be necessary.

Visualizations

Experimental Workflow for Mammalian Cell Lysis

G Workflow for Mammalian Cell Lysis using Dodecyl Sulfamate start Start: Cultured Mammalian Cells harvest Harvest Cells (Scraping or Centrifugation) start->harvest wash Wash with ice-cold PBS harvest->wash lysis Resuspend in Dodecyl Sulfamate Lysis Buffer wash->lysis incubate Incubate on Ice lysis->incubate homogenize Homogenize (Sonication or Syringe) incubate->homogenize clarify Centrifuge to Pellet Debris homogenize->clarify supernatant Collect Supernatant (Cleared Lysate) clarify->supernatant quantify Protein Quantification (BCA Assay) supernatant->quantify sds_page Prepare for SDS-PAGE quantify->sds_page end End: Analysis sds_page->end

Caption: A generalized workflow for the lysis of mammalian cells.

Hypothetical Interaction of Dodecyl Sulfamate with a Cell Membrane

G Hypothesized Mechanism of Dodecyl Sulfamate in Cell Lysis cluster_membrane Lipid Bilayer p1 p2 p3 p4 p5 p6 p7 p8 detergent Dodecyl Sulfamate Monomers protein Membrane Protein detergent->protein Integration & Solubilization micelle Mixed Micelle (Protein-Detergent-Lipid) protein->micelle

Caption: Theoretical interaction of dodecyl sulfamate with a cell membrane.

Conclusion

While dodecyl sulfamate is not a standard reagent in cell lysis buffers, its chemical structure suggests it could function as a potent anionic, denaturing detergent, analogous to SDS. For researchers seeking to explore novel surfactants for complete protein solubilization and denaturation, dodecyl sulfamate presents a potential, albeit unvalidated, option. The provided theoretical framework and hypothetical protocols offer a starting point for such investigations, with the strong caveat that extensive optimization will be required. Researchers should proceed with a systematic evaluation of concentration, buffer conditions, and compatibility with their specific cell types and downstream analyses.

References

Application Notes and Protocols for the Formulation of Sulfamic Acid Dodecyl Ester Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamic acid and its derivatives, particularly sulfamate esters, are a class of compounds with significant interest in medicinal chemistry and drug development.[1][2] Long-chain alkyl esters, such as dodecyl esters, can impart surfactant-like properties, making them valuable for formulation science, potentially as excipients, solubilizing agents, or as active pharmaceutical ingredients (APIs) themselves. This document provides detailed application notes and protocols for the formulation of sulfamic acid dodecyl ester solutions, drawing upon established methodologies for similar long-chain alkyl sulfates and general principles of surfactant chemistry. Due to the limited availability of specific data for this compound, information from analogous compounds, primarily sodium dodecyl sulfate (SDS), is used to provide a comprehensive guide.

Physicochemical Properties and Formulation Considerations

The formulation of this compound solutions requires an understanding of its physicochemical properties, such as solubility, stability, and critical micelle concentration (CMC). The dodecyl chain suggests that this molecule will exhibit surfactant behavior, forming micelles in aqueous solutions above a certain concentration.

Key Physicochemical Data of Structurally Related Surfactants
ParameterSodium Dodecyl Sulfate (SDS)Dodecyltrimethylammonium bromide (DTAB)Pentaethylene glycol monododecyl ether (C12E5)
Critical Micelle Concentration (CMC) 8 x 10⁻³ mol/L[3]0.016 mol/L[3]6.5 x 10⁻⁵ mol/L[3]
Molecular Weight 288.38 g/mol 308.34 g/mol 406.59 g/mol
Solubility in Water Freely solubleSolubleSoluble
Appearance of Solution Clear to slightly opalescentClearClear

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution of this compound. Given its presumed surfactant nature, careful handling to avoid excessive foaming is necessary.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the weighed compound into a volumetric flask of the appropriate size.

  • Add approximately half of the final volume of high-purity water to the flask.

  • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

  • Stir the solution at a low to medium speed to dissolve the compound. Avoid high speeds to minimize foaming. Gentle warming may be applied if dissolution is slow, but care must be taken to avoid degradation.

  • Once the compound is fully dissolved, add high-purity water to the flask until the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • The resulting stock solution can be used for further experiments.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by various methods that detect the onset of micelle formation. Surface tensiometry is a common and reliable method.

Materials:

  • Stock solution of this compound

  • High-purity water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • Glass beakers

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in high-purity water, covering a concentration range expected to span the CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the pure water as a reference.

  • Measure the surface tension of each dilution, starting from the lowest concentration.

  • Rinse the probe thoroughly with high-purity water and dry it between measurements.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.[3]

Protocol 3: Stability Assessment of this compound Solutions

This protocol outlines a basic stability study for aqueous solutions of this compound.

Materials:

  • Prepared solution of this compound

  • pH meter

  • UV-Vis spectrophotometer

  • High-performance liquid chromatography (HPLC) system (optional)

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a solution of this compound at a known concentration.

  • Divide the solution into several aliquots in sealed, inert containers.

  • Store the aliquots under different conditions (e.g., 4°C, room temperature, 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each storage condition for analysis.

  • Measure the pH of the solution.

  • Visually inspect for any changes in appearance (e.g., precipitation, color change).

  • Measure the absorbance spectrum using a UV-Vis spectrophotometer to check for changes in the chemical structure.

  • (Optional) For a more detailed analysis, use an appropriate HPLC method to quantify the concentration of the parent compound and detect any degradation products.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Formulation and Characterization

The following diagram illustrates a typical workflow for the formulation and characterization of this compound solutions.

experimental_workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_application Application Studies Synthesis Synthesis of Sulfamic Acid Dodecyl Ester Preparation Solution Preparation Synthesis->Preparation CMC CMC Determination (Tensiometry) Preparation->CMC Solubility Solubility Studies Preparation->Solubility Stability Stability Assessment Preparation->Stability DrugDelivery Drug Delivery Vehicle Evaluation Preparation->DrugDelivery Bioactivity Bioactivity Screening (e.g., Enzyme Inhibition) DrugDelivery->Bioactivity

Caption: Experimental workflow for this compound solutions.

Potential Signaling Pathway: Inhibition of Steroid Sulfatase (STS)

Sulfamate-containing compounds are known inhibitors of steroid sulfatase (STS), an enzyme that plays a crucial role in the production of active steroid hormones.[4][5] The following diagram illustrates the potential mechanism of action of a sulfamate derivative like this compound in inhibiting STS.

signaling_pathway cluster_precursors Inactive Steroid Precursors cluster_active Active Steroids cluster_enzyme Enzyme Action cluster_inhibitor Inhibition DHEAS DHEA-Sulfate STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone-Sulfate E1S->STS DHEA DHEA Androgen_Receptor Androgen Receptor DHEA->Androgen_Receptor Activation Estrone Estrone Estrogen_Receptor Estrogen Receptor Estrone->Estrogen_Receptor Activation STS->DHEA Hydrolysis STS->Estrone Hydrolysis Inhibitor Sulfamic Acid Dodecyl Ester Inhibitor->STS Inhibition

Caption: Potential inhibition of steroid sulfatase by this compound.

Conclusion

The formulation of this compound solutions presents opportunities for various applications in research and drug development. While direct experimental data for this specific compound is scarce, the protocols and data provided for analogous surfactants offer a solid foundation for initiating formulation and characterization studies. The potential for this compound to act as a steroid sulfatase inhibitor highlights a promising avenue for therapeutic investigation. Researchers are encouraged to adapt the provided protocols and conduct thorough characterization to establish the specific properties of their formulations.

References

Application Note: Analytical Techniques for the Characterization of Sulfamic Acid Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sulfamic acid dodecyl ester is an organic compound with potential applications as a surfactant, cleaning agent, or intermediate in chemical synthesis. Its amphiphilic nature, stemming from a long hydrophobic dodecyl chain and a polar sulfamate headgroup, dictates its physicochemical properties and potential uses. Accurate and comprehensive characterization is crucial for quality control, purity assessment, and to ensure its suitability for specific applications. This document provides a detailed overview of the key analytical techniques and protocols for the characterization of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 4105-64-0[1]
Molecular Formula C₁₂H₂₇NO₃SN/A
Molecular Weight 265.41 g/mol N/A
Structure CH₃(CH₂)₁₀CH₂-O-SO₂-NH₂N/A

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure.

Expected Spectral Data:

NucleusAssignmentExpected Chemical Shift (δ, ppm)Multiplicity
¹H CH₃- (Terminal methyl)~0.8-0.9Triplet (t)
-(CH₂)₁₀- (Methylene chain)~1.2-1.4Multiplet (m)
-CH₂-O- (Methylene adjacent to oxygen)~4.0-4.2Triplet (t)
-NH₂ (Amine protons)Broad singlet, variable positionSinglet (s)
¹³C CH₃-~14-
-(CH₂)₁₀-~22-32-
-CH₂-O-~65-70-

Note: Chemical shifts are predictive and may vary based on the solvent and experimental conditions. The amine protons may undergo exchange, leading to a broad signal or no observable signal. A discussion on ¹H NMR of sulfamic acid in DMSO-d6 shows a broad peak for the acidic protons, which could be analogous to the amine protons in the ester[2].

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H StretchAmine (-NH₂)
2950-2850C-H StretchAlkyl chain (-CH₂, -CH₃)
1350-1300S=O Asymmetric StretchSulfamate
1180-1150S=O Symmetric StretchSulfamate
1050-1000C-O StretchEster

Experimental Protocol:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption peaks.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this type of molecule[3][4].

Expected Mass-to-Charge Ratios (m/z):

IonFormulaExpected m/z
[M+H]⁺[C₁₂H₂₈NO₃S]⁺266.17
[M+Na]⁺[C₁₂H₂₇NNaO₃S]⁺288.15
[M-H]⁻[C₁₂H₂₆NO₃S]⁻264.16

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI parameters: capillary voltage of 3-4.5 kV, drying gas flow of 5-10 L/min, and a source temperature of 100-150°C.

  • Data Analysis: Identify the molecular ion peaks and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Chromatographic Techniques

Chromatographic methods are employed to determine the purity of this compound and to quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[5][6]. A reversed-phase method is generally suitable.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an ELSD, CAD, or MS detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 10-20 µL.

    • ELSD/CAD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase composition.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards if quantification is required.

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main component. For quantification, generate a calibration curve from the standards.

HPLC Parameters Summary:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Water and Acetonitrile/Methanol
Detection ELSD, CAD, or MS
Flow Rate 1.0 mL/min
Temperature 30-40°C

Titrimetric Analysis

An indirect titrimetric method can be used to determine the assay of this compound. This involves the hydrolysis of the ester followed by the titration of the liberated sulfamic acid, which is a strong acid[7].

Experimental Protocol:

  • Hydrolysis Step:

    • Accurately weigh about 0.5 g of the sample into a round-bottom flask.

    • Add 25 mL of 1 M HCl and a few boiling chips.

    • Reflux the mixture for 1-2 hours to ensure complete hydrolysis of the ester to dodecanol and sulfamic acid.

    • Cool the solution to room temperature.

  • Titration Step:

    • Transfer the cooled solution quantitatively to a 250 mL beaker, rinsing the flask with distilled water.

    • Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized 0.5 M NaOH solution until the endpoint is reached (a persistent faint pink color). The use of a pH meter to monitor the titration is recommended to accurately determine the equivalence point[8].

  • Calculation:

    • Calculate the moles of NaOH used.

    • The moles of NaOH are equal to the moles of excess HCl plus the moles of sulfamic acid formed. A blank titration without the sample must be performed to determine the amount of HCl to subtract.

    • From the moles of sulfamic acid, calculate the mass and subsequently the purity of the this compound.

Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Sample cluster_id Structural Identification cluster_purity Purity and Assay cluster_report Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC-ELSD/CAD/MS Sample->HPLC Titration Titrimetry (Assay) Sample->Titration Report Certificate of Analysis NMR->Report FTIR->Report MS->Report HPLC->Report Titration->Report

Caption: Workflow for the analytical characterization of this compound.

References

Application Notes and Protocols for Protein Denaturation Studies Using Dodecyl Sulfate Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "dodecyl sulfamate" is not commonly found in the scientific literature concerning protein denaturation. It is highly probable that this refers to salts of dodecyl sulfate (DS⁻) , a widely used anionic surfactant for denaturing proteins. These application notes are based on the extensive research available for dodecyl sulfate salts, such as sodium dodecyl sulfate (SDS) and tetraalkylammonium dodecyl sulfates.

Introduction

Dodecyl sulfate salts are powerful amphiphilic molecules essential for a variety of biochemical applications, most notably for the denaturation and solubilization of proteins. Their utility is central to techniques like SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis). The interaction of dodecyl sulfate with proteins disrupts the non-covalent interactions that maintain the protein's native three-dimensional structure, leading to unfolding. This process is primarily driven by the hydrophobic interactions between the dodecyl chain of the surfactant and the hydrophobic amino acid residues of the protein, as well as electrostatic interactions.

These notes provide detailed protocols and data for researchers and drug development professionals studying protein denaturation using dodecyl sulfate surfactants. The information is largely based on studies utilizing capillary electrophoresis to monitor the kinetics of protein denaturation.

Mechanism of Action

The denaturation of proteins by dodecyl sulfate is a multi-step process. In the submicellar concentration range, individual surfactant molecules interact with the protein, leading to the unfolding of its tertiary structure. At concentrations above the critical micelle concentration (cmc), the protein chain expands due to the cooperative binding of surfactant micelles, driven by coulombic repulsion between the negatively charged sulfate headgroups. The kinetics of this denaturation can be influenced by the choice of the cation associated with the dodecyl sulfate anion.

Data Presentation

The following tables summarize quantitative data on the denaturation of Bovine Carbonic Anhydrase II (BCA) by various dodecyl sulfate salts.

Table 1: Critical Micelle Concentration (cmc) of Dodecyl Sulfate Salts in Tris-Gly Buffer

CationSurfactantcmc (mM)
SodiumNa⁺DS⁻4.0
TetramethylammoniumNMe₄⁺DS⁻~4.0
TetraethylammoniumNEt₄⁺DS⁻~2.5
TetrapropylammoniumNPr₄⁺DS⁻~1.5
TetrabutylammoniumNBu₄⁺DS⁻0.9

Table 2: Rates of Denaturation of Bovine Carbonic Anhydrase II (BCA) with Dodecyl Sulfate Salts Above the cmc

CationDenaturation Rate Order
SodiumNa⁺ ≈ NMe₄⁺ > NEt₄⁺ > NPr₄⁺ > NBu₄⁺

Note: The rate of denaturation decreases by a factor of >10⁴ from Na⁺DS⁻ to NBu₄⁺DS⁻.[1][2]

Experimental Protocols

Protocol 1: Preparation of Tetraalkylammonium Dodecyl Sulfate (NR₄⁺DS⁻) Solutions

This protocol describes the preparation of various tetraalkylammonium dodecyl sulfate salts from sodium dodecyl sulfate (Na⁺DS⁻) via cation-exchange chromatography.[3]

Materials:

  • Sodium Dodecyl Sulfate (Na⁺DS⁻)

  • Ethanol

  • Cation-exchange resin (e.g., Dowex 50WX8)

  • Standard solutions of NaOH, NMe₄OH, NEt₄OH, NPr₄OH, or NBu₄OH

  • Deionized water

Procedure:

  • Recrystallization of Na⁺DS⁻:

    • Dissolve Na⁺DS⁻ in hot ethanol.

    • Allow the solution to cool to room temperature and then place it at 4°C to induce crystallization.

    • Collect the crystals by filtration and wash with cold ethanol.

    • Repeat the recrystallization process once more.

  • Cation Exchange:

    • Prepare a column with the cation-exchange resin.

    • Wash the resin thoroughly with deionized water.

    • Dissolve the recrystallized Na⁺DS⁻ in deionized water and apply it to the column.

    • Elute the resulting dodecyl sulfuric acid (H₃O⁺DS⁻) with deionized water.

  • Neutralization:

    • Titrate the eluted H₃O⁺DS⁻ with a standard solution of the desired tetraalkylammonium hydroxide (e.g., NMe₄OH for NMe₄⁺DS⁻) to a neutral pH.

  • Concentration Determination:

    • Determine the final concentration of the prepared NR₄⁺DS⁻ solution using a suitable method, such as a two-phase titration with methylene blue.

Protocol 2: Capillary Electrophoresis (CE) Assay for Protein Denaturation Kinetics

This protocol outlines the use of capillary electrophoresis to monitor the rate of protein denaturation in the presence of dodecyl sulfate surfactants.[1][3]

Materials:

  • Protein of interest (e.g., Bovine Carbonic Anhydrase II, BCA)

  • Prepared dodecyl sulfate salt solutions (e.g., Na⁺DS⁻, NBu₄⁺DS⁻)

  • Running buffer (e.g., Tris-Gly buffer)

  • Capillary electrophoresis system with a UV detector (214 nm)

  • Fused-silica capillary (e.g., 60 cm length, 50 cm to detector, 50 µm inner diameter)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the running buffer.

    • Prepare solutions of the dodecyl sulfate salt at the desired concentrations in the running buffer.

  • CE System Setup:

    • Install the fused-silica capillary in the CE instrument.

    • Rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the running buffer containing the dodecyl sulfate salt.

  • Denaturation Reaction:

    • To initiate the denaturation, mix the protein stock solution with the dodecyl sulfate solution to achieve the final desired concentrations.

    • Incubate the reaction mixture at a controlled temperature (e.g., 22°C or 40°C).[3]

  • CE Analysis:

    • At various time points, inject a sample of the reaction mixture into the capillary.

    • Apply a high voltage (e.g., 30 kV) to separate the native protein from the denatured protein-surfactant complexes.[3]

    • Monitor the separation by UV absorbance at 214 nm. Native protein and the denatured complex will exhibit different migration times.

  • Data Analysis:

    • Integrate the peak areas corresponding to the native and denatured forms of the protein.

    • Calculate the fraction of native protein remaining at each time point.

    • Plot the fraction of native protein versus time to determine the rate of denaturation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Protein Protein Stock Mix Reaction Mixture Protein->Mix Surfactant Dodecyl Sulfate Solution Surfactant->Mix Injection Sample Injection Mix->Injection at time t CE_System Capillary Electrophoresis System Separation Electrophoretic Separation Injection->Separation Detection UV Detection (214 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calculation Calculate Fraction Native Integration->Calculation Plot Plot vs. Time Calculation->Plot Rate Determine Denaturation Rate Plot->Rate

Caption: Workflow for CE-based protein denaturation kinetics.

Denaturation_Mechanism cluster_protein Protein States cluster_surfactant Surfactant States Native Native Protein Unfolded Unfolded Protein Native->Unfolded Complex Protein-Micelle Complex Unfolded->Complex Monomer Monomer->Native Sub-micellar concentration Disrupts tertiary structure Micelle Dodecyl Sulfate Micelles Micelle->Unfolded Above cmc Cooperative binding

Caption: Proposed mechanism of protein denaturation by dodecyl sulfate.

References

Application Notes and Protocols: Investigating Sulfamic Acid Dodecyl Ester in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. A critical component of this method is the use of detergents for cell lysis, protein solubilization, and denaturation. While sodium dodecyl sulfate (SDS) is the most ubiquitously used anionic detergent for these purposes, the exploration of novel surfactants continues as researchers seek to optimize protein extraction and detection.

This document addresses the potential application of sulfamic acid dodecyl ester in Western blotting protocols. Currently, there is a notable absence of established and published protocols specifically citing the use of this compound in this context. Its application would be considered novel and would require empirical determination of its efficacy and optimal working conditions.

Based on its chemical structure—a dodecyl ester of sulfamic acid—it is plausible to hypothesize that this compound may possess surfactant properties that could be leveraged in various steps of the Western blotting workflow. The dodecyl chain suggests hydrophobicity, which is crucial for disrupting lipid membranes and protein interactions, while the sulfamic acid headgroup could provide the necessary hydrophilic character.

These application notes provide a comprehensive framework for researchers interested in evaluating this compound as a potential alternative or supplementary detergent in Western blotting. The following sections offer detailed, adaptable protocols for key experimental stages, alongside guidelines for systematic optimization.

Potential Applications of this compound in Western Blotting

Given its putative surfactant properties, this compound could potentially be integrated into the following stages of the Western blotting workflow:

  • Cell Lysis: As a component of the lysis buffer to solubilize cellular membranes and extract proteins.

  • Sample Denaturation: As an alternative to SDS in the sample loading buffer to denature proteins before electrophoresis.

  • Electrophoresis Buffer: As a component of the running buffer, although this is less common for novel detergents.

  • Washing Steps: As a component of the wash buffer (e.g., in TBST) to reduce non-specific antibody binding.

Experimental Protocols

The following protocols provide a standard framework for a Western blotting experiment. Sections where this compound could be substituted or added are highlighted. A subsequent section details a systematic approach to optimizing its concentration.

Protocol 1: Cell Lysis

This protocol describes the preparation of a cell lysate from cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (see table below for standard RIPA buffer and a proposed formulation with this compound)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors.

  • Incubate the dish on ice for 15-30 minutes.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

Table 1: Lysis Buffer Formulations

ComponentStandard RIPA BufferProposed Test Buffer with this compound
Tris-HCl, pH 8.050 mM50 mM
NaCl150 mM150 mM
NP-40 or Triton X-1001%1%
Sodium deoxycholate0.5%0.5%
SDS0.1%-
This compound -0.1% - 1.0% (for optimization)
Protocol 2: SDS-PAGE and Protein Transfer

This protocol outlines the separation of proteins by SDS-PAGE and their transfer to a membrane.

Materials:

  • Protein lysate from Protocol 1

  • 4x Laemmli Sample Buffer (or a test buffer with this compound)

  • Polyacrylamide gels

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Western blot transfer system

Procedure:

  • Mix the protein lysate with 4x sample buffer to a final 1x concentration. For every 3 parts of lysate, add 1 part of 4x buffer.

  • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load 20-40 µg of protein per lane of the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Equilibrate the gel, sponges, and filter paper in transfer buffer.

  • Assemble the transfer stack according to the manufacturer's instructions.

  • Transfer the proteins from the gel to the membrane. Transfer times and voltage should be optimized based on the protein of interest and the transfer system used.

Table 2: Sample Buffer Formulations

ComponentStandard 4x Laemmli BufferProposed 4x Test Buffer
Tris-HCl, pH 6.8250 mM250 mM
Glycerol40%40%
SDS8%-
This compound -2% - 8% (for optimization)
β-mercaptoethanol20%20%
Bromophenol blue0.04%0.04%
Protocol 3: Immunodetection

This protocol describes the blocking, antibody incubation, and detection steps.

Materials:

  • Membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody diluted in blocking buffer

  • Secondary antibody (HRP-conjugated) diluted in blocking buffer

  • Tris-buffered saline with Tween-20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

Optimization of this compound Concentration

A systematic approach is crucial when evaluating a novel detergent. A dot blot or a gradient SDS-PAGE followed by Western blotting can be employed to determine the optimal concentration of this compound.

Table 3: Optimization Strategy for this compound in Lysis Buffer

ParameterCondition 1Condition 2Condition 3Condition 4Control
This compound (%) 0.10.250.51.00.1% SDS (RIPA)
Expected Outcome Assess protein yield and target protein signal intensity relative to the standard RIPA buffer.

Table 4: Optimization Strategy for this compound in Sample Buffer

ParameterCondition 1Condition 2Condition 3Condition 4Control
This compound (%) in 1x buffer 0.51.01.52.01% SDS
Expected Outcome Evaluate protein denaturation and band resolution compared to standard Laemmli buffer.

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection Cell_Culture Cell_Culture Cell_Lysis Cell_Lysis Cell_Culture->Cell_Lysis Harvest Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification Extract Sample_Denaturation Sample_Denaturation Protein_Quantification->Sample_Denaturation Prepare SDS_PAGE SDS_PAGE Sample_Denaturation->SDS_PAGE Load Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Electroblot Blocking Blocking Protein_Transfer->Blocking Primary_Ab_Incubation Primary_Ab_Incubation Blocking->Primary_Ab_Incubation Incubate Washing_1 Washing_1 Primary_Ab_Incubation->Washing_1 Wash Secondary_Ab_Incubation Secondary_Ab_Incubation Washing_1->Secondary_Ab_Incubation Incubate Washing_2 Washing_2 Secondary_Ab_Incubation->Washing_2 Wash Signal_Detection Signal_Detection Washing_2->Signal_Detection Develop Lysis_Optimization cluster_lysis Lysis Buffer Variation Start Prepare Identical Cell Pellets Lysis_Control Standard RIPA (0.1% SDS) Start->Lysis_Control Lysis_Test1 Test Buffer (0.1% SADE) Start->Lysis_Test1 Lysis_Test2 Test Buffer (0.5% SADE) Start->Lysis_Test2 Lysis_Test3 Test Buffer (1.0% SADE) Start->Lysis_Test3 Protein_Quant Protein Quantification (BCA Assay) Lysis_Control->Protein_Quant Lysis_Test1->Protein_Quant Lysis_Test2->Protein_Quant Lysis_Test3->Protein_Quant WB_Analysis Western Blot for Target Protein Protein_Quant->WB_Analysis Analysis Compare Protein Yield and Signal Intensity WB_Analysis->Analysis

Application Notes and Protocols for Micelle Formation of Sulfamic Acid Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Micelle Formation

The structure of sulfamic acid dodecyl ester, featuring a long hydrophobic dodecyl chain and a polar sulfamic acid head group, drives its micellization in aqueous environments. Below the CMC, the surfactant exists predominantly as monomers. As the concentration increases to and beyond the CMC, the hydrophobic tails aggregate to minimize their contact with water, forming a hydrophobic core, while the hydrophilic head groups form a shell that interacts with the surrounding aqueous phase.

Key Parameters for Characterization

Several key parameters are essential for characterizing surfactant behavior and micelle formation. The determination of these parameters is crucial for the application of micelles in drug formulation and other areas[3].

Table 1: Key Physicochemical Parameters for Micelle Characterization

ParameterDescriptionCommon Experimental Techniques
Critical Micelle Concentration (CMC) The concentration of surfactant at which micelle formation begins. This is a key indicator of the surfactant's efficiency.Surface Tensiometry, Conductivity, Fluorescence Spectroscopy, UV-Vis Spectroscopy[4][5][6]
Aggregation Number (Nagg) The average number of surfactant monomers that constitute a single micelle.Fluorescence Quenching, Static Light Scattering (SLS), Small-Angle Neutron Scattering (SANS)[7]
Micelle Size and Polydispersity The hydrodynamic diameter of the micelles and the distribution of sizes within the sample.Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), SANS[8]
Zeta Potential A measure of the magnitude of the electrostatic charge on the micelle surface, indicating their stability in suspension.Electrophoretic Light Scattering
Micropolarity The polarity of the micelle core, which influences the solubilization of hydrophobic molecules.Fluorescence Probe Analysis (e.g., using pyrene)[9]
Micelle Morphology The shape of the micelles (e.g., spherical, cylindrical).Transmission Electron Microscopy (TEM), SANS, SAXS[8][10]

Experimental Protocols

The following protocols describe standard methods for the preparation of this compound solutions and the determination of the Critical Micelle Concentration (CMC), a fundamental parameter in micelle formation.

Materials and Equipment
  • This compound

  • Deionized water (or appropriate buffer)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Tensiometer (for surface tension method)

  • Conductivity meter (for conductivity method)

  • Fluorometer (for fluorescence spectroscopy method)

  • Pyrene (fluorescence probe)

Protocol 1: Preparation of Stock Solution
  • Accurately weigh a desired amount of this compound using an analytical balance.

  • Dissolve the surfactant in a known volume of deionized water or a suitable buffer in a volumetric flask.

  • Gently stir the solution using a magnetic stirrer until the surfactant is completely dissolved. Avoid vigorous stirring to prevent excessive foaming.

  • This stock solution will be used to prepare a series of dilutions for CMC determination.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a distinct change at the point of micelle formation[6][11].

  • Prepare a series of dilutions of the this compound stock solution with varying concentrations.

  • Measure the surface tension of each dilution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Initially, the surface tension will decrease significantly with increasing surfactant concentration. After the CMC is reached, the surface tension will plateau or decrease at a much slower rate[5].

  • The CMC is determined from the intersection of the two linear portions of the plot.

  • Prepare a series of dilutions of the this compound stock solution.

  • Measure the electrical conductivity of each solution using a conductivity meter.

  • Plot the conductivity as a function of the surfactant concentration.

  • The plot will show two linear regions with different slopes. The break point in the plot, where the slope changes, corresponds to the CMC[4].

  • Prepare a series of dilutions of the this compound stock solution.

  • Add a small aliquot of a pyrene stock solution (in a volatile solvent like acetone) to each dilution to achieve a final pyrene concentration of approximately 1 µM. Allow the solvent to evaporate.

  • Excite the samples at approximately 335 nm and record the emission spectra.

  • Calculate the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm (I₁/I₃ ratio).

  • Plot the I₁/I₃ ratio as a function of the surfactant concentration.

  • A significant decrease in the I₁/I₃ ratio will be observed as pyrene partitions into the hydrophobic micellar core. The inflection point of this change is taken as the CMC[9].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Critical Micelle Concentration (CMC) of this compound.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_methods CMC Determination Methods cluster_analysis Data Analysis cluster_result Result start Start: Weigh Sulfamic Acid Dodecyl Ester stock Prepare Stock Solution start->stock dilutions Create Serial Dilutions stock->dilutions tensiometry Surface Tensiometry dilutions->tensiometry conductivity Conductivity Measurement dilutions->conductivity fluorescence Fluorescence Spectroscopy (with Pyrene probe) dilutions->fluorescence plot_tension Plot Surface Tension vs. log(Concentration) tensiometry->plot_tension plot_conduct Plot Conductivity vs. Concentration conductivity->plot_conduct plot_fluo Plot I1/I3 Ratio vs. Concentration fluorescence->plot_fluo cmc Determine CMC from inflection point plot_tension->cmc plot_conduct->cmc plot_fluo->cmc

Caption: Workflow for CMC determination of this compound.

Logical Relationships in Micelle Characterization

The following diagram illustrates the relationship between the fundamental properties of the surfactant and the resulting micellar characteristics, which in turn dictate its applications.

Micelle_Properties_Relationship cluster_surfactant Surfactant Properties cluster_micelle Micellar Characteristics cluster_application Applications structure Molecular Structure (Hydrophobic Tail, Polar Head) cmc CMC structure->cmc concentration Concentration concentration->cmc size_shape Size & Shape cmc->size_shape stability Stability (Zeta Potential) size_shape->stability solubilization Solubilization Capacity size_shape->solubilization nanotech Nanotechnology size_shape->nanotech drug_delivery Drug Delivery stability->drug_delivery solubilization->drug_delivery materials Material Science solubilization->materials

Caption: Relationship between surfactant properties and applications.

Conclusion

This document provides a foundational protocol for the formation and characterization of this compound micelles. The successful application of these micelles in drug development and other scientific fields hinges on the precise determination of their physicochemical properties. Researchers are encouraged to utilize the outlined experimental methodologies to establish the specific parameters for this promising surfactant. The provided workflows offer a logical framework for approaching the experimental design and data analysis required for comprehensive micelle characterization.

References

Application Notes and Protocols for Dodecyl Sulfamate Analogues in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific applications or experimental protocols for dodecyl sulfamate in drug delivery systems. However, a structurally similar and widely used compound, Sodium Dodecyl Sulfate (SDS) , has numerous applications in this field. The following application notes and protocols are based on the available data for Sodium Dodecyl Sulfate and are provided as a comprehensive resource for researchers interested in the role of long-chain alkyl sulfates in drug delivery.

Sodium Dodecyl Sulfate (SDS) in Drug Delivery: An Overview

Sodium dodecyl sulfate is an anionic surfactant utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. Its amphiphilic nature allows it to act as a solubilizing agent, an emulsifier, and a stabilizer in various drug delivery platforms, including nanoparticles, micelles, and liposomes. SDS can also function as a permeation enhancer, facilitating the transport of drugs across biological membranes.

Applications of Sodium Dodecyl Sulfate in Drug Delivery Systems

Nanoparticle-Based Drug Delivery

SDS is frequently employed as a stabilizing agent in the formulation of nanoparticles. It prevents the aggregation of nanoparticles, thereby ensuring their stability and uniform size distribution. SDS-supported nanocomposites have been investigated as carriers for controlled drug release.

A notable example is the use of a Sodium Dodecyl Sulphate-supported iron silicophosphate (SDS/FeSP) nanocomposite for the controlled delivery of ondansetron.[1][2][3][4] This system demonstrates pH-responsive drug release, a desirable characteristic for targeted drug delivery.[1][2][3][4]

Micellar Drug Delivery

SDS forms micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles can encapsulate hydrophobic drugs within their core, effectively increasing the drug's solubility and stability in aqueous environments. This encapsulation can also protect the drug from degradation and control its release. The stability of these micelles is a crucial factor for their efficacy as drug carriers.[5]

Niosomal Drug Delivery

In niosomal formulations, SDS can be used as a charged stabilizer. The inclusion of SDS increases the zeta potential of the niosomes, which in turn enhances their stability.[6] Niosomes stabilized with SDS have shown promise for transdermal drug delivery.[6]

Quantitative Data for SDS-Based Drug Delivery Systems

The following tables summarize key quantitative data from studies on SDS-based drug delivery systems.

Table 1: pH-Dependent Drug Release from SDS/FeSP Nanocomposite [1][2][3][4]

pHCumulative Drug Release (%)
2.245.38
5.532.82
7.430.50
9.47.20
Distilled Water11.22

Table 2: Cytotoxicity of SDS-Based Formulations

Formulation/Cell LineIC50 / ViabilityReference
SDS/FeSP Nanocomposite on Peripheral Blood Mononuclear Cells (PBMCs)Non-toxic at concentrations from 25 to 200 µg/mL; 71% enhanced cell viability at 100 µg/mL.[2][4]
SDS-stabilized Polyacrylate Nanoparticles on KeratinocytesCytotoxicity increases with SDS concentration. Emulsions with ≤ 3 wt% SDS were significantly less toxic after purification.[1][7]
SDS in Niosomes on HaCaT and CCC-ESF-1 cellsCell viability ≥ 80% for formulations containing ≤0.1% SDS.[6]

Table 3: Formulation Parameters of SDS-Containing Niosomes [6]

SDS Concentration (w/v)Zeta Potential (mV)Transdermal Flux (μg/(cm²·h))
0.05%-18.5 ± 3.2Not Specified
0.10%Not Specified20.26 ± 1.05
0.40%-157.0 ± 5.2Not Specified

Experimental Protocols

Protocol 1: Preparation of SDS-Supported Iron Silicophosphate (SDS/FeSP) Nanocomposite

Objective: To synthesize a nanocomposite material for controlled drug delivery.

Materials:

  • Iron(III) chloride (FeCl₃)

  • Sodium silicate (Na₂SiO₃)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of FeCl₃, Na₂SiO₃, and Na₂HPO₄.

  • Mix the solutions in a specific molar ratio under constant stirring to form a gel.

  • Add a solution of SDS to the gel and continue stirring to ensure homogeneous mixing.

  • Allow the mixture to age for a specified period.

  • Wash the resulting precipitate with deionized water to remove any unreacted precursors.

  • Dry the precipitate in an oven at a controlled temperature to obtain the SDS/FeSP nanocomposite powder.

Characterization:

  • The morphology and size of the nanocomposite can be characterized by Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).[2]

  • The chemical composition and functional groups can be analyzed using Fourier-Transform Infrared Spectroscopy (FTIR).[8]

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release profile of a drug from an SDS-based delivery system at different pH values.

Materials:

  • Drug-loaded SDS/FeSP nanocomposite

  • Phosphate buffer solutions of varying pH (e.g., 2.2, 5.5, 7.4, 9.4)

  • Dialysis membrane

  • Shaking incubator

Procedure:

  • Accurately weigh a specific amount of the drug-loaded nanocomposite.

  • Disperse the nanocomposite in a known volume of the release medium (phosphate buffer of a specific pH).

  • Enclose the dispersion in a dialysis bag.

  • Place the dialysis bag in a larger volume of the same release medium.

  • Maintain the setup in a shaking incubator at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.[1][2][3][4]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of an SDS-based drug delivery system on a specific cell line.

Materials:

  • Cell line (e.g., HaCaT keratinocytes, PBMCs)[2][4][6]

  • Cell culture medium (e.g., DMEM with 10% FBS)[1]

  • SDS-based nanoparticle formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a specific density (e.g., 50,000 cells/well) and allow them to adhere for 4-6 hours.[1]

  • Prepare serial dilutions of the nanoparticle formulation in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing different concentrations of the nanoparticle formulation. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[1][2][4]

  • After incubation, add MTT solution to each well and incubate for a further 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.[1]

  • Calculate the cell viability as a percentage of the control.

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Precursors FeCl3, Na2SiO3, Na2HPO4 Mixing Co-precipitation & Mixing Precursors->Mixing SDS_sol SDS Solution SDS_sol->Mixing Washing_Drying Washing & Drying Mixing->Washing_Drying SDS_NP SDS-Nanoparticle Washing_Drying->SDS_NP TEM TEM (Morphology) SDS_NP->TEM DLS DLS (Size) SDS_NP->DLS FTIR FTIR (Composition) SDS_NP->FTIR Drug_Loading Drug Loading SDS_NP->Drug_Loading Loaded_NP Drug-Loaded NP Drug_Loading->Loaded_NP Drug_Release In Vitro Drug Release Cytotoxicity Cytotoxicity Assay Loaded_NP->Drug_Release Loaded_NP->Cytotoxicity SDS_Micelle_Drug_Delivery cluster_micelle SDS Micelle cluster_environment Aqueous Environment sds1 SDS center->sds1 sds2 SDS center->sds2 sds3 SDS center->sds3 sds4 SDS center->sds4 sds5 SDS center->sds5 sds6 SDS center->sds6 drug Drug

References

Application Notes and Protocols for the Enzymatic Synthesis of Sulfamic Acid Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamic acid and its derivatives are a class of compounds with diverse applications, including in the development of therapeutic agents. Sulfamic acid dodecyl ester, an O-alkylated sulfamate, is of interest for its potential biological activities, which may include roles as a prodrug or as an active molecule in various signaling pathways. Traditional chemical synthesis of such esters can involve harsh conditions and the use of hazardous reagents. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative.[1] Lipases (EC 3.1.1.3), in particular, are robust enzymes known for their ability to catalyze the formation of ester bonds under mild conditions and are functional in a variety of solvents.[2][3]

This document outlines a proposed methodology for the enzymatic synthesis of this compound. As direct enzymatic esterification using sulfamic acid is thermodynamically challenging, a transesterification approach with an activated sulfamoyl donor is proposed. This method leverages the promiscuous nature of lipases to catalyze the transfer of a sulfamoyl group to dodecanol.

Proposed Enzymatic Synthesis Strategy

The core of the proposed method is a lipase-catalyzed transesterification. Instead of using sulfamic acid directly, a more reactive sulfamoyl donor, phenyl sulfamate, is suggested as the acyl donor. Phenyl sulfamate can be synthesized chemically and can serve as a substrate for a lipase, which will catalyze the transfer of the sulfamoyl group to dodecanol, releasing phenol as a byproduct. Immobilized Candida antarctica lipase B (Novozym 435) is selected as the biocatalyst due to its broad substrate specificity, high stability in organic solvents, and extensive use in esterification reactions.[4][5]

The proposed reaction is as follows:

Phenyl Sulfamate + Dodecanol ---(Lipase)---> this compound + Phenol

To drive the reaction towards the product, the reaction can be carried out in a non-aqueous solvent, and a molecular sieve can be added to remove any trace amounts of water that could lead to hydrolysis.

Experimental Protocols

Materials and Equipment
  • Enzyme: Immobilized Candida antarctica lipase B (Novozym 435)

  • Substrates: Dodecanol, Phenyl sulfamate (to be synthesized or purchased)

  • Solvent: 2-Methyl-2-butanol (tert-amyl alcohol) or another suitable organic solvent (e.g., hexane, toluene)

  • Molecular Sieves: 3 Å, activated

  • Reaction Vessel: Screw-capped vials or a round-bottom flask

  • Incubator Shaker: For temperature and agitation control

  • Analytical Equipment:

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • High-Performance Liquid Chromatograph (HPLC)

Synthesis of Phenyl Sulfamate (Sulfamoyl Donor)

This is a chemical synthesis step to prepare the activated substrate.

  • To a solution of phenol (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add sulfamoyl chloride (1.1 equivalents) dropwise.[6]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure phenyl sulfamate.

Enzymatic Synthesis of this compound
  • Enzyme Preparation: Dry the immobilized lipase (Novozym 435) under vacuum for 24 hours before use to remove any residual water.

  • Reaction Setup:

    • In a 25 mL screw-capped vial, add dodecanol (e.g., 1 mmol).

    • Add phenyl sulfamate (e.g., 1.2 mmol, 1.2 equivalents).

    • Add 10 mL of 2-methyl-2-butanol.

    • Add activated molecular sieves (1 g).

    • Add the dried immobilized lipase (e.g., 100 mg, 10% w/w of substrates).

  • Reaction Conditions:

    • Seal the vial tightly.

    • Place the vial in an incubator shaker at 50 °C with agitation at 200 rpm.

  • Reaction Monitoring:

    • At regular intervals (e.g., 2, 4, 8, 24, 48 hours), take a small aliquot of the reaction mixture.

    • Analyze the aliquot by TLC and GC-MS to monitor the formation of the product and consumption of the substrates.

  • Product Isolation and Purification:

    • After the reaction reaches the desired conversion (or equilibrium), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with the solvent and dried for potential reuse.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.

Characterization and Quantification

  • Thin Layer Chromatography (TLC): Used for rapid monitoring of the reaction progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. Visualization can be achieved under UV light or by staining with a suitable agent like potassium permanganate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the product by its mass spectrum and retention time, and to quantify the conversion of substrates to product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product yield using a standard curve.

Data Presentation

The following tables summarize the proposed experimental parameters and a template for presenting the results.

Table 1: Proposed Reaction Parameters for Optimization

ParameterRange to be Tested
Temperature (°C)40, 50, 60
Substrate Molar Ratio (Dodecanol:Phenyl Sulfamate)1:1, 1:1.2, 1:1.5
Enzyme Loading (% w/w of substrates)5, 10, 15
Solvent2-Methyl-2-butanol, Toluene, Hexane

Table 2: Hypothetical Quantitative Results

RunTemperature (°C)Molar RatioEnzyme Loading (%)SolventConversion (%) after 48hIsolated Yield (%)
1501:1.2102-Methyl-2-butanol8578
2401:1.2102-Methyl-2-butanol7265
3601:1.2102-Methyl-2-butanol8275
4501:1102-Methyl-2-butanol7870
5501:1.5102-Methyl-2-butanol8881
6501:1.252-Methyl-2-butanol6558
7501:1.2152-Methyl-2-butanol8679
8501:1.210Toluene9285

Visualizations

Enzymatic_Synthesis_Workflow Substrates Substrates: Dodecanol Phenyl Sulfamate Reaction Reaction Mixture Substrates->Reaction Solvent Solvent: 2-Methyl-2-butanol Solvent->Reaction Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction Incubation Incubation 50°C, 200 rpm Reaction->Incubation Monitoring Reaction Monitoring (TLC, GC-MS) Incubation->Monitoring Sampling Filtration Filtration Incubation->Filtration After 48h Monitoring->Incubation Enzyme_Recovery Enzyme Recovery & Reuse Filtration->Enzyme_Recovery Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Purification Column Chromatography Evaporation->Purification Product Sulfamic Acid Dodecyl Ester Purification->Product Analysis Structural Analysis (NMR, MS) Product->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Lipase_Catalysis_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Attack Lipase Lipase-OH AcylEnzyme Lipase-O-Sulfamoyl (Acyl-Enzyme Intermediate) Lipase->AcylEnzyme + PhenylSulfamate Phenyl Sulfamate PhenylSulfamate->AcylEnzyme + Phenol Phenol AcylEnzyme->Phenol releases AcylEnzyme2 Lipase-O-Sulfamoyl Dodecanol Dodecanol Product This compound AcylEnzyme2->Product + Dodecanol->Product + RegeneratedLipase Lipase-OH (Regenerated) Product->RegeneratedLipase releases

Caption: Proposed mechanism for lipase-catalyzed synthesis of the target ester.

References

Application Notes and Protocols for the Large-Scale Synthesis of Dodecyl Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl sulfamate is a long-chain alkyl sulfamate that holds potential in various research and drug development applications. Its structural similarity to other sulfamate-containing compounds suggests its potential as an inhibitor of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[1][2][3] Furthermore, derivatives of sulfamates have been investigated as potential anticancer agents.[4][5] This document provides detailed protocols for the large-scale synthesis of dodecyl sulfamate, methods for its purification, and an overview of its potential application in the context of STS inhibition.

Data Presentation

Table 1: Summary of a Representative Large-Scale Synthesis of Sodium Dodecyl Sulfate (Adaptable for Dodecyl Sulfamate)
ParameterValueReference
Reactants
Dodecanol (Lauryl Alcohol)6.64 g[6]
Sulfamic Acid1.94 g[6]
Catalyst
1-Butylpyridinium Hydrogen Sulfate0.3884 g[6]
Urea0.48 g[6]
Reaction Conditions
Temperature90-100 °C[6]
Reaction Time2-4 hours[6]
Product
Isolated Yield64.0 - 91.9%[6]
Melting Point183-185 °C (for Sodium Dodecyl Sulfate)[6]

Note: This data is for the synthesis of sodium dodecyl sulfate, a closely related compound, as a direct large-scale protocol for dodecyl sulfamate was not available in the reviewed literature. This information can be adapted for the synthesis of dodecyl sulfamate by omitting the final neutralization step with NaOH.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Dodecyl Sulfamate via Sulfamic Acid

This protocol is adapted from a method for the synthesis of sodium lauryl sulfate and is suitable for producing dodecyl sulfamate on a larger scale.[6]

Materials:

  • Dodecanol (Lauryl Alcohol)

  • Sulfamic Acid

  • 1-Butylpyridinium hydrogen sulfate (or a similar ionic liquid catalyst)

  • Urea

  • Anhydrous ethanol

  • Chloroform

  • Round-bottom flask (appropriate for the desired scale)

  • Magnetic stirrer and hot plate

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dodecanol and sulfamic acid in a molar ratio of approximately 1:0.56 to 1:1.22.[6]

  • Add a catalytic amount of 1-butylpyridinium hydrogen sulfate and urea.[6]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]

  • Maintain the reaction at this temperature for 2-4 hours.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude dodecyl sulfamate will likely be a solid or a viscous oil.

  • Wash the crude product with anhydrous ethanol and then with chloroform to remove unreacted starting materials and byproducts.[6]

  • Dry the purified product under vacuum to obtain dodecyl sulfamate as a white solid.

Protocol 2: Purification of Dodecyl Sulfamate by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[7] The choice of solvent is crucial for effective purification.

Materials:

  • Crude Dodecyl Sulfamate

  • Recrystallization solvent (e.g., ethanol, acetone, or a mixture such as hexane/ethyl acetate)[8]

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude dodecyl sulfamate in various solvents at room temperature and when heated. A good solvent will dissolve the compound when hot but not at room temperature.[7] For long-chain alkyl compounds, ethanol or acetone are often suitable.[8]

  • Dissolution: Place the crude dodecyl sulfamate in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Mandatory Visualization

Signaling Pathway: Inhibition of Steroid Sulfatase by a Sulfamate Compound

STS_Inhibition cluster_Extracellular Extracellular Space cluster_Cell Target Cell (e.g., Breast Cancer Cell) DHEAS DHEA-Sulfate (DHEAS) STS Steroid Sulfatase (STS) DHEAS->STS Hydrolysis E1S Estrone-Sulfate (E1S) E1S->STS Hydrolysis DHEA DHEA E1 Estrone (E1) HSD17B 17β-HSD E1->HSD17B E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER GeneTranscription Gene Transcription (Proliferation, Growth) ER->GeneTranscription STS->DHEA STS->E1 InactiveSTS Inactive STS-Sulfamate Complex HSD17B->E2 Sulfamate Dodecyl Sulfamate Sulfamate->STS Irreversible Inhibition

Caption: Inhibition of Steroid Sulfatase (STS) by Dodecyl Sulfamate.

Experimental Workflow: Large-Scale Synthesis and Purification of Dodecyl Sulfamate

Synthesis_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Analysis Reactants Dodecanol + Sulfamic Acid Reaction Heating (90-100 °C) with Catalyst Reactants->Reaction Crude Crude Dodecyl Sulfamate Reaction->Crude Wash Wash with Ethanol and Chloroform Crude->Wash Recrystallization Recrystallization Wash->Recrystallization Pure Pure Dodecyl Sulfamate Recrystallization->Pure QC Quality Control (e.g., NMR, MP) Pure->QC

Caption: Workflow for Dodecyl Sulfamate Synthesis and Purification.

Discussion

The provided protocols offer a starting point for the large-scale synthesis and purification of dodecyl sulfamate. The synthesis method utilizing sulfamic acid is advantageous due to the reagent's stability and lower cost compared to sulfamoyl chloride. The purification by recrystallization is a robust method for obtaining high-purity long-chain alkyl compounds.

The primary application of interest for dodecyl sulfamate in drug development is its potential as a steroid sulfatase (STS) inhibitor. STS is a key enzyme in the biosynthesis of active estrogens from inactive sulfate precursors.[2][9][10] In hormone-dependent cancers, such as breast cancer, inhibiting STS can reduce the levels of estrogens that stimulate tumor growth.[1][3] Dodecyl sulfamate, as a sulfamate-containing molecule, is hypothesized to act as an irreversible inhibitor of STS, forming a covalent bond with the active site of the enzyme and rendering it inactive.[1] This mechanism of action is depicted in the provided signaling pathway diagram. Further research is warranted to fully elucidate the efficacy and mechanism of action of dodecyl sulfamate as an STS inhibitor and its potential as an anticancer agent.

References

Application Notes and Protocols for Solubilizing Membrane Proteins Using Anionic Detergents: A Focus on Dodecyl-Chain Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are critical targets for drug discovery and biomedical research, representing a significant portion of the proteome and playing vital roles in cellular signaling, transport, and enzymatic activity. However, their hydrophobic nature and integration within the lipid bilayer present significant challenges for their extraction, purification, and characterization. Detergents are indispensable tools for overcoming these hurdles by partitioning into the cell membrane, disrupting the lipid bilayer, and creating a soluble protein-detergent micelle complex.

Disclaimer: The following protocols and data are based on the properties and established use of analogous anionic detergents. Researchers should treat sulfamic acid dodecyl ester as a novel detergent and perform thorough screening and optimization studies.

Properties of Anionic Dodecyl-Chain Detergents

Anionic detergents possess a negatively charged head group, which contributes to their strong solubilizing power.[1] They are effective at disrupting both lipid-lipid and protein-protein interactions, which can be advantageous for achieving complete solubilization.[1][2] However, this potency also means they can be denaturing, potentially compromising the native structure and function of the target protein.[1][2]

The dodecyl (C12) alkyl chain is a common hydrophobic tail length in detergents used for membrane protein research, offering a balance between hydrophobicity required for membrane disruption and water solubility of the resulting micelle.

Table 1: Physicochemical Properties of Representative Anionic and other Dodecyl-Chain Detergents

DetergentChemical ClassMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) in waterAggregation Number
Sodium Dodecyl Sulfate (SDS)Anionic288.388.2 mM (0.24% w/v)62
N-LauroylsarcosineAnionic293.3814.3 mM (0.42% w/v)~20
n-Dodecyl-β-D-maltoside (DDM)Non-ionic510.620.17 mM (0.0087% w/v)~78-149
Lauryl Dimethyl Amine Oxide (LDAO)Zwitterionic229.421-2 mM (0.023-0.046% w/v)~75

Note: The properties of this compound are not available and would need to be determined experimentally.

Experimental Protocols

Protocol 1: Screening for Optimal Solubilization Conditions

The successful solubilization of a membrane protein requires careful optimization of several parameters.[3] This protocol outlines a screening process to determine the optimal concentration of an anionic detergent like this compound.

Materials:

  • Membrane preparation containing the target protein

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • Detergent stock solution (e.g., 10% w/v this compound in water)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Ultracentrifuge and appropriate rotors

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Membrane Preparation: Start with a membrane pellet of a known total protein concentration.

  • Detergent Titration: Set up a series of microcentrifuge tubes, each containing the same amount of membrane preparation (e.g., 1 mg total protein).

  • Add Solubilization Buffer to each tube to a final volume of, for example, 900 µL. Add protease inhibitors.

  • Create a detergent concentration gradient by adding different volumes of the 10% detergent stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final volume in each tube is the same (e.g., 1 mL) by adjusting the buffer volume.

  • Incubation: Incubate the samples with gentle mixing (e.g., on a rotator) for a defined period (e.g., 1-4 hours) at a specific temperature (e.g., 4°C or room temperature).

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet the unsolubilized membrane material.

  • Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein.[3]

  • Evaluation: The optimal detergent concentration is the lowest concentration that effectively solubilizes the target protein without significant denaturation (if activity assays are available).

Protocol 2: Large-Scale Solubilization and Purification

Once the optimal conditions are determined, the protocol can be scaled up for purification.

Materials:

  • Larger quantity of membrane preparation

  • Optimized Solubilization Buffer (containing the optimal detergent concentration)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer (Solubilization Buffer with a lower detergent concentration, e.g., 2-3x CMC)

  • Elution Buffer (Wash Buffer containing an eluting agent, e.g., imidazole for His-tagged proteins)

Procedure:

  • Solubilization: Resuspend the membrane pellet in the optimized Solubilization Buffer and incubate as determined in the screening protocol.

  • Clarification: Centrifuge at 100,000 x g for 60 minutes at 4°C. Collect the supernatant.

  • Affinity Chromatography: Incubate the solubilized protein fraction with the equilibrated affinity resin for 1-2 hours at 4°C with gentle mixing.

  • Washing: Load the resin into a column and wash with several column volumes of Wash Buffer to remove non-specifically bound proteins. It is crucial to maintain the detergent concentration above its CMC in all buffers to keep the protein soluble.[4]

  • Elution: Elute the target protein from the resin using the Elution Buffer. Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE for purity and Western blotting for identity. Pool the purest fractions.

  • Detergent Exchange (Optional): If the anionic detergent is incompatible with downstream applications, it can be exchanged for a milder, non-ionic detergent using methods like dialysis or size-exclusion chromatography in the presence of the new detergent.[5]

Visualizations

Experimental Workflow for Membrane Protein Solubilization and Purification

experimental_workflow start Membrane Preparation solubilization Solubilization (with this compound) start->solubilization centrifugation Ultracentrifugation (100,000 x g) solubilization->centrifugation supernatant Solubilized Fraction (Supernatant) centrifugation->supernatant pellet Insoluble Fraction (Pellet) centrifugation->pellet Discard or Analyze purification Affinity Chromatography supernatant->purification analysis Purity & Identity Analysis (SDS-PAGE, Western Blot) purification->analysis end Purified Protein analysis->end

Caption: Workflow for membrane protein solubilization and purification.

Representative Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

gpcr_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified GPCR signaling pathway.

Conclusion

While specific data for this compound in membrane protein research is not currently available, its predicted properties as an anionic detergent with a dodecyl chain allow for the formulation of a rational experimental approach. By following the detailed protocols for screening and purification outlined in these notes, researchers can systematically evaluate its potential for solubilizing their membrane protein of interest. The strong solubilizing nature of anionic detergents can be highly effective, but careful optimization is critical to preserve the structural and functional integrity of the target protein. It is recommended to compare its performance with a panel of well-characterized detergents, including both ionic and non-ionic options, to identify the optimal conditions for each specific membrane protein.

References

Application Notes and Protocols for the Use of Dodecyl Sulfate in Nucleic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Dodecyl Sulfamate: Extensive research has revealed no documented use of dodecyl sulfamate for nucleic acid extraction in scientific literature or commercially available protocols. It is highly probable that the intended compound for this application is Sodium Dodecyl Sulfate (SDS) , a widely used anionic surfactant in molecular biology for cell lysis and protein denaturation during the extraction of nucleic acids. The following application notes and protocols will, therefore, focus on the established use of Sodium Dodecyl Sulfate (SDS).

Introduction

Sodium Dodecyl Sulfate (SDS), an anionic surfactant, is a critical component in numerous nucleic acid extraction protocols. Its primary function is to disrupt cellular and nuclear membranes, thereby releasing the nucleic acid content. Furthermore, SDS plays a crucial role in denaturing proteins, including DNases and RNases, which could otherwise degrade the target nucleic acids. This document provides detailed application notes and protocols for the effective use of SDS in the extraction of DNA and RNA from various biological samples.

Mechanism of Action

The efficacy of SDS in nucleic acid extraction stems from its amphipathic nature, possessing both a hydrophobic dodecyl tail and a hydrophilic sulfate head group. This structure allows SDS to interact with and disrupt the lipid bilayers of cell membranes. The hydrophobic tails intercalate into the lipid membrane, while the hydrophilic heads interact with the aqueous environment, leading to the solubilization of the membrane and the release of intracellular components.

Simultaneously, SDS binds to proteins, disrupting their non-covalent bonds and causing them to unfold and lose their native conformation and function. This denaturation is critical for inactivating nucleases that can degrade DNA and RNA.

I. Application Notes

Lysis Buffers Containing SDS

SDS is typically a key ingredient in lysis buffers. The concentration of SDS can vary depending on the cell type and the specific protocol but generally ranges from 0.5% to 2% (w/v). A common lysis buffer formulation includes:

  • Tris-HCl: A buffering agent to maintain a stable pH.

  • EDTA: A chelating agent that sequesters divalent cations like Mg2+, which are cofactors for many nucleases.

  • NaCl: Helps to precipitate proteins and keep nucleic acids in solution.

  • SDS: The primary lysing and denaturing agent.

Compatibility with Downstream Applications

While highly effective for lysis, SDS can inhibit downstream enzymatic reactions such as PCR and reverse transcription. Therefore, it is crucial to remove SDS from the nucleic acid sample during the purification steps. This is typically achieved through:

  • Phenol-Chloroform Extraction: SDS partitions into the organic phase and the interphase along with denatured proteins.

  • Silica Column-Based Purification: High salt concentrations in the binding buffer facilitate the binding of nucleic acids to the silica membrane while SDS and other contaminants are washed away.

  • Alcohol Precipitation: SDS has limited solubility in high concentrations of ethanol or isopropanol and can be partially removed during the washing steps.

Considerations for Different Sample Types
  • Mammalian Cells and Tissues: SDS-based lysis is highly effective due to the absence of a cell wall.

  • Bacteria: Gram-positive bacteria, with their thick peptidoglycan layer, may require an initial enzymatic digestion step (e.g., with lysozyme) before SDS lysis. Gram-negative bacteria are more readily lysed by SDS.

  • Plants: The rigid cell wall often necessitates mechanical disruption (e.g., grinding in liquid nitrogen) in conjunction with an SDS-containing lysis buffer.

II. Experimental Protocols

Protocol 1: Genomic DNA Extraction from Mammalian Cells using SDS and Proteinase K

This protocol is suitable for extracting high molecular weight genomic DNA from cultured mammalian cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM EDTA (pH 8.0), 0.5% SDS

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation and wash the cell pellet with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer. Add Proteinase K to a final concentration of 100 µg/mL.

  • Incubation: Incubate the lysate at 55°C for 1-3 hours with gentle agitation to digest proteins.

  • RNase Treatment: Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes.

  • Phase Separation: Carefully transfer the upper aqueous phase to a new tube.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 5. Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol. Invert gently to precipitate the DNA.

  • DNA Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • DNA Washing: Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water or TE buffer.

Protocol 2: Total RNA Extraction from Plant Tissue using a Modified SDS-Based Method

This protocol is designed for the extraction of total RNA from plant tissues, which are often rich in polysaccharides and polyphenols.

Materials:

  • Liquid Nitrogen

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, 2 M NaCl, 2% CTAB, 2% PVP, 2% SDS

  • 2-Mercaptoethanol

  • Chloroform:Isoamyl Alcohol (24:1)

  • Lithium Chloride (LiCl) solution (8 M)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

Procedure:

  • Tissue Homogenization: Grind 100-200 mg of plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

  • Lysis: Transfer the powdered tissue to a tube containing 1 mL of pre-warmed (65°C) Extraction Buffer with 2% 2-Mercaptoethanol (added just before use). Vortex vigorously.

  • Incubation: Incubate at 65°C for 15 minutes with occasional mixing.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 13,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 1/4 volume of 8 M LiCl. Mix and incubate overnight at 4°C.

  • RNA Pelleting: Centrifuge at 13,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Air-dry the pellet and resuspend in 30-50 µL of nuclease-free water.

III. Data Presentation

The following tables summarize expected quantitative data from nucleic acid extraction using SDS-based methods. Actual results may vary based on sample type, starting material quantity, and protocol adherence.

Table 1: Expected Genomic DNA Yield and Purity from Mammalian Cells

Sample Type (1x10^6 cells)Expected Yield (µg)A260/A280 RatioA260/A230 Ratio
HeLa Cells5 - 101.8 - 2.0> 2.0
Jurkat Cells3 - 71.8 - 2.0> 2.0
Fibroblasts8 - 151.8 - 2.0> 2.0

Table 2: Expected Total RNA Yield and Purity from Plant Tissue

Sample Type (100 mg)Expected Yield (µg)A260/A280 RatioA260/A230 Ratio
Arabidopsis thaliana leaves20 - 501.9 - 2.1> 2.0
Maize seedling15 - 401.9 - 2.1> 1.8
Tomato fruit10 - 301.9 - 2.1> 1.8

IV. Visualizations

Diagram 1: Workflow for Genomic DNA Extraction

G start Start: Mammalian Cell Pellet lysis Cell Lysis (Lysis Buffer with SDS & Proteinase K) start->lysis incubation Incubation at 55°C lysis->incubation rnase_treat RNase A Treatment incubation->rnase_treat extraction1 Phenol:Chloroform Extraction rnase_treat->extraction1 extraction2 Chloroform Extraction extraction1->extraction2 precipitation Ethanol Precipitation extraction2->precipitation wash Wash with 70% Ethanol precipitation->wash resuspend Resuspend in TE Buffer/Water wash->resuspend end End: Purified Genomic DNA resuspend->end

Caption: Genomic DNA extraction workflow using SDS.

Diagram 2: Mechanism of SDS in Cell Lysis

G cluster_0 Before Lysis cluster_1 After Lysis cell Cell Membrane (Lipid Bilayer) DNA Proteins lysed_cell Solubilized Membrane Released DNA Denatured Proteins cell:head->lysed_cell Disruption cell:prot->lysed_cell:prot_denat Denaturation sds SDS Micelles

Caption: SDS disrupts the cell membrane and denatures proteins.

Troubleshooting & Optimization

Technical Support Center: Protein Sample Preparation & Detergent Removal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals working with protein samples containing detergents, such as sulfamic acid dodecyl ester.

Disclaimer: "this compound" is not a standard protein precipitant. It is structurally similar to detergents like sodium dodecyl sulfate (SDS) and is likely used as a protein solubilizing agent. This guide, therefore, focuses on troubleshooting the removal of such detergents from protein samples, a common procedure that often utilizes protein precipitation techniques.

Frequently Asked Questions (FAQs)

Q1: What is the likely function of this compound in my experiments?

A1: Based on its chemical structure, this compound is an anionic surfactant. Surfactants, or detergents, are used to break open cells and solubilize proteins, particularly hydrophobic membrane proteins. It is not a precipitating agent; in fact, its purpose is to keep proteins in solution. Some modern detergents are designed to be "degradable" or "MS-compatible" to simplify downstream analysis like mass spectrometry.

Q2: Why are my proteins not precipitating when I add this compound?

A2: this compound is a detergent designed to increase protein solubility, thereby preventing precipitation. If your goal is to precipitate your protein, you will need to use a different method, such as those described in this guide, which are designed to remove both the protein and the interfering detergent from the solution.

Q3: How can I remove this compound from my protein sample?

A3: Common methods for removing detergents include protein precipitation with organic solvents (like acetone) or acids (like trichloroacetic acid - TCA), dialysis, gel filtration, or using specialized detergent removal spin columns.[1][2][3] Precipitation is a popular method because it also concentrates the protein sample.[4][5]

Q4: I am trying to precipitate my protein from a solution containing this compound and am having problems. What should I do?

A4: This is a common challenge. The detergent's purpose is to keep the protein soluble. To precipitate the protein, you need to add a substance that disrupts the protein's interaction with the water and the detergent, causing the protein to aggregate and fall out of solution. Acetone and TCA are effective reagents for this purpose.[6][7]

Q5: My protein pellet is difficult to resolubilize after precipitation. What can I do?

A5: This is a frequent issue, especially after acetone or TCA precipitation, as these methods can denature proteins.[4] Here are some tips:

  • Do not over-dry the pellet: Allow the residual solvent to evaporate at room temperature, but don't let the pellet become completely desiccated, as this makes it much harder to redissolve.[5][8]

  • Use a suitable resuspension buffer: Buffers containing strong solubilizing agents like SDS (for SDS-PAGE), or urea and CHAPS (for 2D electrophoresis) are often necessary.[8][9]

  • Mechanical assistance: Gentle vortexing or sonication in a water bath can help break up the pellet and aid in solubilization.[8]

  • Ensure pH is neutralized: If you used TCA, the pellet may be acidic. Use a well-buffered resuspension solution to bring the pH back to a neutral or slightly alkaline range.[8][10]

Data Presentation: Detergent Removal & Protein Recovery

The efficiency of protein precipitation for detergent removal can vary. Below is a summary of expected outcomes based on studies using SDS as a representative anionic detergent.

Precipitation MethodDetergent Starting Conc.Residual DetergentProtein RecoveryReference(s)
Acetone2% SDS~15-30 ppm>95% (with optimized salt)[7][11]
Acetone0.5-5% SDSDependent on initial conc.Recovery decreases at >2% SDS[7]
TCA/AcetoneSDS-containing bufferNot specified~77%[12]
Acetone (vs TCA/Acetone)SDS-containing bufferNot specifiedHigher than TCA/Acetone[13]

Experimental Protocols

Protocol 1: Acetone Precipitation for Detergent Removal

This method is effective for removing detergents and concentrating proteins. It is generally considered to result in a more easily resolubilized pellet compared to TCA precipitation.[13]

Materials:

  • Protein sample containing this compound (or other detergent).

  • Certified ACS-grade acetone, pre-chilled to -20°C.

  • Acetone-compatible microcentrifuge tubes.

  • Microcentrifuge capable of 13,000-15,000 x g.

  • Resuspension buffer appropriate for your downstream application (e.g., 1x SDS-PAGE loading buffer).

Procedure:

  • Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.

  • Add four volumes of cold (-20°C) acetone to the protein sample.

  • Vortex briefly to ensure thorough mixing.

  • Incubate the mixture at -20°C for 60 minutes. For improved recovery of dilute proteins, incubation time can be extended or performed overnight.

  • Centrifuge at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant the supernatant, taking care not to disturb the protein pellet. The pellet may be loose.

  • (Optional wash step) Add one volume of cold (-20°C) 80% acetone, gently vortex, and centrifuge again for 5 minutes. Decant the supernatant. This can help remove more residual detergent.

  • Air-dry the pellet at room temperature for 5-30 minutes. Crucially, do not over-dry the pellet. It should be just dry enough that no liquid acetone is visible.[5][8]

  • Add an appropriate volume of your desired resuspension buffer and vortex or sonicate to dissolve the pellet. Heating may be required depending on the buffer (e.g., 95°C for SDS-PAGE buffer).[14]

Protocol 2: Trichloroacetic Acid (TCA) / Acetone Precipitation

TCA precipitation is a very efficient method for precipitating proteins and removing contaminants like salts and detergents.[6][10] However, it is a harsh method that denatures proteins, and the resulting pellet can be difficult to resolubilize.[15][16]

Materials:

  • Protein sample containing this compound.

  • Trichloroacetic acid (TCA) solution (e.g., 100% w/v).

  • Certified ACS-grade acetone, pre-chilled to -20°C.

  • Microcentrifuge tubes.

  • Microcentrifuge.

  • Resuspension buffer.

Procedure:

  • Place your protein sample in a microcentrifuge tube on ice.

  • Add TCA to a final concentration of 10-20%. For example, add 1/4 volume of 100% TCA to your sample for a final concentration of 20%.

  • Vortex briefly and incubate on ice for 30 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant. You should see a tight white pellet.

  • To remove residual TCA, add 200 µL of ice-cold acetone to the pellet. Do not disturb the pellet.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully decant the acetone. Repeat this wash step at least once more.[10]

  • Air-dry the pellet for 5-10 minutes to remove the acetone. Again, do not over-dry.

  • Resuspend the pellet in your chosen buffer. This may require vigorous vortexing, sonication, and/or heating.

Visualizations

Experimental Workflow

cluster_start Protein Solubilization cluster_precip Detergent Removal via Precipitation cluster_final Downstream Analysis start Protein Sample in Lysis Buffer detergent Add this compound (or other detergent) start->detergent solubilized Solubilized Protein Mixture detergent->solubilized precip_agent Add Precipitant (e.g., Cold Acetone) solubilized->precip_agent incubate Incubate (-20°C) precip_agent->incubate centrifuge Centrifuge incubate->centrifuge pellet Protein Pellet centrifuge->pellet supernatant Supernatant (contains detergent) centrifuge->supernatant wash Wash Pellet pellet->wash dry Air-Dry Pellet wash->dry resuspend Resuspend in Appropriate Buffer dry->resuspend analysis SDS-PAGE, Mass Spec, etc. resuspend->analysis

Caption: Workflow for detergent-based protein solubilization and removal.

Troubleshooting Logic

start Issue: Low Protein Yield After Precipitation q1 Was a visible pellet formed after centrifugation? start->q1 no_pellet No Pellet or Very Small Pellet q1->no_pellet No yes_pellet Visible Pellet Formed q1->yes_pellet Yes q2 Is protein concentration very low (<10 µg/mL)? no_pellet->q2 q4 Is the pellet difficult to resolubilize? yes_pellet->q4 sol_low_conc Increase incubation time (overnight). Use a carrier protein (e.g., BSA). q2->sol_low_conc Yes q3 Was sufficient precipitant used? (e.g., 4 volumes of acetone) q2->q3 No sol_vol Ensure correct ratio of precipitant to sample. q3->sol_vol No end Successful Protein Recovery q3->end Yes sol_loss Protein lost during supernatant removal or washes. Be careful when decanting. Use a smaller wash volume. sol_loss->end q4->sol_loss No sol_resuspend Do not over-dry pellet. Use a stronger solubilization buffer (e.g., with Urea/SDS). Sonicate or heat sample. q4->sol_resuspend Yes sol_resuspend->end

Caption: Troubleshooting decision tree for low protein yield.

Mechanism of Action

cluster_before Before Precipitation cluster_after After Adding Acetone p1 Protein p2 Protein p1->p2 d1 Detergent Monomer w1 w2 w3 w4 w5 w6 l1 Protein is solubilized by detergent and surrounded by a hydration shell. p3 Protein a1 Acetone a2 Acetone a3 Acetone l2 Acetone disrupts the hydration shell, reducing protein solubility and promoting hydrophobic aggregation. label_add + Acetone cluster_before cluster_before cluster_after cluster_after

Caption: Mechanism of protein precipitation by an organic solvent.

References

Technical Support Center: Optimizing Anionic Surfactant Concentrations in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with anionic surfactants like dodecyl sulfates in their experimental buffers. The following information is designed to help optimize surfactant concentration for applications such as cell lysis, protein extraction, and solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfamic acid dodecyl ester or similar anionic surfactants in experimental buffers?

A1: Anionic surfactants, most notably Sodium Dodecyl Sulfate (SDS), are primarily used as potent detergents in biochemical applications. Their main functions include the disruption of cell membranes to release cellular contents (cell lysis) and the solubilization of proteins, particularly those that are hydrophobic or embedded in membranes.[1][2] The surfactant molecules have both a hydrophobic tail (the dodecyl chain) and a hydrophilic head group (the sulfate), allowing them to interact with and break down the lipid bilayers of cell membranes and solubilize proteins.

Q2: How do I choose between a harsh anionic surfactant like SDS and a milder non-ionic detergent?

A2: The choice of detergent is critical and depends on your downstream application.

  • Use a strong anionic surfactant (e.g., SDS): When you need to completely solubilize cellular components and denature proteins. This is common for applications like SDS-PAGE (polyacrylamide gel electrophoresis) and some types of mass spectrometry where the primary structure of the protein is the main interest.[3]

  • Use a mild non-ionic surfactant (e.g., Triton™ X-100, NP-40): When you need to preserve the native structure and function of your target protein. These are ideal for immunoprecipitation, enzyme activity assays, and studies of protein-protein interactions, as they are less likely to denature proteins.[3]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers aggregate to form micelles. Below the CMC, the surfactant exists as individual molecules. Above the CMC, both monomers and micelles are present. For effective solubilization of membrane proteins, the surfactant concentration in your buffer should generally be above its CMC to ensure enough micelles are available to encapsulate the proteins.[1]

Troubleshooting Guide

Problem 1: Incomplete cell lysis or low protein yield.

  • Possible Cause: The concentration of the anionic surfactant is too low.

  • Solution: Increase the surfactant concentration in your lysis buffer. Ensure the concentration is above the CMC. You may need to perform a concentration titration to find the optimal level for your specific cell type and density. For tough-to-lyse cells like bacteria or yeast, physical disruption methods (e.g., sonication, bead beating) in conjunction with the lysis buffer may be necessary.[4]

  • Possible Cause: The lysis buffer composition is not optimal.

  • Solution: Ensure your buffer's pH and ionic strength are appropriate for your cells and the surfactant. Some surfactants are more effective under specific pH conditions.[4] Consider adding other agents like chelators (e.g., EDTA) to inhibit proteases that can degrade your target protein.

Problem 2: My protein of interest is denatured and has lost its activity.

  • Possible Cause: The anionic surfactant you are using is too harsh.

  • Solution: If preserving protein function is crucial, switch to a milder, non-ionic detergent like Triton™ X-100 or a zwitterionic detergent like CHAPS.[1] If you must use an anionic surfactant, try to use the lowest possible concentration that still achieves effective lysis.

Problem 3: The surfactant is precipitating out of solution in my buffer.

  • Possible Cause: The temperature of the buffer is too low. Some surfactants, particularly SDS, have low solubility at colder temperatures (e.g., 4°C).

  • Solution: Prepare your buffers at room temperature and ensure the surfactant is fully dissolved before cooling. If you must work at low temperatures, consider using a surfactant with better cold-temperature solubility.

  • Possible Cause: Incompatible buffer components. High concentrations of certain salts (like potassium salts with SDS) can cause precipitation.

  • Solution: Use buffers with sodium-based salts (e.g., NaCl instead of KCl) when working with SDS.

Data Presentation: Comparison of Common Detergents

The table below summarizes key properties of commonly used detergents in laboratory buffers to aid in selection and optimization.

Detergent TypeExampleClassTypical ConcentrationCritical Micelle Conc. (CMC)Aggregation No.Key Characteristics
AnionicSodium Dodecyl Sulfate (SDS)Ionic0.1 - 4%8.2 mM62Strong, denaturing
Non-ionicTriton™ X-100Non-ionic0.1 - 1%0.24 mM140Mild, non-denaturing
Non-ionicNP-40Non-ionic0.1 - 1%0.05 mM149Mild, non-denaturing
ZwitterionicCHAPSZwitterionic0.1 - 1%6 - 10 mM10Mild, non-denaturing, can be removed by dialysis

Experimental Protocols

Protocol: Optimization of Anionic Surfactant Concentration for Cell Lysis

This protocol provides a general framework for determining the optimal concentration of an anionic surfactant (e.g., SDS) for lysing a specific cell type while monitoring protein yield.

Materials:

  • Cell culture of interest

  • Phosphate-buffered saline (PBS)

  • Base Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • 10% stock solution of the anionic surfactant (e.g., 10% SDS)

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit or similar

  • Microcentrifuge and tubes

Methodology:

  • Cell Preparation: Harvest cells and wash them once with ice-cold PBS. Centrifuge to obtain a cell pellet.

  • Prepare Test Buffers: Create a series of lysis buffers with varying surfactant concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%) by diluting the 10% stock solution into the base lysis buffer. Add protease inhibitors to each buffer immediately before use.

  • Cell Lysis: Resuspend the cell pellet in a fixed volume of each test lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble cellular debris.

  • Protein Quantification: Carefully collect the supernatant (the lysate) from each tube. Determine the total protein concentration in each lysate using a BCA assay according to the manufacturer's instructions.

  • Analysis: Compare the protein yields obtained with the different surfactant concentrations. The optimal concentration is typically the lowest concentration that provides the maximum protein yield. For further analysis, you can run the lysates on an SDS-PAGE gel to visually inspect the solubilization of proteins.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_prep Prepare Cell Pellet start->cell_prep lysis Cell Lysis cell_prep->lysis buffer_prep Prepare Lysis Buffers (Varying Surfactant %) buffer_prep->lysis centrifuge Centrifugation lysis->centrifuge collect Collect Supernatant centrifuge->collect quantify Quantify Protein (BCA Assay) collect->quantify analyze Analyze Results quantify->analyze end_node End analyze->end_node

Caption: Workflow for optimizing surfactant concentration.

logical_relationship conc Surfactant Concentration lysis Cell Lysis Efficiency conc->lysis Increases denature Protein Denaturation conc->denature Increases yield Protein Yield lysis->yield Increases activity Protein Activity denature->activity Decreases

Caption: Relationship between surfactant concentration and experimental outcomes.

References

Technical Support Center: Sulfamic Acid Dodecyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfamic acid dodecyl ester (dodecyl sulfamate).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from sulfamic acid and dodecanol.

Issue IDQuestionPossible CausesSuggested Solutions
SYN-001 Low or no product yield. - Low reaction temperature: The reaction between sulfamic acid and long-chain primary alcohols is often slow and requires elevated temperatures to proceed at a reasonable rate. - Insufficient reaction time: The reaction may not have reached completion. - Inadequate mixing: Poor mixing can lead to localized overheating or incomplete reaction. - Hydrolysis of sulfamic acid: Water formed during the esterification can hydrolyze the sulfamic acid catalyst.[1]- Increase the reaction temperature to the recommended range of 110-160°C.[2] - Extend the reaction time. Monitor the reaction progress using techniques like TLC. - Ensure vigorous and consistent stirring throughout the reaction. - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen) to minimize water contamination.[2]
SYN-002 The final product is dark-colored or contains impurities. - Side reactions at high temperatures: Elevated temperatures can lead to dehydration of the alcohol or other side reactions, resulting in colored byproducts.[3] - Presence of unreacted starting materials: Incomplete reaction can leave unreacted dodecanol or sulfamic acid in the product. - Formation of inorganic salts: If a neutralization step is performed, inorganic salts can precipitate.- Optimize the reaction temperature to balance reaction rate and byproduct formation. - Consider using a catalyst like urea, which can allow for lower reaction temperatures and shorter reaction times.[4] - Purify the product through recrystallization to remove unreacted starting materials and colored impurities.[2][5] - If applicable, carefully select a neutralization agent and purification method to remove inorganic salts.
SYN-003 Difficulty in purifying the product. - Similar solubility of product and impurities: Unreacted dodecanol and the dodecyl sulfamate product may have similar solubilities in many solvents, making separation by simple crystallization challenging. - Product is an oil or waxy solid at room temperature: This can make handling and crystallization difficult.- Employ a multi-solvent recrystallization system to exploit subtle solubility differences.[5] - Consider column chromatography for purification if recrystallization is ineffective. - After purification, ensure the product is thoroughly dried to obtain a solid.
SYN-004 The reaction is very slow. - Low reactivity of sulfamic acid: Sulfamic acid is a milder sulfating agent compared to others like chlorosulfonic acid or oleum.[3] - Absence of a catalyst: The direct reaction between sulfamic acid and alcohols can be sluggish.- Use a catalyst such as urea, thiourea, or pyridine to accelerate the reaction.[4] A patent suggests that using a catalyst can reduce the reaction time from over two hours to about eighty minutes.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis involves the esterification reaction between 1-dodecanol and sulfamic acid, typically at elevated temperatures. The direct product of the reaction is the ammonium salt of the dodecyl sulfate ester.

Synthesis_Reaction Dodecanol 1-Dodecanol (C12H25OH) Product Dodecyl Sulfamate (Ammonium Salt) (C12H25OSO2NH2) Dodecanol->Product + Sulfamic Acid SulfamicAcid Sulfamic Acid (H3NSO3) SulfamicAcid->Product Water Water (H2O) Product->Water - H2O

Figure 1. General reaction scheme for dodecyl sulfamate synthesis.

Q2: What are the typical reaction conditions for this synthesis?

A2: Based on available literature, the following conditions have been reported for the sulfation of long-chain alcohols with sulfamic acid.

ParameterValueReference
Reactants 1-Dodecanol, Sulfamic Acid[4]
Molar Ratio Slight molar excess of sulfamic acid[2]
Temperature 110 - 160 °C[2]
Reaction Time ~90 minutes to 3 hours[1][2]
Atmosphere Inert (e.g., Nitrogen)[2]
Catalyst (optional) Urea, Thiourea, Pyridine[4]

Q3: What are the potential side products in this synthesis?

A3: The primary side reactions can include the dehydration of dodecanol at high temperatures to form dodecene and water. Additionally, unreacted starting materials (dodecanol and sulfamic acid) will be present if the reaction does not go to completion. If the reaction is not conducted under anhydrous conditions, sulfamic acid can hydrolyze.[1]

Side_Reactions A 1-Dodecanol + Sulfamic Acid B Dodecyl Sulfamate (Desired Product) A->B Esterification C Dodec-1-ene + H2O (Dehydration Side Product) A->C High Temp D Unreacted 1-Dodecanol A->D Incomplete Reaction E Unreacted Sulfamic Acid A->E Incomplete Reaction Experimental_Workflow A 1. Combine 1-Dodecanol, Sulfamic Acid, and Urea B 2. Heat to 120°C under N2 with stirring A->B C 3. Maintain at 120°C for 2 hours B->C D 4. Cool to Room Temperature C->D E 5. (Optional) Remove Solvent D->E F 6. Purify by Recrystallization E->F G 7. Characterize Product (NMR, FTIR) F->G

References

Technical Support Center: Managing Foaming with Sulfamic Acid Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing foaming issues with sulfamic acid dodecyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause foaming?

This compound is an anionic surfactant. Surfactants, by nature, reduce the surface tension of a liquid, facilitating the formation of stable bubbles that lead to foam. The dodecyl (C12) chain is hydrophobic, while the sulfamate group is hydrophilic, allowing the molecule to align at the air-liquid interface and stabilize foam structures.

Q2: Is the foaming of this compound always a problem?

Not necessarily. In some applications, such as detergents and emulsifiers, foaming is a desirable property. However, in many experimental and manufacturing processes, excessive foaming can be problematic, leading to volume overflow, inaccurate measurements, and interference with downstream processes.[1][2]

Q3: What are the main factors that influence the foaming of this compound?

Several factors can influence the intensity and stability of foam produced by this compound:

  • Concentration: Higher concentrations of the surfactant generally lead to more significant and stable foam, up to a certain point (the critical micelle concentration).

  • Temperature: Temperature can have a complex effect on foam stability, which is often system-dependent.

  • pH: The pH of the solution can affect the charge and interactions of the surfactant molecules, thereby influencing foam properties.

  • Presence of other substances: Contaminants such as proteins, particulates, or other surface-active agents can either stabilize or destabilize foam.[3][4]

Q4: What are the general approaches to control foaming?

There are two primary methods for controlling foam:

  • Chemical Methods: Utilizing anti-foaming agents (defoamers) that disrupt the foam structure.[5][6][7]

  • Mechanical Methods: Employing physical means to break down the foam.[5][8]

Troubleshooting Guides

Issue 1: Excessive and Unstable Foam During Mixing or Agitation

Symptoms:

  • Rapid foam formation upon initiation of mixing or stirring.

  • Foam collapses relatively quickly but continuously reforms.

  • Volume of the solution appears to increase significantly.

Possible Causes:

  • High shear stress from the mixing method.

  • Introduction of air into the solution from the vortex of the mixer.

Solutions:

  • Reduce Agitation Speed: Lower the RPM of your overhead stirrer or magnetic stir bar.

  • Optimize Impeller Design and Position: Use a low-shear impeller. Ensure the impeller is fully submerged to avoid vortex formation.

  • Chemical Defoamers: Add a small, predetermined amount of a suitable anti-foaming agent to the solution before starting agitation.

Issue 2: Persistent and Stable Foam That Does Not Dissipate

Symptoms:

  • A thick, stable layer of foam forms on the surface of the liquid.

  • Foam does not break down easily over time.

  • Foam interferes with visual observation or downstream processing.

Possible Causes:

  • High concentration of this compound.

  • Presence of foam-stabilizing contaminants (e.g., proteins, polymers).

  • Sub-optimal temperature or pH conditions.

Solutions:

  • Chemical Anti-foaming Agents: Introduce a defoamer directly to the foam layer. Silicone-based or oil-based defoamers are often effective.[7][9] It is crucial to select a defoamer that is compatible with your experimental system and will not interfere with your results.

  • Mechanical Foam Breakers:

    • Acoustic Methods: Use an ultrasonic bath or probe to disrupt the foam.[8]

    • Centrifugation: For smaller volumes, a brief centrifugation can help to break the foam.

    • Physical Disruption: A gentle spray of a solvent with low surface tension (e.g., ethanol or isopropanol) can sometimes be effective, but be mindful of potential sample dilution and contamination.

  • Process Optimization:

    • Temperature Adjustment: Experiment with altering the process temperature to find a range where foam stability is reduced.

    • pH Modification: Adjust the pH of the solution, if your experimental protocol allows, to a point where foaming is minimized.

Quantitative Data on Foam Control

The following table provides representative data on the effectiveness of common anti-foaming agents on anionic surfactant solutions. The exact performance will vary depending on the specific experimental conditions.

Anti-foaming AgentTypeTypical ConcentrationFoam Height Reduction (Approx.)
Silicone Oil EmulsionSilicone-based10 - 100 ppm70 - 95%
Mineral Oil with SilicaOil-based50 - 200 ppm60 - 85%
Polypropylene GlycolPolymer-based100 - 500 ppm50 - 80%
Fatty AlcoholSurfactant-based200 - 1000 ppm40 - 70%

Experimental Protocols

Protocol 1: Evaluation of Anti-foaming Agent Efficacy

Objective: To determine the optimal concentration of an anti-foaming agent for controlling foam from a this compound solution.

Materials:

  • This compound solution at the desired experimental concentration.

  • Selected anti-foaming agent(s).

  • Graduated cylinders (100 mL).

  • Mechanical shaker or vortex mixer.

  • Timer.

Methodology:

  • Prepare a series of 50 mL solutions of this compound in graduated cylinders.

  • To each cylinder, add a different concentration of the anti-foaming agent (e.g., 0, 10, 50, 100, 200 ppm).

  • Securely cap the cylinders and shake them vigorously for a standardized time (e.g., 30 seconds) using a mechanical shaker at a fixed speed.

  • Immediately after shaking, record the initial foam volume.

  • Record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

  • Plot the initial foam height and foam stability (time to 50% foam collapse) against the anti-foaming agent concentration to determine the optimal dosage.[10]

Protocol 2: Standardized Foam Generation for Comparative Studies

Objective: To produce a consistent and reproducible foam for studying the effects of different variables.

Materials:

  • This compound solution.

  • Gas sparging apparatus (e.g., a fritted glass bubbler).

  • Gas flow meter.

  • Graduated column.

  • Timer.

Methodology:

  • Place a known volume of the this compound solution into the graduated column.

  • Insert the gas sparger into the bottom of the column.

  • Initiate a constant gas flow (e.g., nitrogen or air) at a predetermined rate.

  • Record the foam height at regular intervals until a stable maximum foam height is achieved.

  • Turn off the gas flow and measure the time it takes for the foam to collapse to half of its maximum height (foam half-life).[10]

Visualizations

Troubleshooting_Foaming start Excessive Foaming Observed unstable_foam Is the foam unstable and continuously reforming? start->unstable_foam stable_foam Is the foam stable and persistent? start->stable_foam unstable_foam->stable_foam No reduce_agitation Reduce Agitation Speed unstable_foam->reduce_agitation Yes chemical_defoamer Use Chemical Defoamer stable_foam->chemical_defoamer Yes optimize_impeller Optimize Impeller/Mixing reduce_agitation->optimize_impeller add_antifoam_before Add Anti-foam Beforehand optimize_impeller->add_antifoam_before end Foam Managed add_antifoam_before->end mechanical_breaker Use Mechanical Foam Breaker chemical_defoamer->mechanical_breaker process_optimization Optimize Process Parameters (Temp, pH) mechanical_breaker->process_optimization process_optimization->end

Caption: Troubleshooting logic for managing foaming issues.

Experimental_Workflow_Antifoam prep_solution Prepare Surfactant Solutions add_antifoam Add Varying Concentrations of Anti-foaming Agent prep_solution->add_antifoam agitate Standardized Agitation (e.g., Shaking) add_antifoam->agitate measure_initial Measure Initial Foam Volume agitate->measure_initial measure_stability Measure Foam Volume Over Time measure_initial->measure_stability analyze Analyze Data & Determine Optimal Concentration measure_stability->analyze

Caption: Experimental workflow for anti-foam efficacy testing.

References

Technical Support Center: Sulfamic Acid Dodecyl Ester Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of sulfamic acid dodecyl ester, with a particular focus on the effects of pH. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the likely causes?

A1: Degradation of this compound is most commonly due to hydrolysis, a reaction with water that cleaves the ester bond. The rate of this hydrolysis is highly dependent on the pH of your solution. Both acidic and basic conditions can catalyze this degradation.[1][2] It is also important to consider the temperature and the presence of any catalytic impurities in your formulation.

Q2: At what pH is this compound most stable?

A2: Generally, esters are most stable at a neutral or slightly acidic pH. Extreme pH values, both acidic and basic, will accelerate the rate of hydrolysis.[2] For this compound, the optimal pH for stability would need to be determined experimentally, but it is expected to be in the mildly acidic to neutral range.

Q3: I am observing a loss of potency in my formulation containing this compound. Could this be related to pH?

A3: Yes, a loss of potency is a direct consequence of the degradation of the active molecule. If your formulation's pH has shifted or was not adequately buffered, the resulting hydrolysis of the this compound would lead to a decrease in its concentration and therefore, a loss of potency.[2]

Q4: What are the degradation products of this compound hydrolysis?

A4: The hydrolysis of this compound will yield dodecanol and sulfamic acid. Under strongly acidic or basic conditions, the sulfamic acid itself may further hydrolyze to ammonium bisulfate.

Q5: How can I prevent the degradation of my this compound solution?

A5: To minimize degradation, it is crucial to control the pH of your solution with an appropriate buffer system.[2] The selection of the buffer should be based on the desired pH range for optimal stability. Additionally, storing the solution at lower temperatures can significantly slow down the rate of hydrolysis. Protecting the solution from light and potential contaminants is also recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation of the ester The pH of the solution is too high or too low.Measure the pH of your solution. Adjust to a near-neutral pH using a suitable buffer system. Conduct a pH stability study to identify the optimal pH range.
Precipitate formation in the solution A degradation product, such as dodecanol, may be insoluble in the aqueous solution.Confirm the identity of the precipitate using analytical techniques like HPLC or NMR. If it is a degradation product, this indicates significant hydrolysis has occurred. Review and optimize the formulation's pH and storage conditions.
Inconsistent results between experimental batches Variation in the initial pH of the formulation or pH shifts during the experiment.Ensure consistent and accurate preparation of all solutions, including buffers. Monitor the pH of your solutions throughout the experiment to check for any drifts.
Loss of surfactant properties (if applicable) Hydrolysis of the ester bond, leading to the loss of the amphiphilic structure.Quantify the amount of intact this compound remaining in your solution using a suitable analytical method (e.g., HPLC). Correlate the loss of surfactant properties with the extent of degradation.

Quantitative Data on Stability

The following table provides hypothetical data illustrating the expected effect of pH on the stability of this compound at a constant temperature. Actual stability data should be determined experimentally.

pHTemperature (°C)Half-life (t½) (Days)Degradation Rate Constant (k) (day⁻¹)
2.025150.0462
4.0251500.0046
6.0255000.0014
7.0254800.0014
8.0251200.0058
10.025100.0693
12.02510.6931

Note: This data is for illustrative purposes only and is based on the general principles of ester hydrolysis.

Experimental Protocols

Protocol for Determining the pH-Rate Profile for this compound Hydrolysis

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Ensure the buffers have sufficient capacity and are composed of components that will not interfere with the analysis.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol) to ensure solubility.

  • Initiation of Stability Study:

    • Pipette a small, precise volume of the this compound stock solution into a larger volume of each buffer solution to achieve the desired final concentration.

    • Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.

    • Mix thoroughly and immediately take a sample for the initial time point (t=0).

  • Incubation: Store the solutions in a temperature-controlled environment (e.g., a 25°C incubator).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution. The frequency of sampling will depend on the expected rate of degradation at each pH.

  • Sample Analysis:

    • Immediately quench the reaction in the collected aliquots if necessary (e.g., by neutralizing the pH or diluting with a mobile phase).

    • Analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH value.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

    • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.

Visualizations

G Effect of pH on this compound Stability cluster_conditions pH Conditions cluster_stability Stability Outcome Acidic Acidic (pH < 7) Low_Stability Low Stability (Rapid Hydrolysis) Acidic->Low_Stability Acid-Catalyzed Hydrolysis Neutral Neutral (pH ≈ 7) High_Stability High Stability (Slow Hydrolysis) Neutral->High_Stability Minimal Hydrolysis Basic Basic (pH > 7) Basic->Low_Stability Base-Catalyzed Hydrolysis

Caption: Logical flow of pH's impact on ester stability.

G Experimental Workflow for pH Stability Study A Prepare Buffer Solutions (Varying pH) C Mix Stock with Buffers (t=0) A->C B Prepare Ester Stock Solution B->C D Incubate at Constant Temperature C->D E Collect Samples at Time Intervals D->E F Analyze Samples (e.g., HPLC) E->F G Determine Rate Constants and Half-lives F->G H Generate pH-Rate Profile G->H

Caption: Workflow for pH stability assessment.

References

removing residual sulfamic acid from dodecyl ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual sulfamic acid from dodecyl ester synthesis.

Troubleshooting Guide

Issue 1: Persistent Acidity in the Final Product

Q: I've washed my dodecyl ester product, but it's still showing an acidic pH. How can I remove the residual sulfamic acid?

A: Persistent acidity is a common issue and typically indicates that the sulfamic acid was not completely neutralized or washed away. Here are a number of steps to address this:

  • Ensure Complete Neutralization: The first step in removing the acidic catalyst is a thorough wash with a basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is generally effective. It is crucial to continue washing until the effervescence (CO₂ evolution) ceases, which indicates that the acid has been neutralized.

  • Multiple Washes: A single wash is often insufficient. Perform at least two to three washes with the basic solution, followed by several washes with deionized water or brine to remove the resulting sodium sulfamate salt and any remaining base. Sodium sulfamate is soluble in water, facilitating its removal with aqueous washes.[1][2][3]

  • Check the pH of the Aqueous Layer: After the final water wash, check the pH of the aqueous layer. It should be neutral (pH ~7). If it is still acidic or basic, continue washing with water until neutrality is achieved.

  • Vigorous Mixing: Ensure thorough mixing of the organic and aqueous layers during the washing process to maximize the contact between the two phases. However, be mindful that overly vigorous shaking can lead to the formation of emulsions, especially with long-chain esters like dodecyl esters.

Issue 2: Emulsion Formation During Aqueous Workup

Q: When I try to wash my reaction mixture with a basic solution, a stable emulsion forms that is difficult to separate. What should I do?

A: Emulsion formation is a frequent challenge when working with long-chain, soap-like molecules such as dodecyl esters.[4] Here are several techniques to break an emulsion:[5][6][7][8]

  • Addition of Brine: Wash the emulsified mixture with a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion by reducing the solubility of the organic components in the aqueous phase.[5][6]

  • Change the pH: Sometimes, slightly altering the pH by adding a small amount of dilute acid or base can destabilize the emulsion.[5]

  • Solvent Addition: Adding a small amount of a different organic solvent that is miscible with your product but immiscible with water can sometimes help to break the emulsion.[5][8]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[5][8]

  • Gentle Heating: Gently warming the mixture can decrease the viscosity of the emulsion and promote phase separation. However, be cautious not to heat to a temperature that could degrade your product.[5]

  • Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[6][7]

  • Patience: Sometimes, simply letting the mixture stand undisturbed for an extended period can lead to phase separation.[5][6]

Issue 3: Low Product Yield After Purification

Q: I've successfully removed the sulfamic acid, but my final yield of dodecyl ester is lower than expected. What could be the cause?

A: Product loss during the workup is a common problem. Here are a few potential causes and solutions:

  • Hydrolysis of the Ester: During the basic wash, some of the desired ester product may be hydrolyzed back to the corresponding carboxylic acid and alcohol. To minimize this, use a mild base like sodium bicarbonate and avoid prolonged contact times.

  • Dissolution in the Aqueous Layer: While dodecyl esters are generally not very soluble in water, some product may be lost in the aqueous washes, especially if an emulsion was formed. To minimize this, back-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.

  • Incomplete Reaction: If the initial esterification reaction did not go to completion, the unreacted starting materials will be removed during the workup, leading to a lower yield of the desired ester. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC) to ensure it has reached completion before beginning the workup.

Frequently Asked Questions (FAQs)

Q1: Why is sulfamic acid used as a catalyst in dodecyl ester synthesis?

A1: Sulfamic acid is an effective and versatile solid acid catalyst for esterification reactions.[9] It is non-volatile, non-corrosive, and non-hygroscopic, making it easier and safer to handle compared to strong mineral acids like sulfuric acid.[10]

Q2: How can I confirm that all the sulfamic acid has been removed?

A2: There are several analytical methods to detect and quantify residual sulfamic acid:

  • pH Measurement: A simple and quick method is to measure the pH of the final water wash. A neutral pH is a good indication that the majority of the acid has been removed.

  • Spectrophotometry: For more sensitive detection, spectrophotometric methods can be employed.

  • Titrimetry: The residual acid can be quantified through titration with a standardized base.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for detecting and quantifying trace amounts of sulfamic acid in the final product.

Q3: What is the purpose of washing with brine?

A3: Washing with brine (a saturated solution of NaCl) serves two main purposes. First, it helps to break emulsions that may have formed during the aqueous workup.[5][6] Second, it reduces the solubility of the organic product in the aqueous layer, thereby minimizing product loss.

Q4: Can I use a different base to neutralize the sulfamic acid?

A4: Yes, other bases such as potassium bicarbonate, sodium carbonate, or potassium carbonate can also be used. However, sodium bicarbonate is often preferred as it is a weak base and less likely to cause significant hydrolysis of the ester product.

Quantitative Data on Sulfamic Acid Removal

The following table provides representative data on the effectiveness of different washing protocols for removing residual sulfamic acid from a dodecyl ester product. The initial reaction mixture is assumed to contain 1 mol% of sulfamic acid.

Washing ProtocolNumber of WashespH of Final Aqueous WashResidual Sulfamic Acid (ppm)
Deionized Water Only34-5~500
1M NaHCO₃ followed by Water1 + 26-7~100
Saturated NaHCO₃ followed by Water2 + 27< 50
Saturated NaHCO₃ followed by Brine2 + 27< 20

Note: These are illustrative values. Actual results may vary depending on the specific reaction conditions and the efficiency of the washing procedure.

Experimental Protocol: Removal of Residual Sulfamic Acid

This protocol outlines a general procedure for the workup and purification of a dodecyl ester synthesized using sulfamic acid as a catalyst.

  • Cool the Reaction Mixture: Once the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or hexane) in which the dodecyl ester is soluble. This will facilitate the separation of the organic and aqueous layers.

  • Transfer to a Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel.

  • First Basic Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. Continue shaking until the effervescence ceases. Allow the layers to separate and drain the lower aqueous layer.

  • Subsequent Basic Washes: Repeat the wash with fresh saturated sodium bicarbonate solution one to two more times to ensure complete neutralization of the sulfamic acid.

  • Water Wash: Wash the organic layer with deionized water to remove the sodium sulfamate salt and any remaining sodium bicarbonate.

  • Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine) to help break any emulsions and to remove the majority of the dissolved water from the organic layer.

  • Dry the Organic Layer: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter and Concentrate: Filter the mixture to remove the drying agent, and then remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude dodecyl ester.

  • Further Purification (Optional): If a higher purity is required, the crude product can be further purified by vacuum distillation or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the removal of residual sulfamic acid.

TroubleshootingWorkflow start Start: Post-Reaction Mixture wash_base Wash with Saturated NaHCO₃ start->wash_base emulsion Emulsion Forms? wash_base->emulsion check_acidity Check pH of Organic Layer acidic Acidic check_acidity->acidic Acidic neutral Neutral check_acidity->neutral Neutral acidic->wash_base wash_water Wash with Deionized Water neutral->wash_water yes_emulsion Yes emulsion->yes_emulsion Yes no_emulsion No emulsion->no_emulsion No break_emulsion Apply Emulsion Breaking Technique (e.g., Brine Wash, Centrifuge, Celite Filtration) yes_emulsion->break_emulsion no_emulsion->check_acidity break_emulsion->wash_base wash_brine Wash with Brine wash_water->wash_brine dry_organic Dry Organic Layer (e.g., MgSO₄) wash_brine->dry_organic concentrate Concentrate under Reduced Pressure dry_organic->concentrate check_yield Check Yield concentrate->check_yield low_yield Low check_yield->low_yield Low good_yield Acceptable check_yield->good_yield Acceptable troubleshoot_yield Troubleshoot Low Yield (Check for Hydrolysis, Product in Aqueous Layers) low_yield->troubleshoot_yield end End: Purified Dodecyl Ester good_yield->end troubleshoot_yield->end

Caption: Troubleshooting workflow for sulfamic acid removal.

References

Technical Support Center: Purifying Sulfamic Acid Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of sulfamic acid dodecyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide: Common Purification Issues

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Recovery After Recrystallization - The chosen solvent is too good a solvent even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter.- The product is hydrolyzing during the heating step.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for similar long-chain sulfates include ethanol or isopropanol.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.- Ensure the heating phase is as brief as possible and consider using a lower boiling point solvent. Monitor the pH and keep it neutral or slightly basic to minimize acid-catalyzed hydrolysis.
Product is an Oil or Gummy Solid - Presence of impurities that are depressing the melting point.- Residual solvent trapped in the product.- Incomplete reaction leaving unreacted starting materials.- Attempt purification by column chromatography to separate the desired product from impurities.- Ensure the purified solid is thoroughly dried under vacuum to remove any residual solvent.- Analyze the crude product by TLC or HPLC to assess the completeness of the reaction before attempting purification.
Multiple Spots on TLC After Purification - Incomplete separation of impurities.- Decomposition of the product on the silica gel plate.- Hydrolysis of the ester during spotting or development.- For column chromatography, optimize the mobile phase to achieve better separation between the product and impurities. A gradient elution may be necessary.- Deactivate the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase to prevent degradation of the acid-sensitive compound.- Prepare fresh TLC samples and run the plate immediately. Ensure the mobile phase is anhydrous.
Product Purity Decreases Over Time - Hydrolysis of the sulfamic acid ester.- Exposure to acidic or basic conditions.- Elevated storage temperatures.- Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.- Ensure all storage containers are free from acidic or basic residues.- Avoid prolonged storage in solution. If storage in solution is necessary, use a neutral, anhydrous solvent and store at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are unreacted starting materials, such as dodecanol and sulfamic acid. Side products can also form, including inorganic salts like ammonium bisulfate if the synthesis involves urea and oleum for the sulfamic acid precursor. The presence of water can lead to the hydrolysis product, dodecanol, and ammonium bisulfate.

Q2: How can I prevent the hydrolysis of this compound during purification?

A2: Hydrolysis is a primary concern and is catalyzed by acidic conditions and elevated temperatures. To minimize hydrolysis:

  • Maintain a neutral or slightly basic pH during workup and purification. This can be achieved by washing with a dilute sodium bicarbonate solution.

  • Avoid prolonged heating. Use the lowest possible temperature for recrystallization.

  • Use anhydrous solvents for both recrystallization and chromatography.

  • Store the purified product in a dry, cool environment.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: For long-chain alkyl sulfates like sodium dodecyl sulfate, ethanol is a commonly used recrystallization solvent. For this compound, you can start by exploring short-chain alcohols like ethanol or isopropanol. The ideal solvent will dissolve the compound when hot but have limited solubility when cold, allowing for good crystal recovery.

Q4: What type of chromatography is best for purifying this compound?

A4: Silica gel column chromatography is a suitable method. Due to the potential for hydrolysis on acidic silica gel, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or pyridine, to neutralize the stationary phase. A typical mobile phase could be a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol, with the addition of 0.1-1% triethylamine.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot a small amount of each fraction onto a TLC plate and elute with the same mobile phase used for the column. Visualize the spots using a suitable stain, such as potassium permanganate or iodine, as this compound may not be UV-active.

Quantitative Data on Purification

The following table provides representative data for the purification of a long-chain alkyl sulfate, illustrating the effectiveness of different purification techniques.

Purification Method Starting Purity (%) Final Purity (%) Recovery (%) Key Impurities Removed
Single Recrystallization (Ethanol) 859570-80Unreacted dodecanol, inorganic salts
Column Chromatography (Silica Gel) 85>9860-75Dodecanol, polar by-products
Combined Recrystallization & Chromatography 85>9950-65Trace impurities

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol) to its boiling point and add the minimum amount of the hot solvent to the flask to just dissolve the crude product.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. Add 0.1% triethylamine to the mobile phase to prevent product degradation.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Sulfamic Acid Dodecyl Ester recrystallization Recrystallization synthesis->recrystallization Initial Cleanup column_chromatography Column Chromatography recrystallization->column_chromatography High Purity tlc TLC Analysis column_chromatography->tlc Fraction Monitoring hplc HPLC Analysis tlc->hplc Purity Check nmr NMR for Structure Confirmation hplc->nmr Structural Verification pure_product Pure Sulfamic Acid Dodecyl Ester nmr->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield impure Impure Product? start->impure hydrolysis Check for Hydrolysis (TLC/HPLC for Dodecanol) low_yield->hydrolysis Yes recrystallization_issue Optimize Recrystallization: - Solvent Choice - Cooling Rate low_yield->recrystallization_issue No impure->hydrolysis Yes chromatography_issue Optimize Chromatography: - Mobile Phase Gradient - Deactivate Silica impure->chromatography_issue No storage_issue Review Storage Conditions: - Temperature - Atmosphere impure->storage_issue If purity degrades hydrolysis->recrystallization_issue hydrolysis->chromatography_issue end Successful Purification recrystallization_issue->end chromatography_issue->end storage_issue->end

Caption: Troubleshooting logic for purifying this compound.

Technical Support Center: Optimizing Dodecyl Sulfamate Micelle Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dodecyl sulfamate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of dodecyl sulfamate micelles for various applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the critical micelle concentration (CMC) of dodecyl sulfamate and how is it determined?

A1: The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[1][2] For dodecyl sulfamate, the exact CMC can vary depending on experimental conditions such as temperature, pH, and the presence of electrolytes. While specific data for dodecyl sulfamate is limited in publicly available literature, its structurally similar analog, sodium dodecyl sulfate (SDS), has a well-documented CMC of approximately 8 x 10⁻³ mol/L in water at 25°C.[1][3]

Several methods can be employed to determine the CMC experimentally:

  • Tensiometry: This method involves measuring the surface tension of solutions with varying surfactant concentrations. A sharp break in the plot of surface tension versus surfactant concentration indicates the CMC.[2]

  • Conductometry: For ionic surfactants like dodecyl sulfamate, the conductivity of the solution changes as micelles form. The CMC is identified by a change in the slope of the conductivity versus concentration plot.[2][4]

  • Fluorescence Spectroscopy: This sensitive technique utilizes a fluorescent probe whose emission spectrum shifts upon incorporation into the hydrophobic micellar core.[2][5]

Q2: What are the key factors that influence the stability of dodecyl sulfamate micelles?

A2: The stability of dodecyl sulfamate micelles is influenced by several environmental factors:[6][7]

  • Temperature: Temperature can have a non-monotonic effect on the CMC of ionic surfactants.[8][9] Initially, an increase in temperature may decrease the CMC, but further increases can lead to a rise in the CMC.[8] High temperatures can also affect the size and aggregation number of micelles.[10][11]

  • pH: The pH of the solution can impact the stability of the sulfamate group and influence interactions between micelles. For anionic surfactants, pH changes can alter the ionization state of other components in the formulation, affecting overall stability.[12][13][14]

  • Ionic Strength: The addition of electrolytes (salts) to a solution of ionic surfactant generally decreases the CMC and increases micelle size. The salt ions can shield the electrostatic repulsion between the charged head groups, promoting micelle formation.[12]

  • Concentration: The surfactant concentration must be above the CMC for micelles to form and remain stable. Below the CMC, the surfactant exists as individual monomers.[1] Dilution of a micellar solution below the CMC will lead to micelle dissociation.[6]

Q3: How can I enhance the stability of my dodecyl sulfamate micelle formulation for drug delivery?

A3: Enhancing micelle stability is crucial for applications like drug delivery to prevent premature drug release.[6] Several strategies can be employed:

  • Polymer Blending: Incorporating amphiphilic block copolymers can significantly lower the CMC of the system and improve stability.[6]

  • Cross-linking: Covalent cross-linking of the micelle core or shell can create a more robust structure that is less susceptible to dilution.[6]

  • Optimizing Formulation Parameters: Carefully controlling the pH, ionic strength, and temperature of the formulation can maximize micelle stability.

  • Addition of Co-solvents or Excipients: The inclusion of certain excipients can influence the hydrophobic interactions within the micelle core, thereby affecting stability.

Troubleshooting Guides

This section addresses common problems encountered during the preparation and characterization of dodecyl sulfamate micelles.

Problem Possible Causes Suggested Solutions
Precipitation or Cloudiness in Solution 1. Temperature is too low, causing the surfactant to fall out of solution.[15]2. pH is outside the optimal stability range, leading to degradation or aggregation.[12][13]3. High concentration of counter-ions causing salting out.1. Gently warm the solution. Determine the Krafft temperature (the temperature below which the surfactant is insoluble).2. Adjust the pH of the solution using appropriate buffers.[13]3. Reduce the concentration of added salts or use a different salt.
Inconsistent Micelle Size (High Polydispersity Index) 1. Incomplete dissolution or aggregation of the surfactant.2. Contaminants in the solvent or on glassware.3. The formulation is close to a phase transition temperature or concentration.1. Ensure complete dissolution by gentle heating or sonication. Filter the solution through an appropriate filter.2. Use high-purity solvents and meticulously clean all glassware.3. Re-evaluate the formulation parameters (temperature, concentration) to move away from phase boundaries.
Low Drug Encapsulation Efficiency 1. Poor solubility of the drug in the micelle core.2. The drug is interacting with the hydrophilic shell and partitioning into the aqueous phase.3. Micelles are unstable under the conditions used for drug loading.1. Modify the formulation by adding a co-solvent to improve drug partitioning into the core.2. Consider chemical modification of the drug or surfactant to enhance compatibility.3. Optimize the drug loading protocol by adjusting temperature, pH, and incubation time.
Unexpectedly High or Low CMC Value 1. Impurities in the dodecyl sulfamate sample.2. Inaccurate concentration determination of the stock solution.3. The presence of unintended electrolytes or changes in solvent polarity.1. Purify the dodecyl sulfamate or use a higher purity grade.2. Accurately prepare and verify the concentration of the stock solution.3. Use high-purity water and control for any added salts or co-solvents.

Data Presentation

The following table summarizes the critical micelle concentration (CMC) for sodium dodecyl sulfate (SDS), a close structural analog of dodecyl sulfamate, under various conditions. This data can serve as a useful reference point for experimental design.

SurfactantSolventTemperature (°C)AdditivesCMC (mol/L)Citation
Sodium Dodecyl Sulfate (SDS)Water25None8 x 10⁻³[1][3]
Sodium Dodecyl Sulfate (SDS)Water30None8.35 x 10⁻³[16]
Sodium Dodecyl Sulfate (SDS)Water40None8.65 x 10⁻³[16]
Sodium Dodecyl Sulfate (SDS)Water300.1 M NaCl~1.5 x 10⁻³[12]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Tensiometry

  • Preparation of Solutions: Prepare a stock solution of dodecyl sulfamate in the desired solvent (e.g., ultrapure water) at a concentration well above the expected CMC. Prepare a series of dilutions from the stock solution.

  • Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) calibrated according to the manufacturer's instructions.

  • Measurement: Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the system equilibrates at each concentration before taking a measurement.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the dodecyl sulfamate concentration. The CMC is the point at which the surface tension stops decreasing significantly and plateaus. This point of inflection can be determined by the intersection of two linear fits to the data before and after the transition.[2]

Protocol 2: Micelle Size Characterization by Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare a solution of dodecyl sulfamate at a concentration significantly above the determined CMC. Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean DLS cuvette to remove any dust or large aggregates.

  • Instrumentation: Use a DLS instrument and allow it to warm up and stabilize as per the manufacturer's guidelines.

  • Measurement Parameters: Set the appropriate parameters for the solvent (viscosity and refractive index) and temperature.

  • Data Acquisition: Place the cuvette in the instrument and allow the sample to thermally equilibrate. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will generate a correlation function and calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the micelles. A low PDI value (e.g., < 0.2) indicates a monodisperse sample with a uniform micelle size.

Visualizations

Experimental_Workflow_for_Micelle_Stability_Optimization cluster_prep Preparation & Initial Characterization cluster_optimization Optimization of Stability Parameters cluster_analysis Analysis & Final Formulation prep Prepare Dodecyl Sulfamate Solution cmc Determine CMC (e.g., Tensiometry) prep->cmc dls Initial Size Measurement (DLS) cmc->dls ph Vary pH dls->ph Investigate Factors temp Vary Temperature dls->temp Investigate Factors ionic Vary Ionic Strength dls->ionic Investigate Factors stability_test Stability Testing (e.g., over time, upon dilution) ph->stability_test temp->stability_test ionic->stability_test final_dls Final Size & PDI Measurement stability_test->final_dls formulation Optimized Micelle Formulation final_dls->formulation

Caption: Workflow for optimizing dodecyl sulfamate micelle stability.

Factors_Affecting_Micelle_Stability center Micelle Stability temp Temperature center->temp ph pH center->ph ionic Ionic Strength center->ionic concentration Surfactant Concentration center->concentration additives Additives (Polymers, Co-solvents) center->additives

Caption: Key factors influencing the stability of dodecyl sulfamate micelles.

Troubleshooting_Workflow cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Experimental Problem Observed (e.g., Precipitation, Inconsistent Size) cause_temp Temperature Issue? start->cause_temp cause_ph pH Issue? start->cause_ph cause_conc Concentration/Purity Issue? start->cause_conc sol_temp Adjust Temperature cause_temp->sol_temp sol_ph Adjust/Buffer pH cause_ph->sol_ph sol_conc Verify Concentration/ Use Higher Purity cause_conc->sol_conc end Problem Resolved sol_temp->end sol_ph->end sol_conc->end

Caption: Troubleshooting workflow for common experimental issues.

References

avoiding hydrolysis of sulfamic acid dodecyl ester during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sulfamic Acid Dodecyl Ester

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage and handling of this compound to minimize hydrolysis and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway is hydrolysis. This compound can react with water to break the ester bond, yielding dodecanol and sulfamic acid. In aqueous solutions, sulfamic acid itself can further hydrolyze to form ammonium bisulfate. This hydrolysis is accelerated by the presence of acids and higher temperatures.

Q2: I suspect my sample of this compound has started to degrade. How can I confirm this?

A2: Degradation can be confirmed by analyzing your sample for the presence of the primary hydrolysis products: dodecanol and sulfamic acid (or its hydrolysis product, ammonium bisulfate). Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used to separate and identify the parent compound and its degradation products. A change in the pH of a solution towards the acidic side can also be an indicator of hydrolysis.

Q3: What are the ideal storage conditions for solid this compound?

A3: Solid this compound should be stored in a tightly sealed container in a cool, dry place. The crystalline form of related compounds like sulfamic acid is known to be stable indefinitely under such conditions.[1][2] Exposure to moisture should be strictly avoided. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended.

Q4: Can I store this compound in solution? If so, what is the best solvent and what precautions should I take?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If you must store it in solution for a short duration, use an anhydrous aprotic organic solvent such as acetonitrile or dioxane. Avoid protic solvents, especially water and alcohols. Solutions should be stored at low temperatures (e.g., -20 °C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.

Q5: How does pH affect the stability of this compound in aqueous solutions?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Hydrolysis of this compound.1. Confirm the purity of the stock material using the analytical protocol provided below. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Review storage conditions to ensure they align with the recommendations (cool, dry, and away from moisture).
Visible changes in the solid material (e.g., clumping, discoloration). Absorption of moisture from the atmosphere.1. Discard the compromised material. 2. Ensure storage containers are airtight and stored in a desiccator. 3. For highly sensitive experiments, consider storing the compound in a glove box under an inert atmosphere.
A decrease in the pH of an unbuffered aqueous solution of the compound over time. Hydrolysis is occurring, leading to the formation of sulfamic acid and subsequently ammonium bisulfate.1. Use freshly prepared solutions for all experiments. 2. If the experiment allows, use a buffered solution at a neutral or slightly alkaline pH to slow down the acid-catalyzed hydrolysis.
Appearance of additional peaks in the chromatogram during analysis. The additional peaks are likely degradation products (dodecanol, sulfamic acid).1. Identify the degradation products by comparing with standards or using mass spectrometry. 2. Quantify the level of degradation to assess the suitability of the material for your experiment. 3. If degradation is significant, follow the recommendations for "Unexpected experimental results."

Factors Affecting Stability of this compound

The stability of this compound is influenced by several key factors, primarily moisture, temperature, and pH.

Factor Effect on Stability Storage Recommendations
Moisture/Water High Impact: Water is a reactant in the hydrolysis process. Even atmospheric moisture can be sufficient to initiate degradation of the solid material over time.Store solid compound in a tightly sealed container, preferably in a desiccator. For solutions, use anhydrous solvents and store under an inert atmosphere.
Temperature High Impact: Higher temperatures significantly increase the rate of hydrolysis.Store the compound in a cool environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Avoid repeated freeze-thaw cycles for solutions.
pH (in aqueous media) High Impact: Acidic conditions catalyze the hydrolysis of the sulfamate ester bond.For experiments in aqueous media, use freshly prepared solutions. If possible, buffer the solution to a neutral or slightly alkaline pH.
Light Low to Moderate Impact: While not the primary driver of degradation, prolonged exposure to UV light can potentially contribute to decomposition.Store the compound in an opaque or amber-colored container to protect it from light.
Oxygen Low Impact: Direct oxidation is not a primary degradation pathway, but oxidative stress in a solution could potentially lead to secondary reactions.While not as critical as excluding moisture, storing under an inert atmosphere (e.g., argon) is a good practice for long-term storage of solutions.

Experimental Protocols

Protocol 1: HPLC-MS Method for Purity Assessment

This protocol provides a starting point for developing a method to assess the purity of this compound and detect its primary hydrolysis product, dodecanol.

  • Instrumentation: HPLC with a C18 reverse-phase column and a Mass Spectrometer (MS) detector. An ELSD can be used as an alternative detector if an MS is not available.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-22 min: Return to 50% B

    • 22-27 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to detect the parent compound and potential degradation products.

    • Expected [M+H]⁺ for this compound: C₁₂H₂₇NO₃S

    • Expected fragments may correspond to dodecanol and sulfamic acid.

  • Sample Preparation: Dissolve a small amount of the compound in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Visualizations

Hydrolysis_Mechanism SADE This compound TS Transition State SADE->TS Attack by water Products Dodecanol + Sulfamic Acid TS->Products Bond cleavage Water H₂O Water->TS H_plus H⁺ (catalyst) H_plus->TS   Acid-catalyzed

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckPurity Analyze Compound Purity (e.g., by HPLC-MS) Start->CheckPurity IsDegraded Degradation Products Detected? CheckPurity->IsDegraded ReviewStorage Review Storage Conditions (Temp, Moisture, Solvent) IsDegraded->ReviewStorage Yes CheckProtocol Review Experimental Protocol for Incompatibilities IsDegraded->CheckProtocol No ProcureNew Procure Fresh Compound ReviewStorage->ProcureNew Stop Problem Resolved ProcureNew->Stop CheckProtocol->Stop

Caption: Troubleshooting workflow for unexpected experimental results.

Stability_Factors center SADE Stability temp Temperature temp->center increases degradation moisture Moisture moisture->center enables hydrolysis ph Acidic pH ph->center catalyzes hydrolysis

References

troubleshooting inconsistent results with dodecyl sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experiments involving dodecyl sulfamate.

Troubleshooting Guide

This section addresses specific problems that researchers may face when working with dodecyl sulfamate, offering potential causes and solutions in a question-and-answer format.

Issue: Inconsistent Biological Activity or Assay Results

Question: Why am I observing variable results in my biological assays when using different batches of dodecyl sulfamate?

Possible Causes:

  • Purity Variations: Different synthesis batches may result in varying levels of purity. Common impurities could include unreacted dodecyl alcohol, inorganic salts from the synthesis process, or isomeric byproducts.

  • Presence of Dodecyl Sulfate: Depending on the synthetic route, dodecyl sulfate, a structurally similar but more common surfactant, could be a significant impurity, leading to off-target effects.

  • Degradation of the Compound: Dodecyl sulfamate can be susceptible to hydrolysis under certain pH and temperature conditions, breaking down into dodecyl alcohol and sulfamic acid or its salts.[1] This degradation can alter the effective concentration of the active compound.

  • Micelle Formation: As an amphiphilic molecule, dodecyl sulfamate can form micelles at concentrations above its critical micelle concentration (CMC). This can affect its bioavailability and interaction with biological targets.

Suggested Solutions:

  • Verify Purity:

    • Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of each batch.[2]

    • Request a certificate of analysis from the supplier for each new lot.

  • Control for Degradation:

    • Prepare fresh solutions for each experiment.

    • Store the compound in a cool, dry place and protect it from extreme pH conditions.

    • Consider performing stability studies under your specific experimental conditions.

  • Address Micelle Formation:

    • Determine the CMC of your dodecyl sulfamate in the experimental buffer.

    • If possible, work at concentrations below the CMC to ensure a monomeric state. If concentrations above the CMC are necessary, be aware of the potential for altered activity.

  • Experimental Workflow for Purity Verification:

    cluster_0 Purity Assessment Workflow start Receive New Batch of Dodecyl Sulfamate analytical_testing Perform Analytical Testing (NMR, HPLC, GC-MS) start->analytical_testing compare_specs Compare Results to Specifications analytical_testing->compare_specs decision Batch Meets Purity Requirements? compare_specs->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot Synthesis/Purification or Contact Supplier decision->troubleshoot No

    A workflow for verifying the purity of dodecyl sulfamate batches.

Issue: Poor Solubility or Precipitation During Experiments

Question: My dodecyl sulfamate is precipitating out of solution during my experiment. How can I improve its solubility?

Possible Causes:

  • Solvent Incompatibility: Dodecyl sulfamate has a long alkyl chain, making it less soluble in highly polar aqueous solutions compared to its sulfate counterpart.

  • Temperature Effects: Solubility can be highly dependent on temperature. A decrease in temperature during the experiment could cause the compound to precipitate.

  • Interactions with Other Components: The presence of certain salts or other molecules in your buffer could decrease the solubility of dodecyl sulfamate through common ion effects or complex formation.

Suggested Solutions:

  • Optimize Solvent System:

    • Consider the use of a co-solvent, such as a small percentage of ethanol or DMSO, to increase solubility. Be sure to run appropriate vehicle controls in your experiments.

  • Control Temperature:

    • Ensure that all solutions and equipment are maintained at a constant and appropriate temperature throughout the experiment.

  • Buffer Composition:

    • Evaluate the components of your buffer system. If possible, test different buffer compositions to identify any that may be incompatible with dodecyl sulfamate.

Frequently Asked Questions (FAQs)

Q1: What is the difference between dodecyl sulfamate and sodium dodecyl sulfate (SDS)?

A1: Dodecyl sulfamate and sodium dodecyl sulfate (SDS) are both anionic surfactants with a 12-carbon alkyl chain. However, they differ in their polar head group. Dodecyl sulfamate has a sulfamate group (-OSO₂NH₂), while SDS has a sulfate group (-OSO₃⁻Na⁺).[3][4] This difference in the headgroup can affect their chemical properties, including stability, solubility, and biological activity. Sulfamates are amido analogs of alkyl sulfates.[4]

FeatureDodecyl SulfamateSodium Dodecyl Sulfate (SDS)
Head Group -OSO₂NH₂-OSO₃⁻Na⁺
Potential for H-bonding Can act as both a hydrogen bond donor and acceptorPrimarily a hydrogen bond acceptor
Hydrolytic Stability Can be susceptible to hydrolysis, especially under acidic or basic conditionsGenerally more stable to hydrolysis under neutral conditions

Q2: How is dodecyl sulfamate synthesized?

A2: A common method for synthesizing alkyl sulfamates involves the reaction of an alcohol with a sulfamoylating agent. For dodecyl sulfamate, this would typically involve the reaction of dodecyl alcohol with a reagent like sulfamoyl chloride or a related activated sulfamate species.[5] The reaction conditions need to be carefully controlled to avoid side reactions and ensure high purity of the final product.

General Synthesis Protocol for an Alkyl Sulfamate:

  • Reactant Preparation: Dissolve dodecyl alcohol in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution to act as a proton scavenger.

  • Sulfamoylation: Slowly add the sulfamoylating agent (e.g., sulfamoyl chloride) to the reaction mixture, typically at a reduced temperature (e.g., 0°C) to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature while monitoring its progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC.

  • Workup and Purification: Once the reaction is complete, quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure dodecyl sulfamate.

    cluster_1 General Dodecyl Sulfamate Synthesis dodecanol Dodecyl Alcohol reaction Reaction in Aprotic Solvent with Base dodecanol->reaction sulfamoyl_chloride Sulfamoyl Chloride sulfamoyl_chloride->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Dodecyl Sulfamate purification->product

    A simplified workflow for the synthesis of dodecyl sulfamate.

Q3: What are the potential degradation pathways for dodecyl sulfamate?

A3: Dodecyl sulfamate can degrade via hydrolysis of the sulfamate ester bond. This process can be catalyzed by acidic or basic conditions. The primary degradation products are dodecyl alcohol and sulfamic acid (or its corresponding salt).[1] The rate of degradation is dependent on factors such as pH, temperature, and the presence of catalytic enzymes.

Q4: How does the long alkyl chain of dodecyl sulfamate influence its use in drug development?

A4: The long dodecyl chain imparts significant hydrophobic character to the molecule. In drug design, such long-chain alkyl groups can influence several properties:

  • Membrane Permeability: The hydrophobic chain can enhance the ability of a molecule to penetrate cell membranes.

  • Protein Binding: The alkyl chain can interact with hydrophobic pockets in proteins, potentially influencing the binding affinity and selectivity of the drug.

  • Solubility: As mentioned, it decreases aqueous solubility, which can be a challenge for formulation.

  • Mechanism of Action: In some cases, the long-chain alkyl group is crucial for the mechanism of action, for example, by anchoring the molecule to a lipid bilayer, allowing the active portion to interact with its target.[6]

Q5: Are there specific safety precautions for handling dodecyl sulfamate?

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling the compound in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust or contact with skin and eyes.

  • Consulting the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

References

impact of temperature on sulfamic acid dodecyl ester performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of temperature on the performance of sulfamic acid dodecyl ester. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What is this compound and how does temperature generally affect its function?

Answer: this compound is a surfactant molecule. It consists of a polar head group derived from sulfamic acid and a nonpolar dodecyl (12-carbon) tail. This structure allows it to reduce surface tension and form micelles in solution. Its performance is significantly influenced by temperature, which can alter its stability, solubility, and micelle-forming properties. At elevated temperatures, the ester linkage is susceptible to hydrolysis, and the sulfamic acid head group can decompose.[1][2][3]

Question 2: We are observing inconsistent surfactant performance after changing the working temperature of our experiment. Why is this happening?

Answer: The effectiveness of a surfactant is closely tied to its Critical Micelle Concentration (CMC), the concentration at which micelles begin to form.[4] The CMC of surfactants is highly dependent on temperature. For many ionic surfactants, the relationship between temperature and CMC is not linear; it often displays a U-shaped curve.[5][6] Initially, as temperature increases, the CMC may decrease, enhancing efficiency. However, beyond a certain temperature, the CMC begins to increase, meaning more surfactant is required to achieve the same effect.[5][7] This is due to changes in the hydration of the hydrophilic head group and the disruption of structured water around the hydrophobic tail.[5][8]

Data Summary: Temperature vs. Critical Micelle Concentration (CMC)

The following table summarizes the general, non-linear relationship observed for many surfactants, which is a likely performance model for this compound.

Temperature RangeImpact on CMCConsequence for Performance
Low to Moderate (e.g., below 25-30°C)CMC DecreasesMicelle formation is more favorable; potentially higher efficiency.[5]
Moderate to High (e.g., above 25-30°C)CMC IncreasesMicelle formation is less favorable; potentially lower efficiency.[5][8]

Question 3: Our solution of this compound seems to lose its efficacy over a few hours when used in a heated process. What could be the cause?

Answer: This loss of performance at elevated temperatures is likely due to the chemical degradation of the molecule via hydrolysis. This compound has an ester linkage, which is susceptible to breaking in the presence of water (hydrolysis). This process is significantly accelerated by heat.[9][10] The hydrolysis reaction breaks the ester bond, separating the dodecyl tail from the sulfamic acid head group, which results in molecules that no longer function as effective surfactants. Aqueous solutions of the parent compound, sulfamic acid, are also known to hydrolyze more rapidly at higher temperatures.[1][3][11]

Data Summary: Temperature and pH Impact on Hydrolysis Rate

This table outlines the expected qualitative effects of temperature and pH on the stability of the ester, based on general chemical principles and data for sulfamic acid.[12][13]

ConditionRate of HydrolysisStability of Surfactant
Increasing TemperatureIncreases SignificantlyDecreases
Low pH (Acidic)Generally IncreasedDecreases
High pH (Alkaline)Generally IncreasedDecreases
Room Temperature, Neutral pHSlowRelatively Stable

Question 4: At what temperature should we be concerned about the complete decomposition of this compound?

Answer: Beyond hydrolysis, the molecule can undergo thermal decomposition at higher temperatures. The sulfamic acid head group is known to be stable up to 205-209°C, at which point it melts and begins to decompose into water, sulfur trioxide, sulfur dioxide, and nitrogen.[1][2][14] This represents the upper limit for the thermal stability of the molecule's head group. The presence of sulfate ester groups can also promote thermal degradation at lower temperatures than the parent molecule might suggest.[15] It is critical to operate well below this decomposition temperature to ensure molecular integrity.

Experimental Protocols

Protocol: Determining the Critical Micelle Concentration (CMC) vs. Temperature

This protocol describes a general method for investigating the effect of temperature on the CMC of this compound using conductivity measurements, as ionic surfactants show a change in the slope of conductivity versus concentration at the CMC.[5]

Materials:

  • This compound

  • High-purity deionized water

  • Conductivity meter with a temperature-controlled probe

  • Temperature-controlled water bath or heating plate with a magnetic stirrer

  • Volumetric flasks and pipettes

  • Glass beaker

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in deionized water. Ensure it is fully dissolved.

  • Sample Preparation: Prepare a series of dilutions from the stock solution, ranging from well below to well above the expected CMC. A typical range might be 0.1 mM to 20 mM.

  • Temperature Control:

    • Place a beaker containing the lowest concentration sample into the water bath, set to the first target temperature (e.g., 15°C).

    • Allow the sample to equilibrate for at least 15 minutes.

  • Conductivity Measurement:

    • Immerse the conductivity probe in the sample.

    • Record the conductivity once the reading stabilizes.

  • Repeat for all Concentrations: Repeat steps 3 and 4 for each of the prepared dilutions at the same temperature.

  • Repeat for all Temperatures:

    • Increase the temperature of the water bath to the next target (e.g., 25°C, 35°C, 45°C, etc.).

    • Repeat the entire measurement process (steps 3-5) for each temperature point.

  • Data Analysis:

    • For each temperature, plot conductivity as a function of surfactant concentration.

    • The plot will show two distinct linear regions. Fit a straight line to the points in each region.

    • The intersection of these two lines corresponds to the CMC at that temperature.[5]

    • Finally, plot the determined CMC values as a function of temperature to observe the relationship.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement Cycle (Repeat for each Temperature) cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Dilutions prep_stock->prep_dilutions set_temp Set Target Temperature prep_dilutions->set_temp Begin First Temp equilibrate Equilibrate Sample set_temp->equilibrate measure Measure Conductivity equilibrate->measure plot_cond Plot Conductivity vs. Concentration measure->plot_cond find_cmc Find Intersection (CMC) plot_cond->find_cmc plot_cmc Plot CMC vs. Temperature find_cmc->plot_cmc

Caption: Workflow for determining the effect of temperature on CMC.

logical_relationship cluster_performance Performance & Stability Factors temp Temperature cmc Critical Micelle Concentration (CMC) temp->cmc Influences (Non-linear) hydrolysis Hydrolysis Rate temp->hydrolysis Increases decomp Thermal Decomposition temp->decomp Triggers (at >209°C)

Caption: Impact of temperature on key performance factors.

References

Technical Support Center: Optimizing Protein Recovery After Denaturation with Anionic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) focus on the use of Sodium Dodecyl Sulfate (SDS) for protein denaturation and subsequent refolding. The user's original request specified "dodecyl sulfamate," a compound for which there is limited public information regarding its application in protein recovery protocols. Given the structural similarity and the widespread use of SDS in this context, this guide addresses the challenges and optimization strategies relevant to SDS, which is likely what was intended. The principles and troubleshooting steps outlined here may serve as a valuable starting point for similar anionic surfactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of protein denaturation by SDS?

Sodium dodecyl sulfate (SDS) is an anionic surfactant that effectively denatures most proteins. Its mechanism involves the disruption of non-covalent bonds that maintain the protein's native three-dimensional structure. The hydrophobic tail of the SDS molecule interacts with the hydrophobic regions of the protein, while the negatively charged sulfate head interacts with charged and polar residues.[1][2] This dual interaction leads to the unfolding of the protein into a more linear polypeptide chain, coated with a net negative charge.

Q2: Why is my protein aggregating during the removal of SDS?

Protein aggregation is a common issue during the refolding process after SDS denaturation. As SDS is removed, the hydrophobic regions of the unfolded or partially refolded protein can interact with each other, leading to the formation of insoluble aggregates. This process often competes with the correct intramolecular folding pathways. The concentration of the protein is a critical factor; higher concentrations increase the likelihood of intermolecular interactions and aggregation.

Q3: What are the common methods for removing SDS to initiate protein refolding?

Several methods are employed to remove SDS and allow the protein to refold:

  • Dialysis: This method involves placing the protein-SDS solution in a dialysis bag with a specific molecular weight cut-off and dialyzing against a buffer without SDS. Step-wise dialysis, gradually decreasing the denaturant concentration, can sometimes improve refolding yields by allowing for a slower removal of the detergent.[3]

  • Dilution: Rapidly or slowly diluting the protein-SDS solution into a larger volume of refolding buffer is a simple and common technique.[3] This reduces the concentration of both the protein and the SDS, favoring refolding over aggregation.

  • Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their size. It can be used to efficiently separate the protein from the smaller SDS molecules.[3]

  • Detergent Precipitation: The addition of potassium salts can lead to the precipitation of SDS as potassium dodecyl sulfate, which can then be removed by centrifugation. However, this method may also co-precipitate the protein.

  • Surfactant Exchange: Using non-ionic or zwitterionic surfactants can help to gradually displace SDS from the protein, creating a more favorable environment for refolding.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Protein Recovery After Refolding Protein aggregation during SDS removal.- Optimize the refolding buffer by adding stabilizing agents such as L-arginine, proline, or glycerol.- Perform refolding at a lower temperature (e.g., 4°C) to slow down hydrophobic interactions.- Reduce the protein concentration during the refolding step.- Employ a slower SDS removal method, such as stepwise dialysis.
Protein precipitation during initial denaturation.- Ensure the SDS concentration is sufficient to fully denature and solubilize the protein. For inclusion bodies, this may require higher concentrations or the use of other chaotropic agents like urea or guanidine hydrochloride in conjunction with SDS.[3]
Non-specific adsorption to labware.- Use low-protein-binding tubes and pipette tips.- Include a low concentration of a non-ionic surfactant (e.g., Tween 20 or Triton X-100) in the refolding buffer.
Protein is Inactive After Refolding Incorrect disulfide bond formation.- If your protein contains cysteine residues, include a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer to promote the formation of native disulfide bonds.
Misfolded protein conformations.- Experiment with different refolding conditions (pH, ionic strength, temperature).- Consider using molecular chaperones or artificial chaperone systems to assist in proper folding.[5]
Residual SDS interfering with activity.- Ensure complete removal of SDS by using a combination of removal techniques or by performing extensive dialysis or multiple SEC runs.- Quantify the residual SDS concentration to confirm its removal.
Precipitation Observed During Dialysis Too rapid removal of SDS.- Switch to a stepwise dialysis protocol, gradually decreasing the SDS concentration in the dialysis buffer.- Add stabilizing agents to the dialysis buffer.
Protein concentration is too high inside the dialysis bag.- Start with a lower initial protein concentration.

Experimental Protocols

General Protocol for Denaturation of Inclusion Bodies with SDS and On-Column Refolding

This protocol is a general guideline and may require optimization for your specific protein.

1. Solubilization and Denaturation of Inclusion Bodies:

  • Resuspend the washed inclusion body pellet in a solubilization buffer containing:

    • 50 mM Tris-HCl, pH 8.0

    • 1-2% (w/v) SDS

    • 10 mM DTT (if disulfide bonds are present)

    • 1 mM EDTA

  • Incubate at room temperature with gentle agitation for 1-2 hours or until the pellet is fully dissolved.

  • Centrifuge at high speed (e.g., >15,000 x g) for 20-30 minutes to remove any remaining insoluble material.

2. On-Column Refolding (for His-tagged proteins):

  • Equilibrate a Ni-NTA (or other suitable affinity) column with a binding buffer containing a low concentration of SDS (e.g., 0.1-0.2%).

  • Load the denatured protein solution onto the column.

  • Wash the column extensively with a wash buffer containing a decreasing gradient of SDS (e.g., from 0.1% to 0.01%) and a low concentration of a non-ionic surfactant (e.g., 0.1% Triton X-100) to facilitate SDS removal.

  • Further wash the column with a refolding buffer containing:

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • Optional: 0.5 M L-arginine, 5% glycerol

    • If needed: 1 mM reduced glutathione / 0.1 mM oxidized glutathione

  • Elute the refolded protein using an elution buffer with an appropriate eluting agent (e.g., imidazole for His-tagged proteins).

Visualizations

Denaturation_Refolding_Workflow cluster_denaturation Denaturation cluster_refolding Refolding InclusionBodies Inclusion Bodies Solubilization Solubilization Buffer (SDS, DTT) InclusionBodies->Solubilization DenaturedProtein Denatured Protein-SDS Complex Solubilization->DenaturedProtein SDSRemoval SDS Removal (Dialysis, Dilution, SEC) DenaturedProtein->SDSRemoval RefoldingBuffer Refolding Buffer (Additives, Redox System) SDSRemoval->RefoldingBuffer RefoldedProtein Correctly Folded Protein RefoldingBuffer->RefoldedProtein Aggregates Aggregated Protein RefoldingBuffer->Aggregates

Caption: Workflow for protein denaturation with SDS and subsequent refolding.

Troubleshooting_Logic Start Low Protein Recovery? CheckAggregation Check for Aggregation Start->CheckAggregation Yes CheckActivity Protein Inactive? Start->CheckActivity No OptimizeBuffer Optimize Refolding Buffer (e.g., L-arginine) CheckAggregation->OptimizeBuffer LowerTemp Lower Refolding Temperature CheckAggregation->LowerTemp LowerConc Decrease Protein Concentration CheckAggregation->LowerConc RedoxSystem Add Redox System (GSH/GSSG) CheckActivity->RedoxSystem Yes SuccessfulRecovery Successful Recovery CheckActivity->SuccessfulRecovery No CheckResidualSDS Check for Residual SDS RedoxSystem->CheckResidualSDS

References

compatibility of sulfamic acid dodecyl ester with other reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Sulfamic Acid Dodecyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with various reagents and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary identifier?

This compound, also known as dodecyl sulfamate, is an ester of sulfamic acid and dodecanol. Its unique Chemical Abstracts Service (CAS) number is 4105-64-0 . This identifier is crucial for obtaining specific safety and technical data.

Q2: What is the general stability of this compound?

This compound is susceptible to hydrolysis, particularly under acidic conditions and at elevated temperatures. The stability of the ester bond is a key consideration in its handling and use. In aqueous solutions, it can hydrolyze to form dodecanol and sulfamic acid, which itself can further hydrolyze to ammonium bisulfate.[1]

Q3: Is this compound compatible with acidic reagents?

No, this compound is generally not compatible with acidic reagents. The ester linkage is prone to acid-catalyzed hydrolysis. The rate of hydrolysis increases with decreasing pH and increasing temperature. This reaction is autocatalytic as the hydrolysis of the sulfamic acid moiety produces more acidic species.[2] Therefore, contact with both strong and weak acids should be avoided, especially in aqueous environments, to prevent degradation of the compound.

Q4: What is the compatibility of this compound with basic reagents?

The compatibility of this compound with basic reagents is also a concern. While the primary mechanism of degradation is acid-catalyzed hydrolysis, ester hydrolysis can also occur under basic conditions (saponification), although specific data for dodecyl sulfamate is limited. It is recommended to avoid strong bases to prevent the cleavage of the ester bond, which would yield dodecanol and the corresponding sulfamate salt.

Q5: Can this compound be used with oxidizing agents?

Caution is advised when using this compound with strong oxidizing agents. The sulfamate functional group can be susceptible to oxidation. For instance, reactions with reagents like sodium hypochlorite (NaOCl) can lead to the formation of N-chloro derivatives and potentially oxidative cleavage of the molecule.[3]

Q6: Is this compound compatible with reducing agents?

The compatibility of this compound with reducing agents is not well-documented in readily available literature. However, the ester and sulfamate functional groups are generally stable to many common reducing agents. It is still advisable to perform small-scale compatibility tests before large-scale use with specific reducing agents.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Unexpected product formation or low yield in an aqueous acidic reaction medium. Acid-catalyzed hydrolysis of the this compound.- Avoid acidic aqueous solutions. - If an acidic environment is necessary, consider non-aqueous solvents and strictly anhydrous conditions. - Perform reactions at the lowest possible temperature to minimize hydrolysis.
Degradation of the compound upon storage in solution. Hydrolysis due to residual moisture or acidic/basic contaminants in the solvent.- Store the compound as a dry solid in a desiccator. - If a stock solution is required, use a high-purity, anhydrous, and neutral aprotic solvent. - Prepare solutions fresh before use whenever possible.
Inconsistent results in bioassays or screening experiments. Degradation of the compound in the assay buffer.- Assess the pH and composition of the assay buffer. - Determine the stability of the compound in the specific buffer by incubating it for the duration of the experiment and analyzing for degradation products via HPLC or LC-MS.
Reaction with a reagent containing a hypochlorite source. Oxidation of the sulfamate group.- Avoid using oxidizing agents, particularly those containing hypochlorite. - If an oxidation step is necessary elsewhere in the synthesis, protect the sulfamate group or choose an alternative synthetic route.

Experimental Protocols

Protocol 1: General Procedure for Assessing Chemical Compatibility

This protocol provides a general method for evaluating the compatibility of this compound with a specific reagent.

Materials:

  • This compound

  • Reagent to be tested (e.g., acid, base, oxidizing agent, reducing agent, organic solvent)

  • Anhydrous and inert solvent (e.g., acetonitrile, dichloromethane)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen anhydrous, inert solvent at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a clean, dry vial, mix a known volume of the this compound stock solution with the reagent to be tested at the desired concentration and temperature. A control sample containing only the this compound in the solvent should be prepared in parallel.

  • Incubation: Allow the reaction mixture and the control to stand for a predetermined period (e.g., 1, 4, 8, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot from the reaction mixture and the control. Quench the reaction if necessary (e.g., by neutralization). Analyze the samples by HPLC or LC-MS to quantify the remaining amount of this compound and to identify any degradation products.

  • Data Analysis: Compare the peak area of the this compound in the test sample to that in the control sample at each time point to determine the percentage of degradation.

Protocol 2: Analysis of Hydrolytic Degradation

This protocol is designed to specifically assess the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 4, 7, 9)

  • HPLC or LC-MS system

  • Water bath or incubator

Procedure:

  • Solution Preparation: Prepare solutions of this compound in each of the buffer solutions at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C).

  • Time-Course Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by HPLC or LC-MS to determine the concentration of the remaining this compound.

  • Kinetic Analysis: Plot the concentration of this compound versus time for each pH to determine the rate of degradation.

Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation of the Ester Oxygen cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Dodecanol cluster_step5 Step 5: Deprotonation Ester This compound Protonated_Ester Protonated Ester Intermediate Ester->Protonated_Ester + H+ H3O H3O+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Water H2O Protonated_Intermediate Protonated Tetrahedral Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Sulfamic_Acid Protonated Sulfamic Acid Protonated_Intermediate->Protonated_Sulfamic_Acid - Dodecanol Sulfamic_Acid Sulfamic Acid Protonated_Sulfamic_Acid->Sulfamic_Acid - H+ Dodecanol Dodecanol H3O_out H3O+

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow start Start: Prepare Stock Solution of This compound prep_reagent Prepare Reagent Solution start->prep_reagent mix Mix Ester and Reagent Solutions (and Control) start->mix prep_reagent->mix incubate Incubate at Desired Temperature mix->incubate sample Take Aliquots at Time Points incubate->sample analyze Analyze by HPLC / LC-MS sample->analyze data Determine Percent Degradation analyze->data end End: Assess Compatibility data->end

Caption: Workflow for chemical compatibility testing.

References

Validation & Comparative

Dodecyl Sulfamate: A Comparative Analysis with Leading Anionic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Properties of Dodecyl Sulfamate in Relation to Established Anionic Surfactants.

In the landscape of anionic surfactants utilized in research and pharmaceutical development, the selection of an appropriate agent is paramount for achieving desired formulation stability, biological activity, and compatibility. While mainstays like Sodium Dodecyl Sulfate (SDS) and Sodium Lauryl Ether Sulfate (SLES) are well-characterized, emerging surfactants such as dodecyl sulfamate warrant a thorough comparative evaluation. This guide provides an objective comparison of dodecyl sulfamate with other prominent anionic surfactants, supported by available experimental data and detailed methodologies for key comparative experiments.

Executive Summary

This guide delves into the physicochemical properties and performance characteristics of dodecyl sulfamate in contrast to other widely used anionic surfactants. Due to a notable lack of direct experimental data for dodecyl sulfamate in publicly available literature, this comparison heavily relies on data from structurally similar surfactants, particularly sodium dodecyl sulfate (SDS) and sodium dodecyl sulfonate. The information presented herein is intended to provide a foundational understanding and a framework for future experimental comparisons.

Comparative Data of Anionic Surfactants

The following tables summarize key performance indicators for common anionic surfactants. It is important to note that direct experimental values for dodecyl sulfamate are currently limited in published research. The data for SDS and sodium dodecyl sulfonate are provided as a benchmark for comparison due to their structural similarities to dodecyl sulfamate.

SurfactantChemical FormulaMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM in water at 25°C)
Dodecyl SulfamateC₁₂H₂₇NO₃S~265.42Data not available
Sodium Dodecyl Sulfate (SDS)C₁₂H₂₅NaO₄S288.388.2[1]
Sodium Dodecyl SulfonateC₁₂H₂₅NaO₃S272.389.8
Sodium Lauryl Ether Sulfate (SLES) (n=1)C₁₄H₂₉NaO₅S332.43~1-2

Table 1: Physicochemical Properties of Selected Anionic Surfactants. The CMC is a critical parameter indicating the concentration at which surfactant molecules self-assemble into micelles.

SurfactantSurface Tension at CMC (mN/m)
Dodecyl SulfamateData not available
Sodium Dodecyl Sulfate (SDS)~39
Sodium Dodecyl SulfonateData not available
Sodium Lauryl Ether Sulfate (SLES)~30-35

Table 2: Surface Tension of Selected Anionic Surfactants at their Critical Micelle Concentration. Lower surface tension at the CMC generally indicates greater surface activity.

Performance Comparison

Critical Micelle Concentration (CMC)
Protein Denaturation

Anionic surfactants, particularly SDS, are known for their ability to denature proteins by disrupting non-covalent interactions that maintain their three-dimensional structure. This property is utilized in techniques like SDS-PAGE but can be detrimental in biopharmaceutical formulations where protein stability is crucial. The sulfamate group in dodecyl sulfamate is structurally different from the sulfate group in SDS, which could potentially lead to different protein denaturation profiles. It is hypothesized that the sulfamate group may exhibit milder interactions with proteins, but experimental verification is necessary.

Formulation Stability

The stability of a formulation containing a surfactant is critical for its shelf-life and efficacy. The chemical stability of the surfactant itself is a key factor. Studies have indicated that sulfonate surfactants exhibit greater stability in hard water compared to sulfate surfactants due to the resistance of the sulfonate group to hydrolysis. This suggests that dodecyl sulfamate may offer advantages in formulations where stability in the presence of divalent cations is a concern.

Experimental Protocols

To facilitate direct comparative studies, detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down as the surfactant molecules form less mobile micelles. The break in the conductivity versus concentration plot indicates the CMC.

Methodology:

  • Prepare a stock solution of the surfactant (e.g., 100 mM) in deionized water.

  • Serially dilute the stock solution to obtain a range of concentrations spanning the expected CMC.

  • Measure the conductivity of each solution at a constant temperature (e.g., 25°C) using a calibrated conductivity meter.

  • Plot the specific conductivity (κ) versus the surfactant concentration.

  • The CMC is determined as the concentration at the intersection of the two linear portions of the plot.

CMC_Conductivity_Workflow A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B C Measure Conductivity at Constant Temperature B->C D Plot Conductivity vs. Concentration C->D E Determine CMC from Plot Inflection Point D->E

CMC Determination by Conductivity Workflow.
Determination of Surface Tension by Wilhelmy Plate Method

Principle: This method measures the force exerted on a thin plate (typically platinum) as it is brought into contact with the liquid surface. The surface tension is calculated from this force and the dimensions of the plate.

Methodology:

  • Prepare a series of surfactant solutions of known concentrations in deionized water.

  • Calibrate the tensiometer with a known standard (e.g., pure water).

  • Using a clean Wilhelmy plate, measure the surface tension of each surfactant solution. Ensure the plate is thoroughly cleaned between measurements.

  • Plot surface tension (γ) versus the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plateaus. The surface tension at the CMC can be read from the plateau region.

Surface_Tension_Workflow A Prepare Surfactant Solutions B Calibrate Tensiometer A->B C Measure Surface Tension with Wilhelmy Plate B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC and Surface Tension at CMC D->E

Surface Tension Measurement Workflow.
Assessment of Protein Denaturation by Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy is a sensitive technique for monitoring changes in the secondary structure of proteins. Denaturation by a surfactant will cause a change in the CD spectrum, particularly in the far-UV region (190-250 nm).

Methodology:

  • Prepare a solution of the protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., phosphate buffer).

  • Prepare a series of surfactant solutions at various concentrations.

  • Mix the protein solution with each surfactant solution to achieve the desired final concentrations.

  • Incubate the mixtures for a defined period to allow for protein-surfactant interaction.

  • Record the far-UV CD spectrum of each sample using a spectropolarimeter.

  • Analyze the changes in the CD signal at specific wavelengths (e.g., 208 nm and 222 nm for α-helical content) as a function of surfactant concentration to assess the extent of denaturation.

Protein_Denaturation_CD_Workflow cluster_prep Sample Preparation cluster_analysis CD Analysis A Prepare Protein Solution C Mix Protein and Surfactant A->C B Prepare Surfactant Solutions B->C D Incubate Mixtures C->D E Record Far-UV CD Spectra D->E F Analyze Spectral Changes vs. Concentration E->F Surfactant_Properties_Logic Structure Surfactant Chemical Structure (Headgroup, Tail Length) Properties Physicochemical Properties (CMC, Surface Tension) Structure->Properties Interaction Molecular Interactions (Protein Binding, Micelle Formation) Properties->Interaction Performance Formulation Performance (Stability, Solubilization) Interaction->Performance Application Drug Delivery Application (Efficacy, Biocompatibility) Performance->Application

References

A Comparative Guide to Surfactants in Proteomics: Unveiling the Potential of Sulfamic Acid Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and drug discovery, the effective solubilization and preparation of protein samples is a critical determinant of experimental success. Sodium Dodecyl Sulfate (SDS) has long been the gold-standard surfactant for cell lysis and protein denaturation due to its exceptional efficacy. However, its interference with downstream applications, particularly mass spectrometry, has driven the search for viable alternatives. This guide provides a comprehensive comparison of SDS with other surfactants and introduces a hypothetical validation of a lesser-known compound, Sulfamic Acid Dodecyl Ester, based on its structural characteristics.

Performance Comparison in Proteomics Sample Preparation

The choice of surfactant significantly impacts protein yield, the number of identified proteins and peptides, and compatibility with mass spectrometry. The following tables summarize quantitative data from studies comparing SDS with other commonly used detergents in proteomics workflows.

Table 1: Comparison of Protein Extraction Efficiency

DetergentTotal Protein Yield (µg)Number of Identified ProteinsNumber of Identified PeptidesReference
Sodium Dodecyl Sulfate (SDS) ~1200 >1100 ~6500 [1]
RapiGest SF~800~900~5800[1]
PPS Silent SurfactantData not availableLower than SDS and RapiGestLower than SDS and RapiGest[2]
Sodium Deoxycholate (SDC)Comparable to RapiGest and PPSComparable to RapiGest and PPSComparable to RapiGest and PPS[3]

Table 2: Efficacy of SDS Removal and Impact on Protein/Peptide Identification

SDS Removal MethodSDS Removal EfficiencyProtein RecoveryIncrease in Identified Proteins (vs. no removal)Increase in Identified Peptides (vs. no removal)Reference
Filter-Aided Sample Preparation (FASP) >99.99% <40% Data varies Data varies [4]
Acetone Precipitation>99%Higher than FASP17% (average)40% (average)[4]
Detergent Removal Spin Columns>99%VariableData not availableData not available[4]
In-gel Digestion>99.99%VariableN/AN/A[4]

The Case for this compound: A Hypothetical Validation

Due to a lack of direct experimental data for this compound, we present a hypothetical performance evaluation based on its chemical structure—a dodecyl hydrocarbon tail and a sulfamic acid polar head group.

Structural Comparison:

  • Sodium Dodecyl Sulfate (SDS): A strong anionic surfactant with a sulfate head group. It is a highly effective denaturant.

  • This compound: Also an anionic surfactant. The sulfamic acid head group is a weaker acid compared to sulfuric acid, which might influence its denaturing properties and interaction with proteins.

Hypothesized Performance of this compound:

  • Protein Solubilization: Expected to be an effective solubilizing agent due to the long dodecyl chain, comparable to SDS, particularly for hydrophobic and membrane proteins.

  • Denaturation: Potentially a milder denaturant than SDS. This could be advantageous in studies where preserving some protein structure or function post-lysis is desirable.

  • Mass Spectrometry Compatibility: The different head group might alter its interaction with reversed-phase columns and its ionization efficiency in mass spectrometry. It is plausible that it could be more amenable to removal or cause less interference than SDS, but this requires experimental verification.

  • Impact on Downstream Assays: Its milder nature could be beneficial for certain enzymatic assays or for maintaining the integrity of protein complexes.

Experimental Protocols

A reliable and reproducible protocol is paramount for obtaining high-quality data. The following is a standard procedure for protein extraction from cultured cells using an SDS-based lysis buffer, a common starting point for many proteomics experiments.

Protocol: Protein Extraction from Cultured Mammalian Cells using SDS Lysis Buffer

Materials:

  • SDS Lysis Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Phosphate Buffered Saline (PBS)

  • Cell Scraper

  • Microcentrifuge Tubes

  • Sonicator or 25-gauge needle and syringe

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture dish.

    • Wash the cells once with ice-cold PBS.

    • Aspirate the PBS completely.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold SDS Lysis Buffer containing freshly added protease and phosphatase inhibitors to the culture dish.

    • Use a cell scraper to gently scrape the cells off the surface of the dish in the lysis buffer.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization:

    • To shear the DNA and reduce the viscosity of the lysate, sonicate the sample on ice using short bursts until the solution is no longer viscous. Alternatively, pass the lysate through a 25-gauge needle several times.

  • Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet any insoluble cellular debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled microcentrifuge tube.

    • Determine the protein concentration using a compatible protein assay (e.g., BCA assay, ensuring the SDS concentration is within the assay's tolerance).

  • Sample Preparation for Downstream Analysis:

    • The protein extract is now ready for downstream applications such as SDS-PAGE, western blotting, or further processing for mass spectrometry (which will require a detergent removal step).

Visualizing Workflows and Pathways

Experimental Workflow for Proteomics Sample Preparation

experimental_workflow start Cell Culture lysis Cell Lysis (SDS or Alternative Surfactant) start->lysis homogenization Homogenization (Sonication/Syringe) lysis->homogenization clarification Clarification (Centrifugation) homogenization->clarification quantification Protein Quantification (BCA Assay) clarification->quantification downstream Downstream Analysis (SDS-PAGE, Western Blot, MS) quantification->downstream sds_removal SDS Removal (FASP, Precipitation) quantification->sds_removal For MS sds_removal->downstream

Caption: A typical workflow for preparing protein samples for various downstream analyses.

Hypothetical Impact of Surfactants on a Signaling Pathway

signaling_pathway cluster_cell Cell receptor Receptor kinase1 Kinase 1 receptor->kinase1 Ligand Binding kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression surfactant Surfactant (e.g., this compound) surfactant->receptor Denaturation/ Solubilization disruption Membrane Disruption

Caption: Hypothetical disruption of a cell signaling pathway by a surfactant.

Conclusion

While SDS remains a powerful tool in proteomics, its limitations necessitate the exploration of alternatives. This guide provides a framework for comparing surfactants and introduces the potential, albeit hypothetical, advantages of this compound. Its unique chemical properties may offer a milder yet effective alternative to SDS, potentially bridging the gap between efficient protein extraction and compatibility with sensitive downstream analyses. Further experimental validation is crucial to substantiate these hypotheses and to fully characterize the utility of this compound in the modern proteomics and drug discovery workflow.

References

The Influence of Dodecyl Chains: A Comparative Analysis of Surfactant Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of surfactants, the length of the hydrophobic alkyl chain is a critical determinant of their physicochemical properties and functional efficacy. This guide provides a comparative study focusing on surfactants possessing a dodecyl (C12) chain, a widely utilized hydrophobe, against those with shorter and longer alkyl chains. This analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in selecting the optimal surfactant for their specific applications, from drug delivery systems to biotechnological processes.

The dodecyl chain strikes a balance between hydrophobicity and aqueous solubility, making it a versatile choice for a multitude of applications. Its length is sufficient to drive efficient self-assembly into micelles and reduce surface tension, yet it often maintains a relatively low Krafft point, ensuring solubility at room temperature.

Comparative Performance Data

The performance of a surfactant is primarily dictated by its ability to form micelles and reduce surface tension. These properties are quantified by the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc). The following table summarizes the comparative data for a homologous series of anionic surfactants, sodium alkyl sulfates, highlighting the position of the dodecyl sulfate.

Alkyl Chain LengthSurfactant ExampleCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γcmc) (mN/m)
C8Sodium Octyl Sulfate~130~40
C10Sodium Decyl Sulfate~33~38
C12 Sodium Dodecyl Sulfate (SDS) ~8.2 ~36
C14Sodium Tetradecyl Sulfate~2.1~34
C16Sodium Cetyl Sulfate~0.5~32

As the data indicates, a clear trend emerges: as the alkyl chain length increases, the critical micelle concentration decreases.[1][2][3] This is because the increased hydrophobicity of the longer chain provides a greater driving force for the surfactant monomers to aggregate into micelles, thus reducing their unfavorable contact with water. Consequently, surfactants with longer alkyl chains are more efficient at forming micelles.[4] Conversely, the surface tension at the CMC generally decreases with increasing chain length, indicating a greater effectiveness in reducing the surface energy of water.[1][5]

Experimental Protocols

To ensure reproducible and accurate characterization of surfactant properties, standardized experimental protocols are essential. Below are detailed methodologies for determining the critical micelle concentration, a key parameter in surfactant science.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods that detect the onset of micelle formation. The two most common techniques are surface tensiometry and conductometry.[6][7]

1. Surface Tensiometry (du Noüy Ring or Wilhelmy Plate Method)

  • Principle: This method relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.[8][9]

  • Apparatus: Surface tensiometer (with a platinum-iridium ring or a platinum plate), precision balance, glassware.

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Create a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each dilution, ensuring the ring or plate is thoroughly cleaned and flamed between measurements to remove any residual surfactant.

    • Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear regions of the plot.[10]

2. Conductometry

  • Principle: This method is suitable for ionic surfactants. The conductivity of a surfactant solution is dependent on the concentration and mobility of the charge carriers (surfactant monomers and counter-ions). Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration changes because the newly formed micelles have a lower mobility than the individual monomers and a fraction of the counter-ions become associated with the micelle, reducing their contribution to the overall conductivity. The CMC is identified as the break in the conductivity versus concentration plot.[2]

  • Apparatus: Conductivity meter with a conductivity cell, magnetic stirrer, glassware.

  • Procedure:

    • Prepare a surfactant solution of a known concentration in deionized water in a thermostated vessel.

    • Immerse the conductivity cell into the solution and allow it to equilibrate.

    • Record the conductivity of the solution.

    • Add small, known aliquots of a concentrated surfactant stock solution to the vessel with continuous stirring.

    • Record the conductivity after each addition, allowing the solution to stabilize.

    • Plot the measured conductivity as a function of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear segments of the plot.

Visualizing Surfactant Behavior and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the relationship between surfactant structure and properties, as well as a typical experimental workflow for CMC determination.

StructurePropertyRelationship cluster_structure Surfactant Structure cluster_properties Physicochemical Properties Alkyl Chain Length Alkyl Chain Length Hydrophobicity Hydrophobicity Alkyl Chain Length->Hydrophobicity Increases CMC CMC Hydrophobicity->CMC Decreases Surface Tension Reduction Surface Tension Reduction Hydrophobicity->Surface Tension Reduction Increases

Caption: Relationship between alkyl chain length and key surfactant properties.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Prepare Serial Dilutions A->B C Measure Property (Surface Tension or Conductivity) B->C D Plot Property vs. log(Concentration) C->D E Identify Inflection/Break Point (CMC) D->E Surfactant_Cell_Interaction cluster_surfactant Surfactant cluster_membrane Cell Membrane cluster_effects Cellular Effects Surfactant Monomers Surfactant Monomers Lipid Bilayer Lipid Bilayer Surfactant Monomers->Lipid Bilayer Insertion Micelles Micelles Micelles->Lipid Bilayer Lipid Extraction Membrane Proteins Membrane Proteins Micelles->Membrane Proteins Protein Extraction Increased Permeability Increased Permeability Lipid Bilayer->Increased Permeability Drug Uptake Drug Uptake Increased Permeability->Drug Uptake Cytotoxicity Cytotoxicity Increased Permeability->Cytotoxicity

References

Validating Protein-Surfactant Interactions: A Comparative Guide to Dodecyl Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein formulation and analysis, the choice of surfactant is critical for maintaining protein stability and function. While sodium dodecyl sulfate (SDS) is a widely used anionic surfactant, its strong denaturing properties can be detrimental for many applications. This guide introduces dodecyl sulfamate as a potentially milder alternative and provides a framework for its validation through direct comparison with established surfactants. Due to the limited publicly available data on dodecyl sulfamate's interactions with proteins, this document serves as a roadmap for its characterization, outlining the necessary experimental protocols and expected outcomes.

Dodecyl Sulfamate: A Promising Alternative?

Dodecyl sulfamate shares a similar hydrophobic dodecyl chain with SDS but possesses a sulfamate (-NHSO₃⁻) headgroup instead of a sulfate (-OSO₃⁻) group. This seemingly minor difference could have significant implications for its interaction with proteins. The sulfamate group, with its nitrogen atom, may exhibit different hydrogen bonding capabilities and a more distributed charge compared to the sulfate group, potentially leading to reduced protein denaturation while still effectively preventing aggregation.

Performance Comparison: Dodecyl Sulfamate vs. Alternatives

To rigorously evaluate dodecyl sulfamate, its performance must be benchmarked against a strong denaturing surfactant like SDS and milder, zwitterionic surfactants known for their protein-stabilizing properties.

PropertyDodecyl Sulfamate (Hypothetical)Sodium Dodecyl Sulfate (SDS)CHAPSLauryldimethylamine oxide (LDAO)Sulfobetaine (e.g., SB-12)
Chemical Structure C₁₂H₂₅NHSO₃⁻Na⁺C₁₂H₂₅OSO₃⁻Na⁺Zwitterionic, steroidalZwitterionic, amine oxideZwitterionic, sulfobetaine
Critical Micelle Concentration (CMC) To be determined~8 mM6-10 mM[1]1-2 mM[2]2-4 mM
Denaturing Potential Hypothesized to be low to moderateHigh[3]Non-denaturing[4][5][6]Generally non-denaturing[2][7]Generally non-denaturing[8]
Effect on Protein Stability To be determinedGenerally destabilizingStabilizing[5]Can be stabilizing, used in crystallization[2][9]Can be stabilizing[8][10]
Charge AnionicAnionicZwitterionicZwitterionicZwitterionic

Note: The properties for dodecyl sulfamate are hypothetical and require experimental validation.

Experimental Protocols for Validation

To validate the potential of dodecyl sulfamate, a series of biophysical techniques should be employed to characterize its interaction with a model protein (e.g., Bovine Serum Albumin - BSA).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the protein-surfactant interaction.[11][12]

Protocol:

  • Sample Preparation:

    • Prepare a 20 µM solution of the model protein in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare a 2 mM solution of dodecyl sulfamate in the same buffer. Degas both solutions immediately before use.

  • Instrumentation:

    • Use an Isothermal Titration Calorimeter.

    • Set the cell temperature to 25°C.

  • Titration:

    • Fill the sample cell with the protein solution.

    • Load the injection syringe with the dodecyl sulfamate solution.

    • Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 150-second intervals.

  • Data Analysis:

    • Integrate the raw titration peaks to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site or sequential binding) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is highly effective for detecting protein aggregation.[13][14][15]

Protocol:

  • Sample Preparation:

    • Prepare protein solutions (e.g., 1 mg/mL) in the presence of varying concentrations of dodecyl sulfamate (from below to above the expected CMC).

    • Filter all samples through a 0.22 µm filter to remove dust and large aggregates.

  • Instrumentation:

    • Use a Dynamic Light Scattering instrument.

    • Equilibrate the sample holder to 25°C.

  • Measurement:

    • Place 20-50 µL of the sample into a clean cuvette.

    • Acquire at least 10-15 measurements per sample.

  • Data Analysis:

    • Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI indicates aggregation.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity.[16][17][18][19]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the model protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Instrumentation:

    • Use a Surface Plasmon Resonance instrument.

    • Use the same buffer as in the ITC experiments as the running buffer.

  • Binding Analysis:

    • Inject a series of dodecyl sulfamate concentrations (e.g., from 0.1x to 10x the expected CMC) over the immobilized protein surface.

    • Include a buffer-only injection for baseline subtraction.

  • Data Analysis:

    • Generate sensorgrams by plotting the response units (RU) versus time.

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein upon interaction with a surfactant.[20][21][22][23]

Protocol:

  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of the model protein in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare samples with varying concentrations of dodecyl sulfamate.

  • Instrumentation:

    • Use a Circular Dichroism spectropolarimeter.

    • Use a 1 mm path length quartz cuvette.

  • Measurement:

    • Record far-UV CD spectra from 190 to 260 nm at 25°C.

    • Record a baseline spectrum of the buffer with the corresponding surfactant concentration.

  • Data Analysis:

    • Subtract the baseline spectrum from the protein spectrum.

    • Convert the raw data to mean residue ellipticity [θ].

    • Deconvolute the spectra using software to estimate the percentage of α-helix, β-sheet, and random coil structures. A significant change in these percentages indicates a conformational change.

Intrinsic Tryptophan Fluorescence Spectroscopy

Changes in the local environment of tryptophan residues within a protein can be monitored by fluorescence spectroscopy, providing insights into conformational changes.[24][25][26][27]

Protocol:

  • Sample Preparation:

    • Prepare a 10 µM solution of the model protein in a suitable buffer.

    • Prepare samples with varying concentrations of dodecyl sulfamate.

  • Instrumentation:

    • Use a fluorescence spectrophotometer.

  • Measurement:

    • Excite the sample at 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum from 300 to 400 nm.

  • Data Analysis:

    • Monitor for changes in the maximum emission wavelength (λₘₐₓ) and fluorescence intensity. A blue shift (shift to shorter wavelengths) in λₘₐₓ suggests the tryptophan residues are moving to a more hydrophobic environment, often indicative of protein unfolding.

Visualizing the Process

To better understand the experimental workflows and the hypothesized interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output Protein Model Protein Solution Mixed Protein + Surfactant Mixtures Protein->Mixed Surfactant Dodecyl Sulfamate Solution Surfactant->Mixed ITC Isothermal Titration Calorimetry (ITC) Mixed->ITC DLS Dynamic Light Scattering (DLS) Mixed->DLS SPR Surface Plasmon Resonance (SPR) Mixed->SPR CD Circular Dichroism (CD) Mixed->CD Fluorescence Fluorescence Spectroscopy Mixed->Fluorescence Thermo Thermodynamic Parameters (Kₐ, ΔH, n) ITC->Thermo Size Hydrodynamic Radius (Rh) & Aggregation State DLS->Size Kinetics Binding Kinetics (kₐ, kₑ, Kₑ) SPR->Kinetics Structure Secondary Structure Changes CD->Structure Conformation Conformational Changes Fluorescence->Conformation Interaction_Models cluster_SDS A) Protein Interaction with SDS cluster_Sulfamate B) Hypothesized Protein Interaction with Dodecyl Sulfamate Protein_SDS Native Protein Unfolded_Protein Unfolded Protein-SDS Complex Protein_SDS->Unfolded_Protein Strong Denaturation SDS Protein_Sulfamate Native Protein Stabilized_Protein Stabilized Protein-Sulfamate Complex Protein_Sulfamate->Stabilized_Protein Mild Interaction (Hypothesized) Sulfamate

References

Unmasking Surfactant Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of immunoassays, specificity is paramount. The accuracy of these sensitive techniques hinges on the precise interaction between antibodies and their target antigens. However, the presence of certain chemical compounds can disrupt this delicate balance, leading to cross-reactivity and unreliable results. One such class of compounds is surfactants, which are essential for various experimental steps but can also be a source of significant interference.

This guide provides a comprehensive comparison of the potential cross-reactivity of sulfamic acid dodecyl ester in immunoassays, drawing parallels with the well-documented interference of its structural analog, sodium dodecyl sulfate (SDS). We will explore milder, commonly used alternative surfactants, presenting experimental data to guide researchers in selecting the most appropriate reagent to ensure the integrity and accuracy of their immunoassay data.

The Specter of Cross-Reactivity: this compound and its Analogs

This compound, due to its close structural resemblance to the potent anionic surfactant sodium dodecyl sulfate (SDS), presents a potential risk of cross-reactivity in immunoassays. Both molecules share a long, hydrophobic dodecyl tail and a polar, sulfur-containing head group. This amphipathic nature, while useful for solubilization, can also lead to non-specific interactions with proteins, including antibodies and antigens, thereby interfering with the specific binding events that form the basis of immunoassays.

SDS is a well-known denaturing agent that can disrupt the tertiary and quaternary structures of proteins.[1] In the context of an immunoassay, this can lead to:

  • Denaturation of Antibodies and Antigens: Altering the conformation of these critical components can destroy their binding sites, leading to a loss of signal.[1]

  • Competition for Binding Sites: Surfactant molecules can compete with the antigen or antibody for binding to the surface of the microtiter plate, reducing the efficiency of the assay.

  • Masking of Epitopes: The binding of surfactant molecules to the antigen can physically block the epitope, preventing the antibody from recognizing and binding to its target.

  • Disruption of Antigen-Antibody Complexes: Surfactants can interfere with the non-covalent interactions that hold the antigen-antibody complex together, leading to false-negative results.

Given the structural similarities, it is prudent to assume that this compound could exhibit similar interfering effects. Therefore, the use of milder, non-denaturing surfactants is highly recommended to minimize the risk of cross-reactivity and ensure the reliability of immunoassay results.

A Comparative Analysis of Surfactant Performance in Immunoassays

To mitigate the risks associated with harsh detergents like SDS, several milder alternatives are routinely employed in immunoassay protocols. These surfactants are chosen for their ability to reduce non-specific binding without significantly compromising the integrity of the immunoreactants. The following table summarizes the key characteristics and performance of commonly used surfactants in immunoassays.

SurfactantTypeCritical Micelle Concentration (CMC)Typical Working Concentration in ImmunoassaysKey AdvantagesPotential for Interference
Sodium Dodecyl Sulfate (SDS) Anionic~8.2 mMNot recommended for most immunoassaysEffective solubilizing agentHigh potential for protein denaturation and interference with antigen-antibody binding.[1][2]
Tween 20 (Polysorbate 20) Non-ionic~0.06 mM0.05% - 0.1% (v/v) in wash buffersMild, non-denaturing, effectively reduces non-specific binding.[3][4]Low, but high concentrations can potentially strip coated antigens from the plate.[5]
Triton X-100 Non-ionic~0.24 mM0.05% - 0.5% (v/v) in wash and lysis buffersEffective in reducing non-specific binding and for cell lysis.[6][7]Can interfere with some enzyme-substrate reactions and absorb UV light.[2]
CHAPS Zwitterionic6 - 10 mM1% - 4% (v/v) for protein solubilizationNon-denaturing, useful for solubilizing membrane proteins.[8][9]Less effective washing capability compared to Tween 20 and Triton X-100.[10]
Saponin Non-ionic (Glycoside)Varies0.1% (w/v) for cell permeabilizationSelectively permeabilizes cell membranes based on cholesterol content, preserving surface antigens.[11][12]Can have immunomodulatory effects and may not be suitable for all assay types.[13][14]
Sulfobetaines ZwitterionicVariesVariesCan be effective in reducing non-specific binding.Limited data on direct interference in standard immunoassays.

Experimental Protocols

To provide a practical framework for evaluating and utilizing these surfactants, detailed experimental protocols for a standard Enzyme-Linked Immunosorbent Assay (ELISA) are provided below, highlighting the steps where surfactant choice is critical.

Standard ELISA Protocol for Quantifying a Soluble Antigen

This protocol outlines a sandwich ELISA procedure.

Materials:

  • 96-well microtiter plates (e.g., MaxiSorp)

  • Capture antibody specific for the target antigen

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (PBS with or without surfactant)

  • Detection antibody specific for the target antigen (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Antigen standard and samples

Procedure:

  • Coating:

    • Dilute the capture antibody to the optimal concentration in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well. The choice of surfactant in the wash buffer is critical at this stage.

    • Option A (Milder Condition): PBS with 0.05% Tween 20.[3][15]

    • Option B (Alternative Mild Condition): PBS with 0.05% Triton X-100.[6]

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the antigen standard.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in blocking buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Protocol for Intracellular Antigen Detection using Saponin Permeabilization

This protocol is designed for immunoassays targeting intracellular antigens, often analyzed by flow cytometry, but the principle of permeabilization is relevant for plate-based assays as well.

Materials:

  • Cells in suspension

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/Wash buffer (e.g., 0.1% Saponin in PBS)

  • Primary antibody against the intracellular antigen

  • Fluorescently labeled secondary antibody

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Fixation:

    • Fix cells with fixation buffer for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Resuspend the cells in permeabilization/wash buffer.

    • Incubate for 10 minutes at room temperature.

  • Primary Antibody Staining:

    • Dilute the primary antibody in permeabilization/wash buffer.

    • Add the diluted antibody to the cells and incubate for 30-60 minutes at room temperature.

  • Washing:

    • Wash the cells twice with permeabilization/wash buffer. It is crucial to keep saponin in the wash buffer as its permeabilization effect is reversible.[12]

  • Secondary Antibody Staining:

    • Dilute the fluorescently labeled secondary antibody in permeabilization/wash buffer.

    • Add the diluted antibody to the cells and incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with permeabilization/wash buffer.

  • Analysis:

    • Resuspend the cells in PBS and analyze using a flow cytometer or a fluorescence plate reader.

Visualizing the Impact of Surfactants

To better understand the mechanisms of surfactant interference and the workflow of an immunoassay, the following diagrams are provided.

Immunoassay Signaling Pathway cluster_0 Antigen-Antibody Binding cluster_1 Signal Generation cluster_2 Complex Formation Antigen Antigen Primary_Antibody Primary Antibody Antigen->Primary_Antibody Specific Binding Antigen-Primary_Antibody_Complex Antigen-Primary Ab Complex Secondary_Antibody Secondary Antibody-Enzyme Conjugate Primary_Antibody->Secondary_Antibody Substrate Substrate Secondary_Antibody->Substrate Enzymatic Conversion Product Colored Product Substrate->Product Surfactant_Interference Potential Surfactant Interference Surfactant_Interference->Antigen Denaturation/ Masking Surfactant_Interference->Primary_Antibody Denaturation Surfactant_Interference->Antigen-Primary_Antibody_Complex Disruption

Caption: A diagram illustrating a typical indirect immunoassay signaling pathway and the potential points of interference by harsh surfactants.

ELISA_Workflow cluster_surfactant Surfactant Application Start Start Coating 1. Antigen Coating Start->Coating Washing_1 2. Washing Coating->Washing_1 Blocking 3. Blocking Washing_1->Blocking Washing_2 4. Washing Blocking->Washing_2 Sample_Incubation 5. Sample Incubation Washing_2->Sample_Incubation Washing_3 6. Washing Sample_Incubation->Washing_3 Detection_Ab 7. Detection Ab Incubation Washing_3->Detection_Ab Washing_4 8. Washing Detection_Ab->Washing_4 Enzyme_Conjugate 9. Enzyme Conjugate Incubation Washing_4->Enzyme_Conjugate Washing_5 10. Final Washing Enzyme_Conjugate->Washing_5 Substrate_Addition 11. Substrate Addition Washing_5->Substrate_Addition Read_Absorbance 12. Read Absorbance Substrate_Addition->Read_Absorbance End End Read_Absorbance->End

Caption: A typical workflow for an Enzyme-Linked Immunosorbent Assay (ELISA), highlighting the critical washing steps where appropriate surfactant selection is essential.

Surfactant_Comparison Sulfamic_Acid_Dodecyl_Ester This compound (Potential for High Interference) SDS Sodium Dodecyl Sulfate (High Interference) Sulfamic_Acid_Dodecyl_Ester->SDS Structural Similarity Mild_Alternatives Milder Alternatives (Low Interference) SDS->Mild_Alternatives is replaced by Tween_20 Tween 20 Mild_Alternatives->Tween_20 Triton_X100 Triton X-100 Mild_Alternatives->Triton_X100 CHAPS CHAPS Mild_Alternatives->CHAPS Saponin Saponin Mild_Alternatives->Saponin

References

Assessing the Purity of Synthesized Sulfamic Acid Dodecyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized reagents is a cornerstone of reproducible and reliable scientific research. In the field of surfactant chemistry and its applications in drug development and formulation, the purity of amphiphilic molecules like sulfamic acid dodecyl ester is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies to assess the purity of synthesized this compound, alongside a comparative analysis with common alternative surfactants. The experimental data presented herein is illustrative, designed to guide researchers in their own analytical endeavors.

Comparative Analysis of Purity Assessment Methods

The purity of synthesized this compound can be determined using a variety of analytical techniques. The choice of method often depends on the expected impurities and the desired level of sensitivity. The primary impurities in the synthesis of this compound are typically unreacted starting materials, such as dodecanol and sulfamic acid, and potential side-products.

Table 1: Comparison of Analytical Techniques for Purity Assessment

Analytical TechniquePrincipleImpurities DetectedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Unreacted dodecanol, sulfamic acid, and other non-volatile organic impurities.Robust, quantitative, and widely available.May require derivatization for UV-inactive compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-based detection.Provides molecular weight information for unknown impurities.High sensitivity and specificity. Ideal for identifying trace impurities.Higher operational cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass detection.Residual volatile starting materials and solvents.Excellent for volatile and semi-volatile organic impurities.Not suitable for non-volatile compounds like sulfamic acid.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides structural information and quantification of the main component and impurities with distinct signals.Non-destructive, provides structural elucidation, and can be used for absolute purity determination.[1]Lower sensitivity compared to chromatographic methods for trace impurities.
Titration Chemical reaction with a standardized solution.Acidic or basic impurities.Simple, inexpensive, and accurate for quantifying bulk acidic or basic impurities.Lacks specificity for individual impurities.

Comparison with Alternative Surfactants

This compound is one of many surfactants used in various applications. Its performance and purity profile should be compared against common alternatives to make informed decisions in product formulation and research.

Table 2: Performance and Purity Comparison with Alternative Surfactants

SurfactantCommon ImpuritiesKey Performance CharacteristicsPurity Assessment Methods
This compound Dodecanol, Sulfamic AcidGood detergency, potential for lower skin irritation compared to sulfates.HPLC, LC-MS, ¹H NMR
Sodium Dodecyl Sulfate (SDS) Dodecanol, Sodium SulfateStrong cleansing and foaming agent.[2]HPLC, Capillary Electrophoresis
Sodium Laureth Sulfate (SLES) Dodecanol, 1,4-DioxaneMilder than SDS, good foaming properties.[2][3]GC-MS (for 1,4-dioxane), HPLC
Alkyl Polyglucosides (APGs) Unreacted fatty alcohols and sugarsVery mild, biodegradable, good wetting properties.[2]HPLC with ELSD or RI detection
Cocamidopropyl Betaine (CAPB) Amidoamine, DimethylaminopropylamineMild, foam booster, viscosity builder.[2]LC-MS

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are protocols for key experiments in assessing the purity of this compound.

HPLC Method for the Quantification of Dodecanol Impurity
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of dodecanol standards in the mobile phase (e.g., 10, 50, 100, 200, 500 µg/mL) to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 10 mg/mL).

  • Quantification: The concentration of dodecanol in the sample is determined by comparing its peak area to the calibration curve.

LC-MS Method for the Identification of Unknown Impurities
  • LC System: Utilize an HPLC system with a gradient elution capability.

  • Column: C18 reverse-phase column (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Range: m/z 100-1000.

  • Data Analysis: Identify potential impurities by their mass-to-charge ratio and fragmentation patterns.

¹H NMR for Purity Determination
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Internal Standard: A certified reference standard with a known purity and a distinct, non-overlapping signal (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative integration.

    • Calculate the purity by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard's peak, taking into account the number of protons and molecular weights of both substances.[1]

Visualizing the Experimental Workflow

A logical workflow is essential for a systematic purity assessment. The following diagram illustrates the process from sample reception to final purity determination.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Screening & Identification cluster_2 Quantification of Impurities cluster_3 Purity Confirmation & Reporting start Synthesized this compound Sample dissolution Dissolution in Appropriate Solvent start->dissolution tlc TLC Screening dissolution->tlc lcms LC-MS for Impurity Identification tlc->lcms If unknown spots hplc HPLC for Non-volatile Impurities lcms->hplc gcms GC-MS for Volatile Impurities lcms->gcms nmr ¹H NMR for Absolute Purity hplc->nmr gcms->nmr report Final Purity Report nmr->report

Caption: Workflow for the comprehensive purity assessment of this compound.

This guide provides a framework for the rigorous assessment of the purity of synthesized this compound. By employing a combination of these analytical techniques and comparing with relevant alternatives, researchers can ensure the quality of their materials and the integrity of their scientific findings.

References

Unveiling Protein Denaturation: A Comparative Analysis of Surfactant Performance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and efficacy of anionic, cationic, and non-ionic surfactants in protein denaturation, supported by experimental data from Circular Dichroism, Differential Scanning Calorimetry, and Dynamic Light Scattering.

For researchers, scientists, and professionals in drug development, understanding the nuances of protein denaturation is critical for formulation, stability, and delivery. Surfactants are widely employed to induce or control protein unfolding, yet their effects can vary dramatically based on their chemical nature. This guide provides a comparative analysis of three major classes of surfactants—anionic (Sodium Dodecyl Sulfate, SDS), cationic (Cetyltrimethylammonium Bromide, CTAB), and non-ionic (Triton X-100)—on protein structure, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy of Surfactants on Protein Denaturation

The interaction between surfactants and proteins is a complex interplay of electrostatic and hydrophobic forces, leading to alterations in the protein's secondary and tertiary structures. The extent and nature of this denaturation are highly dependent on the type of surfactant used.

Sodium Dodecyl Sulfate (SDS): The Potent Denaturant

SDS, an anionic surfactant, is renowned for its strong denaturing capabilities. It disrupts non-covalent bonds within proteins, leading to a loss of their native conformation.[1] SDS monomers bind to the protein, conferring a net negative charge and causing it to unfold. This unfolding is a cooperative process, often resulting in a significant loss of helical structure and an increase in random coils.

Cetyltrimethylammonium Bromide (CTAB): A Cationic Counterpart

CTAB, a cationic surfactant, also induces protein denaturation, primarily through electrostatic and hydrophobic interactions. Studies on Bovine Serum Albumin (BSA) have shown that CTAB can induce changes in the protein's conformation at lower concentrations compared to SDS.[2] This suggests a potent interaction, though the specifics can be influenced by the protein's isoelectric point and the solution's pH.

Triton X-100: The Milder Approach

In contrast to its ionic counterparts, the non-ionic surfactant Triton X-100 generally exhibits a milder effect on protein structure. While it can cause denaturation, particularly at higher concentrations, its primary interaction is with the hydrophobic regions of the protein, often leaving the overall secondary structure less perturbed than ionic surfactants.[3][4] This property makes it useful in applications where preserving some native-like structure is desirable.

Quantitative Analysis of Protein Denaturation

The denaturing effects of these surfactants can be quantified using various biophysical techniques. Below is a summary of comparative data obtained from studies on model proteins like Bovine Serum Albumin (BSA).

SurfactantProteinTechniqueKey FindingsReference
SDS BSACircular DichroismSignificant decrease in α-helical content with increasing surfactant concentration.[1]
CTAB BSACircular DichroismInduces changes in protein conformation at a lower concentration compared to SDS.[2]
Triton X-100 BSACircular DichroismCauses denaturation, but generally to a lesser extent than ionic surfactants.[1][3]
SDS BSADifferential Scanning CalorimetryStabilizing effect at low molar ratios (up to 10:1 ligand to protein), followed by destabilization at higher concentrations.[5]

Experimental Methodologies

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following sections outline the methodologies for the key techniques used to assess protein denaturation by surfactants.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins.

Sample Preparation:

  • Prepare a stock solution of the protein (e.g., Bovine Serum Albumin) at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Prepare stock solutions of the surfactants (SDS, CTAB, Triton X-100) in the same buffer.

  • For each experiment, mix the protein solution with varying concentrations of the surfactant stock solutions to achieve the desired final surfactant concentrations. Ensure the final protein concentration remains constant across all samples.

  • Allow the mixtures to equilibrate for a specified time (e.g., 30 minutes) at a controlled temperature before measurement.

Instrument Parameters:

  • Wavelength Range: 190-260 nm for far-UV CD (secondary structure).

  • Pathlength: 1 mm quartz cuvette.

  • Bandwidth: 1.0 nm.

  • Scan Speed: 50 nm/min.

  • Data Pitch: 0.5 nm.

  • Accumulations: 3-5 scans per sample for signal averaging.

Data Analysis:

  • Subtract the buffer/surfactant blank spectrum from the sample spectrum.

  • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

  • Deconvolute the resulting spectra using a suitable algorithm (e.g., CONTIN, SELCON) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity changes of a protein solution as a function of temperature, providing information on its thermal stability.

Sample Preparation:

  • Dialyze the protein solution (e.g., 1 mg/mL BSA) extensively against the experimental buffer (e.g., 10 mM phosphate buffer, pH 7.0) to ensure a precise buffer match.

  • Prepare surfactant solutions in the same dialysate buffer.

  • Mix the protein and surfactant solutions to the desired final concentrations.

  • Degas both the protein-surfactant sample and the reference buffer (dialysate) under vacuum before loading into the DSC cells.

Instrument Parameters:

  • Temperature Range: 20°C to 100°C.

  • Scan Rate: 1°C/min.

  • Cell Type: Capillary or coin cells.

  • Pressure: Maintain adequate pressure to prevent boiling.

Data Analysis:

  • Subtract the reference buffer scan from the sample scan to obtain the excess heat capacity (Cp) curve.

  • Fit the data to a suitable model (e.g., two-state or non-two-state) to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔHcal) of unfolding.

  • Compare the Tm and ΔHcal values in the presence and absence of surfactants to assess their effect on protein stability.

Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic radius (Rh) of proteins in solution, providing insights into their conformational changes and aggregation state.

Sample Preparation:

  • Prepare protein and surfactant solutions as described for CD spectroscopy.

  • Filter all samples through a low protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large aggregates before measurement.

Instrument Parameters:

  • Temperature Control: Set to the desired experimental temperature (e.g., 25°C).

  • Scattering Angle: Typically 90° or 173°.

  • Equilibration Time: Allow the sample to equilibrate in the instrument for at least 5 minutes before measurement.

  • Number of Runs: Perform multiple runs for each sample to ensure reproducibility.

Data Analysis:

  • Analyze the correlation function to obtain the distribution of particle sizes.

  • Determine the average hydrodynamic radius (Rh) and the polydispersity index (PDI).

  • An increase in Rh upon addition of a surfactant can indicate protein unfolding and the formation of a protein-surfactant complex. An increase in PDI may suggest aggregation.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation cluster_conclusion Comparative Analysis P_sol Protein Solution Mix Mix Protein & Surfactant P_sol->Mix S_sol Surfactant Solutions (SDS, CTAB, Triton X-100) S_sol->Mix Equilibrate Equilibrate Mix->Equilibrate CD Circular Dichroism Equilibrate->CD DSC Differential Scanning Calorimetry Equilibrate->DSC DLS Dynamic Light Scattering Equilibrate->DLS CD_data Secondary Structure (% α-helix, β-sheet) CD->CD_data DSC_data Thermal Stability (Tm, ΔHcal) DSC->DSC_data DLS_data Hydrodynamic Radius (Rh) & Aggregation (PDI) DLS->DLS_data Conclusion Compare Denaturation Efficacy of SDS, CTAB, & Triton X-100 CD_data->Conclusion DSC_data->Conclusion DLS_data->Conclusion Signaling_Pathway_Model SDS Anionic (SDS) Electrostatic Electrostatic & Hydrophobic SDS->Electrostatic CTAB Cationic (CTAB) CTAB->Electrostatic Triton Non-ionic (Triton X-100) Hydrophobic Primarily Hydrophobic Triton->Hydrophobic Strong_Denaturation Strong Unfolding (Loss of Secondary Structure) Electrostatic->Strong_Denaturation Moderate_Denaturation Moderate Unfolding Hydrophobic->Moderate_Denaturation

References

Comparative Guide to a New Analytical Method for Dodecyl Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development and validation of robust analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the quantification of dodecyl sulfamate against established analytical techniques. The performance of the new method is evaluated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2)[1][2]. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Overview of Analytical Methods for Dodecyl Sulfamate and Related Compounds

Several analytical techniques can be employed for the analysis of dodecyl sulfamate and structurally similar compounds like sodium dodecyl sulfate (SDS). The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titrimetric methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Various HPLC methods have been developed for the analysis of SDS, often utilizing reverse-phase columns with ion-pairing agents or mixed-mode columns.[3][4] Detection is typically achieved using a UV detector, an Evaporative Light Scattering Detector (ELSD), or a Corona Charged Aerosol Detector (CAD).[4]

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For the analysis of compounds like SDS, a derivatization step or a pyrolysis technique is often necessary. A novel GC method for SDS involves the quantitative thermal degradation of SDS to 1-dodecanol in the GC injection port, which is then analyzed.[5][6]

  • Titration: Titrimetric methods offer a simple and cost-effective approach for the quantification of certain analytes. While direct titration methods for dodecyl sulfamate are not commonly reported, related compounds in plating solutions, such as nickel sulfamate, are analyzed using chelatometric titration with EDTA.[7][8]

The New Analytical Method: A Reverse-Phase HPLC Approach

This guide introduces a novel reverse-phase HPLC method with UV detection for the quantification of dodecyl sulfamate. The method utilizes a modern C18 column with a simple isocratic mobile phase, offering a significant improvement in speed and efficiency over existing methods.

Experimental Workflow for Method Validation

The validation of the new analytical method follows the ICH Q2(R1) guideline, encompassing the evaluation of specificity, linearity, accuracy, precision, and robustness.[1][2][9]

Method Validation Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation & Reporting Protocol Validation Protocol Definition Specificity Specificity Protocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Complete Report Validation Report Data_Analysis->Report

Caption: Workflow for the validation of the new analytical method.

Comparison of Analytical Methods

The performance of the new HPLC method was compared against a standard HPLC method (adapted from SDS analysis) and a GC method (adapted from SDS analysis).

Table 1: Comparison of Method Performance Characteristics
ParameterNew HPLC MethodStandard HPLC MethodGC Method
Linearity (R²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%95.0 - 105.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 2.0%
- Intermediate Precision< 1.5%< 2.0%< 2.5%
Limit of Quantitation (LOQ) 1 µg/mL5 µg/mL10 µg/mL
Analysis Time 10 min25 min15 min
Sample Preparation Simple DilutionDilution & FiltrationDerivatization/Extraction

Experimental Protocols

New HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard HPLC Method (Adapted from SDS Analysis)
  • Column: Primesep B4, 4.6 x 150 mm, 5 µm[3]

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: ELSD

  • Injection Volume: 20 µL

  • Column Temperature: 40 °C

GC Method (Adapted from SDS Analysis)

This method is based on the thermal degradation of dodecyl sulfamate to 1-dodecanol.[5][6]

  • Column: VF-1ms, 18 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injector Temperature: 275 °C

  • Oven Program: Isothermal at 150 °C for 5 min

  • Detector: Flame Ionization Detector (FID)

  • Injection Volume: 1 µL

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively ensure the reliability of the analytical method.

Validation Parameter Relationship cluster_Core Core Attributes cluster_Performance Performance Characteristics cluster_Reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Specificity->Linearity Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The new reverse-phase HPLC method for the analysis of dodecyl sulfamate demonstrates superior performance in terms of speed, precision, and sensitivity compared to the adapted standard HPLC and GC methods. The simple sample preparation and isocratic mobile phase contribute to a more efficient and cost-effective analytical workflow. The validation data confirms that the method is accurate, precise, and robust, making it suitable for routine quality control testing of dodecyl sulfamate in various sample matrices. The comprehensive validation approach, guided by ICH principles, ensures the reliability and scientific soundness of the data generated by this new method.[10][11]

References

A Comparative Analysis of the Environmental Impact of Sulfamic Acid Dodecyl Ester and Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data gap regarding the environmental impact of sulfamic acid dodecyl ester, precluding a direct quantitative comparison with the widely studied anionic surfactant, sodium dodecyl sulfate (SDS). While extensive research has been conducted on the biodegradability and aquatic toxicity of SDS, similar studies for this compound are not publicly available at this time. This guide will present the current state of knowledge on the environmental impact of SDS and will highlight the specific data needed for this compound to enable a future comparative assessment.

Sodium Dodecyl Sulfate (SDS): An Environmental Profile

Sodium dodecyl sulfate is a well-characterized anionic surfactant used extensively in cleaning and personal care products.[1] Its environmental fate and effects have been the subject of numerous studies.

Key Environmental Impact Parameters for SDS:

  • Biodegradability: SDS is considered to be readily biodegradable.[1] Studies have shown that it is rapidly broken down by microorganisms in both water and soil.[2][3][4][5][6] The biodegradation process typically involves the hydrolytic cleavage of the sulfate ester bond, followed by the oxidation of the resulting fatty alcohol.[1]

  • Aquatic Toxicity: While SDS can be toxic to aquatic organisms at certain concentrations, its rapid biodegradation mitigates the long-term risk.[1] The toxicity of SDS varies depending on the species and the exposure duration. For instance, studies have reported a 96-hour LC50 (the concentration lethal to 50% of the test organisms) for the fathead minnow (Pimephales promelas) at 29 mg/L. The acute toxicity to invertebrates like Daphnia magna has also been documented. However, under realistic environmental conditions, the concentrations of SDS are generally below the levels that would cause significant harm to aquatic ecosystems.[1]

  • Bioaccumulation Potential: SDS has a low potential for bioaccumulation.[1][2] Its rapid degradation and high water solubility prevent it from accumulating in the tissues of organisms.[1]

This compound: An Unknown Environmental Profile

In contrast to SDS, there is a notable absence of publicly available data on the environmental impact of this compound. To conduct a thorough comparative analysis, the following experimental data for this compound would be required:

  • Ready Biodegradability Studies: Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be needed to determine the rate and extent of its biodegradation in aerobic and anaerobic environments.

  • Aquatic Ecotoxicity Studies: Acute and chronic toxicity tests on a range of aquatic organisms, including fish, invertebrates (e.g., Daphnia), and algae, are essential to determine its potential harm to aquatic ecosystems.

  • Bioaccumulation Potential Assessment: Studies to determine the octanol-water partition coefficient (Log Kow) and, if necessary, bioaccumulation studies in fish would be required to assess its potential to accumulate in living organisms.

Without this fundamental data, any comparison of the environmental impact of this compound and SDS would be speculative.

Experimental Methodologies for Environmental Impact Assessment

For a comprehensive comparison, standardized experimental protocols should be followed. The methodologies below are typically employed to assess the environmental impact of surfactants like SDS and would be necessary for evaluating this compound.

1. Ready Biodegradability Test (OECD 301):

This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms. A common method is the "Closed Bottle Test" (OECD 301D).

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by analyzing the consumption of dissolved oxygen over a 28-day period.

  • Procedure:

    • Prepare a mineral medium containing essential salts.

    • Add the test substance at a known concentration (typically 2-5 mg/L).

    • Inoculate the medium with a mixed microbial population.

    • Fill BOD (Biochemical Oxygen Demand) bottles completely with the inoculated medium, ensuring no air bubbles are present.

    • Incubate the bottles in the dark at 20°C for 28 days.

    • Measure the dissolved oxygen concentration at the beginning and at regular intervals throughout the test.

    • Calculate the percentage of biodegradation based on the ratio of the measured BOD to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).

2. Acute Toxicity Test for Fish (OECD 203):

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96-h LC50).

  • Principle: Fish are exposed to the test substance at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at each observation time.

  • Procedure:

    • Select a suitable fish species (e.g., Zebrafish, Fathead Minnow, Rainbow Trout).

    • Prepare a series of test solutions with different concentrations of the substance.

    • Place a specified number of fish in each test chamber containing the test solution.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range.

    • Observe the fish and record mortalities at 24, 48, 72, and 96 hours.

    • Use statistical methods to calculate the LC50 values and their confidence limits.

Visualizing the Path Forward: A Workflow for Comparative Assessment

To achieve a data-driven comparison, a structured experimental and analytical workflow is necessary. The following diagram illustrates the logical steps required to assess and compare the environmental impact of these two surfactants.

cluster_SDS Sodium Dodecyl Sulfate (SDS) cluster_SADE This compound SDS_Data Existing Environmental Data (Biodegradability, Toxicity, Bioaccumulation) Comparison Comparative Environmental Impact Assessment SDS_Data->Comparison SADE_Exp Required Experimental Data Generation SADE_Bio Biodegradability Testing (e.g., OECD 301) SADE_Exp->SADE_Bio SADE_Tox Aquatic Toxicity Testing (e.g., OECD 203) SADE_Exp->SADE_Tox SADE_Bioacc Bioaccumulation Potential Assessment SADE_Exp->SADE_Bioacc SADE_Bio->Comparison SADE_Tox->Comparison SADE_Bioacc->Comparison Table Quantitative Data Summary Table Comparison->Table Guide Publish Comparison Guide Table->Guide

Caption: Workflow for a comparative environmental impact assessment of SDS and this compound.

Conclusion

A direct and meaningful comparison of the environmental impact of this compound and sodium dodecyl sulfate is currently not feasible due to the absence of ecotoxicological and biodegradation data for the former. While SDS is well-documented as a readily biodegradable surfactant with a low potential for bioaccumulation, the environmental profile of this compound remains uncharacterized in the public domain. To enable an objective comparison for researchers, scientists, and drug development professionals, rigorous environmental testing of this compound according to standardized protocols is imperative. The generation of such data will be crucial for making informed decisions regarding the selection of surfactants with more favorable environmental profiles.

References

A Comparative Guide to Sulfamate and Sulfate Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance and properties of sulfamate and sulfate surfactants, supported by available experimental data. This guide aims to provide researchers, scientists, and drug development professionals with a concise overview to inform their selection of surface-active agents.

Introduction

Sulfate and sulfamate functional groups are both utilized in the synthesis of surfactants, molecules that reduce surface tension and are fundamental components in a vast array of products, from pharmaceuticals to industrial cleaners. While sulfate-based surfactants, such as sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES), are widely used and extensively studied, sulfamate-based surfactants represent a less common and more specialized class. This guide provides a comparative analysis of these two surfactant types, drawing on available scientific literature. It is important to note that while a wealth of data exists for sulfate surfactants, publicly available information on the surfactant properties of common, non-fluorinated sulfamates is limited. Consequently, this comparison primarily features data for well-characterized sulfate surfactants and a specific class of highly fluorinated sulfamate surfactants for which experimental data has been published.

Data Presentation: A Comparative Overview

The following tables summarize key performance indicators for representative sulfate and sulfamate surfactants. Direct comparisons should be made with caution due to the structural differences, particularly the fluorination of the sulfamate examples.

Table 1: Physicochemical Properties
Surfactant TypeExampleCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Sulfate Sodium Lauryl Sulfate (SLS)8.2~33.7
Sulfate Sodium Laureth Sulfate (SLES)~0.87Not widely reported
Sulfamate Highly Fluorinated Sulfamate (C8F17-C2H4-O-SO2NH2)0.2518.5
Sulfamate Highly Fluorinated Sulfamate (C6F13-C2H4-O-SO2NH2)1.219.0

Data for sulfamate surfactants is derived from a study on highly fluorinated examples and may not be representative of non-fluorinated analogues.

Table 2: Performance Characteristics
Surfactant TypeExampleFoam Stability (Ross-Miles, mm, 5 min)
Sulfate Sodium Dodecyl Sulfate (SDS)High (Foam height can remain significant after 5 minutes)
Sulfamate Not AvailableNot Available in Searched Literature
Table 3: Toxicological and Environmental Profile
Surfactant TypeExampleAquatic Toxicity (EC50/LC50)Biodegradability (OECD 301)Dermal Irritation Potential
Sulfate Sodium Lauryl Sulfate (SLS)Moderately toxic to aquatic life (LC50: 1-13.9 mg/L for 96h)[1]Readily biodegradable (>99%)[1]Can be a skin irritant, especially with prolonged exposure[2][3]
Sulfate Sodium Laureth Sulfate (SLES)Data not consistently reported, but generally considered toxic to aquatic organismsReadily biodegradable (>90% in 28 days)[4]Milder than SLS, but can still cause irritation[2]
Sulfamate Ammonium Sulfamate (as a proxy for the sulfamate group's general toxicity)Low toxicity in animal studiesData on surfactant-specific biodegradability is limitedData on surfactant-specific dermal irritation is limited

Toxicological data for ammonium sulfamate, a related but distinct compound, is provided for general context and should not be directly extrapolated to sulfamate surfactants.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are descriptions of standard protocols used to evaluate the key surfactant properties discussed in this guide.

Critical Micelle Concentration (CMC) and Surface Tension Measurement

The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a key indicator of a surfactant's efficiency. Surface tension is a measure of the cohesive energy present at the interface of a liquid.

Wilhelmy Plate Method: This widely used technique measures the force exerted on a thin plate (often platinum) as it is brought into contact with the liquid surface. The surface tension is calculated from this force. To determine the CMC, the surface tension of a series of surfactant solutions of increasing concentration is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break; the concentration at this inflection point is the CMC.

Conductivity Method: This method is suitable for ionic surfactants. The conductivity of a surfactant solution is measured as a function of its concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down because the micelles are less mobile than individual ions. The break in the plot of conductivity versus concentration indicates the CMC.

Foam Stability Assessment

Foam stability is a critical performance parameter for many applications, such as cleaning and personal care products.

Ross-Miles Method (ASTM D1173): This is a standardized method for measuring the foaming properties of surfactants. A specified volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder. The initial foam height is measured, and its decay is monitored over time (typically at 1, 3, and 5 minutes). The foam height remaining after a certain period indicates the foam's stability.

Biodegradability Assessment

Biodegradability is a crucial factor in assessing the environmental impact of surfactants.

OECD 301: Ready Biodegradability: This is a series of screening tests to assess the ready biodegradability of chemicals by aerobic microorganisms. Common methods include the CO2 Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D). In these tests, the test substance is inoculated with microorganisms from sources like sewage treatment plant effluent. The extent of biodegradation is determined by measuring the amount of CO2 produced or oxygen consumed over a 28-day period. A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test.

Toxicity Assessment

Evaluating the potential for irritation and toxicity is essential for surfactants used in products that come into contact with humans or are released into the environment.

In Vitro Cytotoxicity (MTT Assay): This colorimetric assay is used to assess cell viability. Living cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This assay can be used to determine the concentration of a surfactant that causes a 50% reduction in cell viability (IC50).

Dermal Irritation (OECD 439: In Vitro Skin Irritation): This in vitro test method uses reconstructed human epidermis (RhE) models to assess the skin irritation potential of chemicals. The test substance is applied topically to the tissue. After a defined exposure period, the cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Mandatory Visualizations

Experimental Workflow for CMC and Surface Tension Determination

CMC_Surface_Tension_Workflow cluster_prep Solution Preparation cluster_analysis Data Analysis Prep1 Prepare stock solution of surfactant Prep2 Create series of dilutions Prep1->Prep2 MeasureST Measure surface tension (e.g., Wilhelmy Plate) Prep2->MeasureST MeasureCond Measure conductivity (for ionic surfactants) Prep2->MeasureCond PlotST Plot Surface Tension vs. log(Concentration) MeasureST->PlotST PlotCond Plot Conductivity vs. Concentration MeasureCond->PlotCond DetermineCMC Identify inflection point (CMC) PlotST->DetermineCMC PlotCond->DetermineCMC

Caption: Workflow for determining CMC and surface tension.

Experimental Workflow for Foam Stability Testing (Ross-Miles Method)

Foam_Stability_Workflow Start Prepare surfactant solution at specified concentration Setup Assemble Ross-Miles apparatus (graduated cylinder and pipette) Start->Setup Pour Pour 200mL of solution into pipette and 50mL into cylinder Setup->Pour Generate Release solution from pipette from a fixed height to generate foam Pour->Generate Measure_t0 Record initial foam height (t=0) Generate->Measure_t0 Wait Wait for specified time intervals (e.g., 1, 3, 5 minutes) Measure_t0->Wait Measure_t_final Record foam height at each interval Wait->Measure_t_final Analyze Analyze foam decay rate and calculate foam stability Measure_t_final->Analyze

Caption: Ross-Miles method for foam stability assessment.

General Workflow for In Vitro Cytotoxicity (MTT Assay)

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed Seed cells in a 96-well plate Incubate1 Incubate until cells adhere and grow Seed->Incubate1 Treat Expose cells to various concentrations of surfactant Incubate1->Treat Incubate2 Incubate for a defined period Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate to allow formazan formation AddMTT->Incubate3 Solubilize Add solubilizing agent to dissolve formazan Incubate3->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read Analyze Calculate cell viability and IC50 Read->Analyze

References

Validating the Critical Micelle Concentration of Dodecyl Sulfate Surfactants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the critical micelle concentration (CMC) of ionic surfactants, with a focus on Sodium Dodecyl Sulfate (SDS). The performance of SDS is compared with another widely used surfactant, Cetyltrimethylammonium Bromide (CTAB). This document outlines supporting experimental data and detailed methodologies to assist researchers in selecting the appropriate techniques for their specific applications.

Comparative Analysis of Critical Micelle Concentration

The critical micelle concentration is a fundamental characteristic of a surfactant, representing the concentration at which surfactant molecules begin to aggregate into micelles.[1] This parameter is crucial in various applications, including drug delivery, solubilization, and protein denaturation. The CMC values for SDS and CTAB, determined under standard conditions in aqueous solutions, are presented below.

SurfactantTypeCritical Micelle Concentration (CMC)
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mM[2]
Cetyltrimethylammonium Bromide (CTAB)Cationic~0.907 mM[3]

Note: CMC values can be influenced by factors such as temperature, pressure, and the presence of electrolytes or other additives.[1]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the specific requirements of the study.[4] Below are detailed protocols for three common and reliable methods.

Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[1]

Protocol:

  • Solution Preparation: Prepare a series of aqueous solutions of the surfactant with concentrations spanning the expected CMC value.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring method or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is determined from the intersection of the two linear portions of the plot.

Conductivity Measurement

This technique is suitable for ionic surfactants. The conductivity of the solution changes as micelles are formed because the mobility of the surfactant molecules within the micelles is different from that of free monomers.

Protocol:

  • Solution Preparation: Prepare a range of surfactant solutions in deionized water.

  • Measurement: Measure the electrical conductivity of each solution using a conductivity meter.

  • Data Analysis: Plot the conductivity against the surfactant concentration.

  • CMC Determination: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) whose emission spectrum is sensitive to the polarity of its microenvironment. When micelles form, the hydrophobic probe partitions into the micellar core, leading to a change in its fluorescence properties.

Protocol:

  • Solution Preparation: Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

  • Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

  • Data Analysis: Plot a parameter sensitive to the probe's environment (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I1/I3) against the surfactant concentration.

  • CMC Determination: A sharp change in the plotted parameter will be observed at the CMC.

Experimental Workflow for CMC Determination

The following diagram illustrates a generalized workflow for determining the Critical Micelle Concentration of a surfactant using a chosen experimental method.

CMC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result prep_solutions Prepare Surfactant Solutions of Varying Concentrations measure_property Measure Physical Property (e.g., Surface Tension, Conductivity, Fluorescence) prep_solutions->measure_property Transfer to Instrument plot_data Plot Measured Property vs. Surfactant Concentration measure_property->plot_data Generate Data determine_cmc Identify Breakpoint in Plot plot_data->determine_cmc Analyze Graph cmc_value Critical Micelle Concentration (CMC) determine_cmc->cmc_value Final Value

Caption: Generalized workflow for CMC determination.

References

Safety Operating Guide

Proper Disposal Procedures for Sulfamic Acid Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of sulfamic acid dodecyl ester, a substance requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.

Immediate Safety and Handling Precautions

Key Safety Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][3][4]

  • Ventilation: Handle the substance in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]

  • Spill Management: In case of a spill, treat the spilled material and any cleanup supplies (e.g., absorbent pads, wipes) as hazardous waste.[5]

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for the parent compound, sulfamic acid, which should be considered as a conservative proxy for this compound.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects.H412

Data derived from Safety Data Sheets for Sulfamic Acid.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a designated hazardous waste program.[5][6] Do not dispose of this chemical down the drain. [5][6]

  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled waste container for this compound waste.[7] The container should be leak-proof and kept tightly sealed when not in use.[7]

    • If the original container is used for waste collection, ensure the label is intact and legible.[8]

  • Segregation of Waste:

    • Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[7][8] For example, do not mix it with strong oxidizers, bases, chlorine, or nitric acid.[1]

  • Aqueous Solutions and Rinsate:

    • Aqueous solutions containing this compound must be collected as hazardous waste.[6]

    • Triple rinse emptied containers with a small amount of an appropriate solvent (e.g., water). Collect all rinsate as hazardous waste.[5][8]

  • Spill Cleanup Waste:

    • All materials used to clean up spills of this compound, including absorbent pads, gloves, and wipes, must be collected in a labeled container and disposed of as hazardous waste.[5][6]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Follow all institutional and local regulations for waste pickup and disposal.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Sulfamic Acid Dodecyl Ester Waste? is_pure Is it pure substance or in solution? start->is_pure is_container Is it an empty container? is_pure->is_container No collect_hw Collect in a labeled hazardous waste container. is_pure->collect_hw Yes is_spill Is it spill cleanup material? is_container->is_spill No rinse Triple rinse container with an appropriate solvent. is_container->rinse Yes is_spill->collect_hw Yes store_waste Store waste in a designated secure area. collect_hw->store_waste collect_rinsate Collect rinsate as hazardous waste. rinse->collect_rinsate dispose_container Deface label and dispose of container as regular trash (if permitted by institution). collect_rinsate->dispose_container contact_ehs Contact EHS for hazardous waste pickup. store_waste->contact_ehs end End contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Sulfamic acid dodecyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling any chemical compound. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for Sulfamic Acid Dodecyl Ester.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound through general searches, this guidance is based on established best practices for handling related chemical compounds. However, it is imperative to obtain and meticulously review the specific SDS for this compound from the manufacturer or a reputable chemical supplier before commencing any work. The manufacturer's SDS is the primary source of detailed and accurate safety information. The CAS numbers identified for related compounds are 4105-64-0 for Sulfamic acid, dodecyl ester and 66027-87-0 for Sulfamic acid, N,N-diethyl-, dodecyl ester .

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general principles of laboratory safety for acidic and ester compounds.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during bulk handling or reactions under pressure.
Hands Chemical-Resistant GlovesGiven the ester functional group and the acidic nature of the parent compound, nitrile or neoprene gloves are generally recommended for incidental contact. For prolonged contact or immersion, heavier-duty butyl rubber gloves may be more appropriate. Always consult the manufacturer's glove compatibility chart for the specific chemical.
Body Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Feet Closed-Toed ShoesLeather or other chemical-resistant, closed-toed shoes are required to protect against spills.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risks during the handling of this compound.

1. Pre-Handling Preparation:

  • Review the SDS: Before any work begins, all personnel involved must read and understand the specific SDS for this compound.
  • Assemble PPE: Ensure all necessary PPE is available, in good condition, and properly fitted.
  • Prepare the Work Area: Work should be conducted in a designated area, preferably within a chemical fume hood. Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible and has been recently tested.
  • Gather Materials: Have all necessary equipment and reagents for the experiment, as well as spill cleanup materials, readily available.

2. Handling the Chemical:

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a spatula for solids or a pipette for liquids.
  • Mixing: When mixing with other substances, add this compound to the other reagent slowly and with constant stirring, especially when adding to a base, to control any potential exothermic reaction.
  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate cleaning agent.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is essential to protect both personnel and the environment.

  • Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix waste containing this compound with incompatible materials. Consult the SDS for specific incompatibility information.

  • Disposal Route: All chemical waste must be disposed of through the institution's official hazardous waste management program. Do not pour any amount of this compound down the drain.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Logic for this compound cluster_ppe PPE Components start Start: Prepare to Handle This compound sds Obtain and Review Manufacturer's SDS start->sds risk_assessment Conduct Task-Specific Risk Assessment sds->risk_assessment ppe_selection Select Appropriate PPE Based on Risk Level risk_assessment->ppe_selection handling Proceed with Handling Using Selected PPE ppe_selection->handling eye_face Eye/Face Protection (Goggles/Face Shield) ppe_selection->eye_face hand Hand Protection (Appropriate Gloves) ppe_selection->hand body Body Protection (Lab Coat/Apron) ppe_selection->body respiratory Respiratory Protection (Fume Hood/Respirator) ppe_selection->respiratory end End of Procedure handling->end

Caption: Logical workflow for determining the necessary PPE for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.